Amylase
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
9014-71-5 |
|---|---|
分子式 |
C11H10FNO |
分子量 |
191.20 g/mol |
IUPAC名 |
N-buta-2,3-dienyl-4-fluorobenzamide |
InChI |
InChI=1S/C11H10FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h3-7H,1,8H2,(H,13,14) |
InChIキー |
YMXBQIIPWIMAQE-UHFFFAOYSA-N |
物理的記述 |
Beige hygroscopic powder; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Elucidation of Amylase Enzyme Structure and Function
This guide provides a comprehensive overview of the structure, function, and catalytic mechanisms of this compound enzymes. It details key experimental protocols for their study and explores their significance as therapeutic targets in drug development.
Introduction to this compound
This compound is a crucial enzyme that catalyzes the hydrolysis of starch into smaller carbohydrate molecules, such as glucose and maltose (B56501).[1] This digestive enzyme is widespread throughout living organisms, playing a central role in carbohydrate metabolism.[1][2] In humans, two primary isoforms of alpha-amylase (α-amylase) are prominent: salivary this compound (ptyalin), which initiates starch digestion in the mouth, and pancreatic this compound, which continues the process in the small intestine.[1][3] Beyond its physiological role, this compound has significant industrial applications in food processing, brewing, baking, and as an additive in detergents.[3][4][5] The enzyme's role in glucose metabolism also makes it a key target for the development of drugs to treat metabolic disorders like type 2 diabetes.[6]
Amylases are classified into three main types—alpha, beta, and gamma—distinguished by how they attack the glycosidic bonds within the starch molecule.[1]
-
α-Amylase (EC 3.2.1.1): An endo-acting enzyme that randomly cleaves internal α-1,4-glycosidic bonds in starch and glycogen.[2][3] It is found in animals, plants, and microorganisms.[4]
-
β-Amylase (EC 3.2.1.2): An exo-acting enzyme that cleaves two glucose units (maltose) at a time from the non-reducing end of a starch chain.[5] It is primarily found in bacteria, fungi, and plants.[1][5]
-
γ-Amylase (EC 3.2.1.3): An exo-acting enzyme that cleaves single glucose units from the non-reducing end of starch by breaking both α-1,4 and α-1,6 glycosidic bonds.[4][5]
Elucidation of this compound Structure
The function of an enzyme is intrinsically linked to its three-dimensional structure. Amylases, particularly α-amylases, have been extensively studied to understand this relationship.
Tertiary and Domain Structure
The tertiary structure of α-amylase is typically composed of three distinct domains:
-
Domain A: The largest and core domain, forming a highly conserved (β/α)₈-barrel structure. This domain contains the active site and the catalytic residues.[7][8]
-
Domain B: A smaller, variable domain consisting of a loop inserted between a β-strand and an α-helix of Domain A.[7][8] It is involved in substrate binding and positioning.
-
Domain C: A C-terminal domain with a β-sheet structure, often described as a Greek-key motif. Its function is not fully elucidated but may contribute to stability.[7][8]
The Active Site and Role of Ions
The active site of α-amylase is located in a cleft on the surface of the (β/α)₈-barrel of Domain A.[1] The structural integrity and catalytic activity of α-amylase are highly dependent on the binding of specific ions.
-
Calcium (Ca²⁺): A strongly conserved calcium ion is essential for maintaining the structural integrity of the enzyme and is crucial for its activity.[7][9] It acts as a bridge between different domains or loops, stabilizing the overall conformation.[7]
-
Chloride (Cl⁻): Some α-amylases, including human salivary and pancreatic isoforms, are chloride-dependent for optimal activity.[7][9]
This compound Function and Catalytic Mechanism
The primary function of this compound is the enzymatic breakdown of polysaccharides. The mechanism by which α-amylase achieves this involves a sophisticated, two-step process.
The α-Retaining Double Displacement Mechanism
α-Amylase utilizes an α-retaining double displacement mechanism to hydrolyze glycosidic bonds, meaning the anomeric configuration of the product is the same as the substrate.[7][10] This process is facilitated by two key carboxylic acid residues within the active site, typically a glutamate (B1630785) and an aspartate.[9][11]
The mechanism proceeds in two main steps:
-
Glycosylation: One carboxylic acid residue (e.g., Asp) acts as a catalytic nucleophile, attacking the anomeric carbon of the sugar. Simultaneously, the other residue (e.g., Glu) acts as a general acid, protonating the glycosidic oxygen. This leads to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate, releasing the first product.[7][9][11]
-
Deglycosylation: The second carboxylic acid residue (e.g., Glu), now acting as a general base, activates a water molecule. This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, hydrolyzing it. This step regenerates the free enzyme and releases the second product with a retained α-anomeric configuration.[2][9]
Quantitative Analysis of this compound Properties
The functional characteristics of amylases can be quantified through various biochemical assays. The data below summarizes key parameters for different this compound types.
Table 1: General Properties of this compound Isoforms
| This compound Type | Typical Source | Optimal pH | Mode of Action | Primary Products |
|---|---|---|---|---|
| α-Amylase | Human Pancreas, Saliva[1] | 6.7 - 7.0[1][2] | Endo-acting[2] | Maltose, Maltotriose, Limit Dextrins[2] |
| β-Amylase | Barley, Sweet Potato[1] | 4.0 - 5.0[1] | Exo-acting[5] | Maltose[5] |
| γ-Amylase | Fungi, Bacteria[4] | ~3.0[1] | Exo-acting[4] | Glucose[4] |
Table 2: Kinetic Parameters of α-Amylase
| Substrate | Enzyme Source | Kₘ (mg/mL) | Vₘₐₓ (U/min) | Reference |
|---|---|---|---|---|
| Soluble Starch | Soybean Sprouts | 11.87 (as Units/mL) | 6.869 | [12] |
| Starch | Bacillus amyloliquefaciens | 0.4862 | 3.31 x 10⁻⁵ |[13] |
Note: Kₘ (Michaelis-Menten constant) and Vₘₐₓ (maximum reaction velocity) values are highly dependent on assay conditions (temperature, pH, buffer) and substrate purity.
This compound in Drug Development
The central role of α-amylase in carbohydrate digestion makes it an important therapeutic target for managing postprandial hyperglycemia, a key factor in type 2 diabetes.[14] By inhibiting α-amylase, the breakdown of dietary starch is slowed, leading to a more gradual absorption of glucose into the bloodstream.[14]
α-Amylase Inhibitors
Natural and synthetic compounds that inhibit α-amylase are of great interest in drug discovery. Several α-glucosidase inhibitors, which also possess α-amylase inhibitory activity, are already in clinical use.[14]
Table 3: Clinically Relevant and Investigational α-Amylase Inhibitors
| Inhibitor | Source | Type | IC₅₀ | Notes |
|---|---|---|---|---|
| Acarbose | Microbial (Actinoplanes sp.) | Pseudo-tetrasaccharide | 1.53 µg/mL[15] | FDA-approved; also inhibits α-glucosidases.[14][16] |
| Miglitol | Synthetic | Deoxynojirimycin derivative | - | FDA-approved; primarily an α-glucosidase inhibitor.[14][16] |
| Voglibose | Microbial (modified) | Valienamine derivative | - | FDA-approved; primarily an α-glucosidase inhibitor.[14][16] |
| Compound 3e | Synthetic | Novel Analog | 1.75 µg/mL | Investigational compound with comparable activity to acarbose.[15] |
IC₅₀ represents the concentration of an inhibitor required to reduce enzyme activity by 50%.
The development of new, more potent, and specific α-amylase inhibitors with fewer gastrointestinal side effects remains an active area of research.[14][16]
Key Experimental Protocols
The elucidation of this compound structure and function relies on a combination of biophysical, biochemical, and computational techniques.
Workflow for this compound Characterization
Protocol: Structure Elucidation by X-ray Crystallography
This protocol provides a general methodology for determining the three-dimensional structure of an this compound enzyme.
-
Protein Expression and Purification: Overexpress the target this compound gene (e.g., in E. coli). Purify the recombinant protein to homogeneity using chromatography techniques (e.g., Ni-NTA affinity, size exclusion).[8]
-
Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find optimal conditions for growing well-ordered protein crystals. Vapor diffusion (hanging or sitting drop) is a common method.[8]
-
X-ray Diffraction Data Collection: Expose the grown crystal to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[8]
-
Structure Determination and Refinement:
-
Phasing: Determine the phases of the diffracted X-rays. Molecular replacement, using the structure of a known homologous protein as a model, is frequently used.[8]
-
Model Building: Use the phased diffraction data to build an initial atomic model of the this compound into the calculated electron density map.
-
Refinement: Iteratively refine the atomic coordinates of the model to improve its fit with the experimental diffraction data, resulting in a final, high-resolution 3D structure.[8]
-
Protocol: α-Amylase Activity Assay (DNS Method)
This colorimetric assay quantifies this compound activity by measuring the amount of reducing sugars (e.g., maltose) produced from starch hydrolysis.[12][17][18]
-
Reagent Preparation:
-
Substrate Solution: Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., 20 mM Sodium Phosphate, pH 6.9). Heat to dissolve completely, then cool to room temperature.[19]
-
DNS (3,5-Dinitrosalicylic Acid) Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid in ~700 mL of 0.5 N NaOH with heating. Add 300 g of sodium potassium tartrate and bring the final volume to 1 L with distilled water.[20]
-
Enzyme Solution: Prepare a dilution of the this compound sample in a cold buffer immediately before use.[19]
-
-
Enzymatic Reaction:
-
Stopping the Reaction and Color Development:
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.[12][19]
-
Determine the concentration of reducing sugars produced by comparing the absorbance to a standard curve prepared with a known concentration of maltose or glucose.[21] One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.[20]
-
Regulation of this compound
This compound expression and secretion are tightly regulated processes. In plants, hormones like gibberellins (B7789140) (GA) and abscisic acid (ABA) control the expression of α-amylase during seed germination.[22] In humans, insulin (B600854) has been shown to regulate pancreatic this compound secretion, and there is evidence for a feedback loop where this compound itself may influence insulin release, highlighting a complex interplay in glucose homeostasis.[23][24]
Conclusion
The study of this compound structure and function is a dynamic field with implications ranging from fundamental biochemistry to industrial biotechnology and clinical medicine. A thorough understanding of its catalytic mechanism and three-dimensional structure has enabled the rational design of inhibitors for the treatment of metabolic diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this vital enzyme, paving the way for new discoveries and applications in science and drug development.
References
- 1. This compound | Definition, Function, & Facts | Britannica [britannica.com]
- 2. grokipedia.com [grokipedia.com]
- 3. α-Amylase - Wikipedia [en.wikipedia.org]
- 4. labinsights.nl [labinsights.nl]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Drug screening of α-amylase inhibitors as candidates for treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Proteopedia, life in 3D [proteopedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. organic chemistry - By what mechanism does this compound catalyze hydrolysis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. atlantis-press.com [atlantis-press.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. mdpi.com [mdpi.com]
- 15. Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual α-amylase and α-glucosidase inhibitors: recent progress from natural and synthetic resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 20. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Salivary this compound: Digestion and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hypothesis that alpha-amylase evokes regulatory mechanisms originating in the pancreas, gut and circulation, which govern glucose/insulin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amylase: Types, Biological Roles, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylases are a crucial class of enzymes that catalyze the hydrolysis of starch into simpler sugars.[1][2][3] First discovered in the early 1800s, amylase was one of the initial enzymes to be scientifically described and was originally named diastaste.[2] These enzymes are vital for the digestion of carbohydrates, playing a fundamental role in converting complex polysaccharides into absorbable monosaccharides and oligosaccharides that serve as a primary energy source for living organisms.[4][5] Given their central role in metabolism, amylases are a significant area of study in biochemistry, medicine, and biotechnology. In humans, this compound is most prominent in saliva and pancreatic secretions, where it initiates the chemical process of digestion.[6][7][8] This guide provides a comprehensive overview of the different types of amylases, their diverse biological functions, and standard experimental protocols for their study.
Classification and Mechanisms of this compound
Amylases are broadly categorized into three main types—alpha (α), beta (β), and gamma (γ)—based on how they cleave the glycosidic bonds within starch molecules.[1][9] Starch itself is composed of two types of polysaccharides: amylose, a linear chain of glucose units linked by α-1,4 glycosidic bonds, and amylopectin (B1267705), a branched structure containing both α-1,4 and α-1,6 glycosidic linkages.[10]
Alpha-Amylase (α-Amylase)
-
EC Number: 3.2.1.1
-
Mechanism: α-amylase is an endo-amylase that hydrolyzes internal α-1,4 glycosidic bonds at random locations along the starch chain.[11][12][13] This action rapidly breaks down large starch molecules into smaller dextrins, maltose (B56501), and maltotriose.[7][14][15] Because it can act anywhere on the substrate, it tends to be faster-acting than β-amylase.[6]
-
Sources: α-amylase is widespread in living organisms.[1] In humans and other mammals, it is the major digestive enzyme, with distinct isoforms produced by the salivary glands (ptyalin) and the pancreas.[7][9][12] It is also found in plants (e.g., in seeds), fungi, and bacteria.[6][7]
-
Cofactors: α-amylases are calcium metalloenzymes, meaning they require calcium ions (Ca²⁺) for their structural integrity and activity.[14][16][17] Chloride ions also act as essential activators for the enzyme.[9][12]
Beta-Amylase (β-Amylase)
-
EC Number: 3.2.1.2
-
Mechanism: β-amylase is an exo-amylase that acts on the non-reducing ends of starch chains.[11][16] It catalyzes the hydrolysis of the second α-1,4 glycosidic bond, cleaving off two glucose units at a time, thereby producing maltose.[2][6][18] When acting on amylopectin, its action is halted at the α-1,6 branch points, resulting in the production of β-limit dextrins.[19]
-
Sources: β-amylase is primarily found in bacteria, fungi, and plants, particularly in seeds and fruits.[1][6][18] During the ripening of fruit, β-amylase breaks down starch into maltose, which contributes to the sweet flavor.[6][18] Animal tissues do not contain β-amylase.[6][18]
Gamma-Amylase (γ-Amylase)
-
EC Number: 3.2.1.3
-
Mechanism: γ-amylase is also an exo-amylase that cleaves α-1,4 glycosidic bonds from the non-reducing end of the starch chain, yielding glucose.[6][16] Uniquely, it can also hydrolyze α-1,6 glycosidic linkages, allowing it to break down amylopectin more completely than other amylases.[6][20]
-
Sources: This type of this compound is found in both animals and plants.[2][6] It is most efficient in highly acidic environments.[6][20]
Data Presentation: Comparative Properties of this compound Types
The following table summarizes the key quantitative and functional characteristics of the three main this compound types for easy comparison.
| Property | α-Amylase | β-Amylase | γ-Amylase |
| EC Number | 3.2.1.1 | 3.2.1.2 | 3.2.1.3 |
| Type | Endo-amylase | Exo-amylase | Exo-amylase |
| Bonds Cleaved | Internal α-1,4 glycosidic bonds | Second α-1,4 glycosidic bond from the non-reducing end | α-1,4 and α-1,6 glycosidic bonds from the non-reducing end |
| Major Products | Maltose, maltotriose, limit dextrins | Maltose, β-limit dextrin | Glucose |
| Common Sources | Animals (saliva, pancreas), plants, microbes | Plants, bacteria, fungi | Animals, plants |
| Optimal pH | 6.7–7.0 (Human)[1][2][6] | 4.0–5.0 (Plants)[1][2][6] | ~3.0[1][6][20] |
| Optimal Temp. | ~37°C (Human Salivary)[2]; 50-90°C (Bacterial)[7] | 60-65°C (Barley)[6][21] | Varies by source |
| Cofactors | Requires Ca²⁺ and Cl⁻ | Typically none required | Typically none required |
Visualization of this compound Action on Starch
The following diagram illustrates the distinct mechanisms by which α- and β-amylases degrade starch molecules.
Biological Roles of this compound
Role in Human Carbohydrate Digestion
This compound is indispensable for the digestion of dietary starches.[4][5] The process begins in the mouth and is completed in the small intestine.
-
Oral Cavity: The digestion of carbohydrates starts the moment food enters the mouth.[4][22][23] Salivary glands secrete saliva containing salivary α-amylase (ptyalin), which begins the hydrolysis of starch into smaller molecules like dextrins and maltose.[7][22] This initial breakdown is why starchy foods may taste slightly sweet after prolonged chewing.[6]
-
Stomach: Once the food bolus reaches the stomach, the highly acidic environment (low pH) inactivates salivary this compound, halting carbohydrate digestion.[7][22]
-
Small Intestine: As the acidic chyme enters the duodenum, the pancreas releases pancreatic juice, which contains pancreatic α-amylase .[1][22][23] This enzyme continues the breakdown of remaining starches and dextrins into disaccharides (maltose), trisaccharides, and other small oligosaccharides.[6][24] These smaller sugars are then further hydrolyzed into monosaccharides (glucose) by other enzymes located on the brush border of the intestinal wall, allowing for their absorption into the bloodstream.[1][12][24]
Visualization of the Human Digestive Pathway for Starch
The diagram below outlines the sequential action of amylases in the human digestive system.
Other Biological Roles
Beyond primary digestion, amylases have several other important biological functions:
-
Plant Metabolism: In plants, amylases (particularly β-amylase) are crucial for breaking down stored starch in seeds to provide energy for germination.[6] They also contribute to the sweetening of fruits during ripening by converting starches to sugars.[2][6]
-
Microbial Nutrition: Many bacteria and fungi secrete amylases to degrade extracellular starches in their environment, allowing them to absorb the resulting simple sugars for energy.[6][18]
-
Dental Health: Salivary α-amylase is a component of the acquired enamel pellicle on teeth and can bind to certain oral streptococci.[25] This interaction may play a dual role, potentially aiding in bacterial clearance but also facilitating the breakdown of dietary starch by plaque microorganisms, which can contribute to dental caries.[25]
-
Beyond Digestion in Humans: Research suggests that pancreatic α-amylase may have regulatory functions in the small intestine beyond simple starch digestion, potentially influencing glucose absorption and the proliferation and differentiation of intestinal epithelial cells.[26]
Experimental Protocols: this compound Activity Assay
The activity of this compound is commonly measured by quantifying the rate of appearance of reducing sugars produced from a starch substrate. The 3,5-Dinitrosalicylic Acid (DNS) method is a widely used colorimetric assay for this purpose.[9][27]
Principle of the DNS Assay
The DNS reagent reacts with the free carbonyl group of reducing sugars (like maltose and glucose) under alkaline conditions and heat.[11][28] In this redox reaction, 3,5-dinitrosalicylic acid is reduced to 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color.[3][15] The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars produced by the enzyme.[3][14]
Detailed Methodology
1. Reagent Preparation:
-
Phosphate (B84403) Buffer (20 mM, pH 6.9, with 6.7 mM NaCl): Prepare a solution containing 2.4 mg/mL sodium phosphate monobasic and 0.39 mg/mL sodium chloride. Adjust pH to 6.9 at 20°C.
-
Starch Substrate (1% w/v): Dissolve 1.0 g of soluble potato starch in 100 mL of phosphate buffer. Heat to boiling for 15 minutes while stirring to ensure complete solubilization. Cool to room temperature before use.[27][29]
-
DNS Reagent: Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of purified water with heating. Separately, dissolve 30.0 g of sodium potassium tartrate (Rochelle salt) in 20 mL of 2 N NaOH. Slowly mix the two solutions and bring the final volume to 100 mL with purified water. Store in an amber bottle.[4]
-
Maltose Standard (0.2% w/v): Dissolve 200 mg of maltose monohydrate in 100 mL of purified water.[29]
2. Standard Curve Generation:
-
Prepare a series of maltose dilutions from the standard solution (e.g., 0.1 to 1.0 mg/mL).
-
To 1.0 mL of each dilution, add 1.0 mL of DNS reagent.[29]
-
Heat the tubes in a boiling water bath for 5-15 minutes.[30]
-
Cool the tubes rapidly in an ice bath, then add 9.0 mL of distilled water to each and mix well.[29]
-
Measure the absorbance of each standard at 540 nm against a blank containing only water and DNS reagent.
-
Plot absorbance vs. maltose concentration to create a standard curve.
3. Enzyme Assay Protocol:
-
Pipette 1.0 mL of the 1% starch solution into a test tube and equilibrate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 1.0 mL of the appropriately diluted this compound enzyme solution.
-
Incubate for a precise period (e.g., 10 minutes).[31]
-
Stop the reaction by adding 2.0 mL of DNS reagent.[31]
-
Heat the tube in a boiling water bath for 5-15 minutes to allow for color development.[30]
-
Cool the tube in an ice bath and add 9.0 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Determine the amount of maltose produced by comparing the absorbance value to the standard curve.
4. Calculation of Enzyme Activity: One unit (U) of this compound activity is often defined as the amount of enzyme that liberates 1.0 µmol of reducing sugar (as maltose equivalents) per minute under the specified assay conditions.
Visualization of the DNS Assay Workflow
This diagram provides a step-by-step visual guide to the experimental workflow for determining this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. This compound, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. reddit.com [reddit.com]
- 6. beersmith.com [beersmith.com]
- 7. Characterization of an a-Amylase with Broad Temperature Activity from an Acid-Neutralizing Bacillus cereus Strain [ijbiotech.com]
- 8. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 9. Purification and characterization of midgut α-amylase in a predatory bug, Andralus spinidens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pace.edu.in [pace.edu.in]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 15. researchgate.net [researchgate.net]
- 16. aussiehomebrewer.com [aussiehomebrewer.com]
- 17. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 18. This compound Bernfeld Assay | PDF | Starch | Polysaccharide [scribd.com]
- 19. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 20. researchgate.net [researchgate.net]
- 21. beersmith.com [beersmith.com]
- 22. researchgate.net [researchgate.net]
- 23. Carbohydrate Digestion: Absorption, Enzymes, Process, and More [healthline.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound Enzymes | MoreBeer [morebeer.com]
- 26. DOT Language | Graphviz [graphviz.org]
- 27. EMAN RESEARCH PUBLISHING |Full Text|Comparative Characterization and this compound Activity Assessment of Certain Garden Bacterial Isolates [publishing.emanresearch.org]
- 28. Glucose Assay [terpconnect.umd.edu]
- 29. static.igem.wiki [static.igem.wiki]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Amylase Gene Regulation and Expression Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Amylase is a critical enzyme that catalyzes the hydrolysis of starch into smaller oligosaccharides and disaccharides. In mammals, two primary isoenzymes exist: salivary this compound (AMY1) and pancreatic this compound (AMY2), encoded by the AMY1 and AMY2 genes, respectively.[1][2] While both are structurally similar, their expression is tightly regulated in a tissue-specific manner, with AMY1 primarily expressed in salivary glands and AMY2 in the exocrine pancreas.[3][4] The regulation of these genes is complex, involving a multifactorial interplay of hormonal signals, signaling cascades, and specific transcription factors. Understanding these pathways is paramount for research into metabolic disorders, digestive diseases, and the development of novel therapeutic agents. This guide provides a detailed overview of the core regulatory mechanisms, key experimental data, and the methodologies used to elucidate these pathways.
Transcriptional Regulation of this compound Genes
The expression of this compound genes is predominantly controlled at the level of transcription. This regulation is mediated by hormones and tissue-specific factors that interact with cis-regulatory elements in the gene promoters.
Hormonal Regulation
Hormones are primary drivers of this compound gene expression, ensuring that enzyme production is coupled with the body's metabolic state and dietary intake.
2.1.1 Glucocorticoids
Glucocorticoids, such as dexamethasone, are potent inducers of this compound gene expression in both pancreatic and liver cells.[5][6][7] This regulation is a direct effect, mediated by the glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and binds to a specific glucocorticoid receptor binding site within the this compound gene promoter, thereby activating transcription.[5] This induction occurs rapidly, with increased mRNA levels detectable within hours of treatment.[6] In some cellular contexts, the full hormonal response may also require a short-lived factor, suggesting a cooperative regulatory mechanism.[5]
2.1.2 Insulin (B600854)
Insulin is a critical permissive factor for the expression of the pancreatic this compound gene (AMY2).[8] Its presence is necessary for maximal expression, particularly in response to dietary carbohydrates.[9][10] In diabetic animal models, the absence of sufficient insulin signaling leads to a dramatic reduction in pancreatic this compound mRNA levels.[9][11] Conversely, insulin administration can restore this expression.[11] The insulin response elements have been localized to the 5'-flanking region of the Amy-2.2 gene, indicating that insulin's influence is mediated at the transcriptional level.[8][11] The development of insulin resistance is directly associated with impaired this compound gene expression.[12]
2.1.3 Gibberellin and Abscisic Acid (Plant Model)
In cereal grain aleurone cells, the regulation of α-amylase provides a well-characterized model of hormonal antagonism. The phytohormone gibberellin (GA) strongly induces α-amylase expression, which is essential for starch mobilization during germination.[13][14] This induction is mediated by the transcription factor GAMYB, which binds to a Gibberellin Response Element (GARE) in the this compound promoter.[13] Conversely, abscisic acid (ABA) suppresses GA-induced this compound expression, playing a role in seed dormancy.[13][15][16]
Tissue-Specific Expression
The distinct expression patterns of salivary (AMY1) and pancreatic (AMY2) this compound are controlled by tissue-specific promoters and regulatory elements.[3][4] The human genome contains a cluster of this compound genes where expression is driven by these specific promoters.[2] Interestingly, the promoter for the AMY1 gene appears to have evolved from the insertion of a gamma-actin pseudogene, which provided the necessary regulatory sequences for expression in the salivary gland.[3] While AMY2 expression is typically restricted to the pancreas, certain experimental conditions, such as serum-free medium with dexamethasone, can activate its expression in non-pancreatic cell types like hepatoma cells.[4][17]
Key Signaling Pathways
While hormonal signals are the primary triggers, intracellular signaling cascades translate these external cues into changes in gene expression and protein secretion.
Calcium (Ca²⁺) Signaling in this compound Secretion
Calcium is a crucial second messenger in the process of this compound secretion from pancreatic acinar cells, rather than a direct regulator of its gene expression.[18][19] Secretagogues like cholecystokinin (B1591339) (CCK) and acetylcholine (B1216132) trigger an increase in intracellular Ca²⁺ concentration.[18] This Ca²⁺ influx is essential for the fusion of zymogen granules (containing this compound) with the cell membrane, a process known as exocytosis, leading to the release of the enzyme into the pancreatic duct.[19] This process is dependent on extracellular calcium, and its removal abolishes stimulated this compound secretion.[18][19]
Cyclic AMP (cAMP) Pathway
The cyclic AMP pathway has also been implicated in this compound regulation. In Drosophila, the repressive effect of dietary glucose on this compound expression can be partially counteracted by the addition of exogenous cAMP.[20] This suggests that cAMP-dependent signaling can modulate the transcriptional response to metabolic cues.
Quantitative Data on this compound Gene Expression
The following tables summarize quantitative data from key studies, illustrating the magnitude of regulatory effects on this compound expression.
| Regulator | Cell/Tissue Type | Effect on this compound Expression | Fold Change | Reference |
| Dexamethasone (Glucocorticoid) | Mouse Hepatoma Cells (Hepa 1-6) | Increased Amy-1 and Amy-2 mRNA | 10 to 20-fold | [6] |
| Dexamethasone (Glucocorticoid) | Rat Pancreatic Acinar Cells (AR42J) | Increased this compound Protein Content | 8-fold | [7] |
| Insulin Resistance | Obese Zucker Rat Pancreas | Decreased this compound mRNA | -60% (0.4-fold of control) | [12] |
| Diabetes (Streptozotocin-induced) | Rat Pancreas | Decreased this compound mRNA | -90% (0.1-fold of control) | [9] |
Table 1: Summary of Hormonal and Metabolic Regulation of this compound Expression.
Visualized Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate the key regulatory pathways and experimental workflows.
Detailed Experimental Protocols
The following sections provide generalized yet detailed protocols for the key experimental techniques used to study this compound gene regulation.
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is the gold standard for quantifying mRNA levels, providing a sensitive measure of gene expression.[21][22][23]
Objective: To quantify the relative abundance of this compound mRNA in response to specific treatments.
Methodology:
-
RNA Isolation:
-
Harvest cells or tissues and immediately homogenize in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.[24]
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis to ensure integrity.[21]
-
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA with reverse transcription primers (oligo(dT)s, random hexamers, or gene-specific primers).[25]
-
Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.[23]
-
Add a master mix containing reverse transcriptase, dNTPs, and an RNase inhibitor in the appropriate reaction buffer.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 42-50°C for 60 minutes) to synthesize the first-strand complementary DNA (cDNA).[25]
-
Heat-inactivate the reverse transcriptase (e.g., 70°C for 10 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green dye or a sequence-specific fluorescent probe (e.g., TaqMan), DNA polymerase, dNTPs, and forward/reverse primers specific to the this compound gene.[24]
-
Add diluted cDNA template to the master mix in a 96- or 384-well qPCR plate. Include no-template controls and reference/housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Perform the reaction on a real-time PCR cycler. A typical program includes an initial denaturation (95°C for 5-10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[23]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for the this compound gene and the reference gene in both treated and control samples.
-
Calculate the relative expression using the ΔΔCt method to determine the fold change in gene expression.[22]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as a transcription factor (e.g., GR), providing direct evidence of its interaction with gene regulatory regions.[26][27]
Objective: To identify the binding sites of the Glucocorticoid Receptor on the this compound gene promoter.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cultured cells with formaldehyde (B43269) (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine. Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells and isolate the nuclei.[28]
-
-
Chromatin Fragmentation:
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[28]
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.[28]
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-GR antibody). An IgG control is run in parallel.
-
Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-based).
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.[28]
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Sequencing and Data Analysis:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
Align the sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which correspond to the protein's binding sites.[26]
-
Promoter-Reporter Assay
This assay measures the activity of a specific promoter by linking it to a reporter gene, allowing for the functional analysis of regulatory elements and the effect of trans-acting factors.[29][30][31]
Objective: To determine if a specific region of the this compound promoter is responsive to hormonal stimulation.
Methodology:
-
Reporter Construct Generation:
-
Using PCR, amplify the this compound gene promoter region of interest from genomic DNA.
-
Clone this promoter fragment into a reporter vector upstream of a reporter gene (e.g., firefly luciferase, GFP).[29][32] The vector should lack its own promoter for the reporter gene.
-
Verify the construct sequence by DNA sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., a pancreatic or hepatoma cell line) in 96-well plates.
-
Transfect the cells with the this compound promoter-reporter construct. Co-transfect with a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[31][32]
-
-
Treatment and Incubation:
-
After 24 hours, treat the transfected cells with the compound of interest (e.g., dexamethasone, insulin) or a vehicle control.
-
Incubate for an additional 24-48 hours to allow for transcription and translation of the reporter gene.[32]
-
-
Cell Lysis and Reporter Assay:
-
Data Analysis:
-
Normalize the experimental reporter activity to the control reporter activity for each well.
-
Compare the normalized activity of the treated samples to the vehicle control to determine the effect of the treatment on promoter activity.[30]
-
References
- 1. Salivary this compound: Digestion and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Expression of the human this compound genes: recent origin of a salivary this compound promoter from an actin pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous expression of salivary and pancreatic this compound genes in cultured mouse hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid receptor binding site in the mouse alpha-amylase 2 gene mediates response to the hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoid and developmental regulation of this compound mRNAs in mouse liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoids increase this compound mRNA levels, secretory organelles, and secretion in pancreatic acinar AR42J cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue-specific and insulin-dependent expression of a pancreatic this compound gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Regulation of pancreatic this compound and lipase gene expression by diet and insulin in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insulin response of a hybrid this compound/CAT gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insulin resistance is accompanied by impairment of this compound-gene expression in the exocrine pancreas of the obese Zucker rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Hormonal Regulation of α-Amylase Gene Transcription in Wild Oat (Avena fatua L.) Aleurone Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous expression of salivary and pancreatic this compound genes in cultured mouse hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The relationship between calcium exchange and enzyme secretion in the isolated rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium-dependent this compound release and electrophysiological measurements in cells of the pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose Repression of this compound Gene Expression in DROSOPHILA MELANOGASTER - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 22. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 25. elearning.unite.it [elearning.unite.it]
- 26. Chromatin Immunoprecipitation and High-Throughput Sequencing (ChIP-Seq): Tips and Tricks Regarding the Laboratory Protocol and Initial Downstream Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 28. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 29. Assaying Promoter Activity Using LacZ and GFP as Reporters | Springer Nature Experiments [experiments.springernature.com]
- 30. info.gbiosciences.com [info.gbiosciences.com]
- 31. promega.com [promega.com]
- 32. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Promoter–reporter assay [bio-protocol.org]
The Evolutionary Saga of Amylase: A Technical Guide to its Genetic Adaptation
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The evolution of amylase, the enzyme responsible for starch digestion, presents a compelling narrative of genetic adaptation to dietary shifts across a multitude of species. This guide delves into the technical intricacies of the evolutionary history of the this compound gene locus, with a particular focus on the salivary (AMY1) and pancreatic (AMY2) this compound genes. It provides a comprehensive overview of the genetic mechanisms, quantitative data on gene copy number variation, and detailed experimental protocols for the analysis of this compound evolution, tailored for a scientific audience.
The Core Tenet: Diet as a Driving Force in this compound Evolution
A central theme in the evolutionary history of this compound is the profound influence of diet, particularly the consumption of starch. A strong positive correlation exists between the number of this compound gene copies and the proportion of starch in a species' diet. This relationship is a classic example of gene-culture coevolution, where dietary practices have shaped the genome.
Populations with a history of high-starch diets, such as agricultural societies and hunter-gatherers in arid environments, tend to have more copies of the salivary this compound gene (AMY1) compared to populations with traditionally low-starch diets, like rainforest and circum-arctic hunter-gatherers.[1][2] This increase in gene copy number is not a random occurrence but is attributed to positive selection, conferring a fitness advantage to individuals who could more efficiently extract energy from starchy foods.[1][2]
This adaptive trend is not unique to humans. A similar pattern of increased this compound gene copy number has been observed in domesticated animals that have adapted to starch-rich diets through their association with humans. For instance, domestic dogs ( Canis lupus familiaris) possess significantly more copies of the pancreatic this compound gene (AMY2B) than their wolf ancestors, reflecting a dietary shift towards starch-based scraps from human settlements.[3] This convergent evolution is also evident in other species that live in close proximity to humans, such as mice, rats, and pigs, all of which show an expansion of this compound gene copies compared to their wild relatives.[4][5][6]
Quantitative Insights: this compound Gene Copy Number Variation Across Species
The variation in this compound gene copy number (CNV) is a key quantitative marker of its evolutionary adaptation. The following tables summarize the reported diploid this compound gene copy numbers in various species, categorized by their primary dietary starch content.
| Species | Primary Diet | AMY1 Diploid Copy Number Range | AMY2 Diploid Copy Number Range |
| High-Starch Diet | |||
| Human (Homo sapiens) | Omnivorous (variable starch) | 2 - 20[7][8] | AMY2A: 0 - 6, AMY2B: 2 - 7[7] |
| Dog (Canis lupus familiaris) | Omnivorous (starch-rich) | - | High and variable (AMY2B)[3] |
| Pig (Sus scrofa domesticus) | Omnivorous (starch-rich) | High[4] | - |
| House Mouse (Mus musculus) | Omnivorous (starch-rich) | High[4][5] | - |
| Brown Rat (Rattus norvegicus) | Omnivorous (starch-rich) | High[4] | - |
| Low-Starch Diet | |||
| Chimpanzee (Pan troglodytes) | Frugivorous | 2[9] | - |
| Wolf (Canis lupus) | Carnivorous | - | 2 (AMY2B)[6] |
| Mountain Lion (Puma concolor) | Carnivorous | Low[5] | - |
| Hedgehog (Erinaceus europaeus) | Insectivorous | Low[5] | - |
Table 1: Comparative Diploid this compound Gene Copy Numbers in Selected Mammalian Species.
Molecular Mechanisms of this compound Evolution
The expansion of this compound gene copies and the emergence of salivary this compound expression are underpinned by specific molecular events, primarily gene duplication and the insertion of mobile genetic elements.
Gene Duplication: The Engine of Innovation
Gene duplication is the primary mechanism driving the increase in this compound copy numbers. These duplications can occur through various processes, including non-allelic homologous recombination. The resulting supernumerary gene copies provide the raw material for evolutionary innovation. While some copies may retain the original function, others can accumulate mutations, leading to subfunctionalization (partitioning of the original function) or neofunctionalization (acquisition of a new function).
The Birth of Salivary this compound: A Tale of Retrotransposons
Ancestrally, this compound was exclusively a pancreatic enzyme in mammals.[4] The evolution of salivary this compound expression is a fascinating example of how new gene functions can arise. In the primate lineage, the insertion of a retrotransposon (a type of mobile genetic element) upstream of a duplicated pancreatic this compound gene (AMY2) is thought to have conferred a new regulatory element that drove its expression in the salivary glands, giving rise to the AMY1 gene.[10][11] This event occurred independently in different mammalian lineages, highlighting the convergent nature of this evolutionary adaptation.[4][5]
The following diagram illustrates the proposed evolutionary pathway leading to the divergence of salivary and pancreatic this compound genes in primates.
Experimental Protocols for this compound Research
The study of this compound evolution relies on a suite of molecular biology techniques to quantify gene copy number, analyze gene expression, and measure enzyme activity.
Quantification of this compound Gene Copy Number
Principle: qPCR is a widely used method to estimate the relative or absolute number of copies of a specific DNA sequence. It relies on the detection of a fluorescent signal that is proportional to the amount of amplified product in real-time. For CNV analysis, the target gene (e.g., AMY1) is co-amplified with a reference gene that is known to have a stable copy number (usually two copies per diploid genome). The copy number of the target gene is then calculated relative to the reference gene.
Protocol Outline:
-
DNA Extraction: Isolate high-quality genomic DNA from the species of interest (e.g., from blood, saliva, or tissue samples).
-
Primer and Probe Design: Design specific primers and a fluorescently labeled probe (e.g., TaqMan® probe) for the this compound gene of interest and a reference gene.
-
qPCR Reaction Setup: Prepare a reaction mix containing DNA template, primers, probe, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the copy number using the ΔΔCt method or by comparison to a standard curve of known copy numbers.
Principle: ddPCR is a more recent and highly precise method for absolute quantification of nucleic acids. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After thermal cycling, each droplet is analyzed for the presence or absence of a fluorescent signal, allowing for a digital (binary) readout. The number of positive droplets is used to calculate the absolute concentration of the target DNA, providing a more accurate copy number determination than qPCR.[12][13]
Protocol Outline:
-
DNA Preparation: Extract and purify genomic DNA.
-
Reaction Mix Preparation: Prepare a ddPCR reaction mix containing DNA, primers, probes (for target and reference genes), and ddPCR supermix.
-
Droplet Generation: Partition the reaction mix into droplets using a droplet generator.
-
PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
-
Droplet Reading: Read the fluorescence of each droplet in a droplet reader.
-
Data Analysis: Use Poisson statistics to calculate the absolute copy number of the target and reference genes.
Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to visualize specific DNA sequences within chromosomes or cells. For this compound CNV analysis, fiber-FISH can be used, where DNA fibers are stretched on a microscope slide, allowing for high-resolution visualization of individual gene copies.[9]
Protocol Outline:
-
DNA Fiber Preparation: Isolate and stretch DNA fibers onto a microscope slide.
-
Probe Labeling: Label a DNA probe specific to the this compound gene with a fluorescent dye.
-
Hybridization: Denature the DNA on the slide and the probe, and then allow the probe to hybridize to its complementary sequence on the DNA fibers.
-
Washing: Wash the slide to remove any unbound probe.
-
Visualization: Visualize the fluorescent signals under a fluorescence microscope. The number of fluorescent spots corresponds to the number of this compound gene copies.
Measurement of this compound Enzyme Activity
Principle: This is a common method to measure the enzymatic activity of this compound. It relies on the ability of this compound to hydrolyze a starch substrate. The progress of the reaction can be monitored by measuring the decrease in the concentration of the starch substrate (e.g., using an iodine-based assay) or the increase in the concentration of the product (e.g., reducing sugars like maltose, using a colorimetric reagent like 3,5-dinitrosalicylic acid - DNS).[2][4]
Protocol Outline (DNS Method):
-
Sample Preparation: Obtain saliva or pancreatic extract containing this compound.
-
Reaction Incubation: Incubate the enzyme sample with a known concentration of starch solution at a specific temperature and pH for a defined period.
-
Reaction Termination and Color Development: Stop the reaction and add DNS reagent. Heat the mixture to develop a color, the intensity of which is proportional to the amount of reducing sugars produced.
-
Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).
-
Calculation: Determine the this compound activity by comparing the absorbance to a standard curve generated with known concentrations of maltose.
Quantification of this compound Protein Levels
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using an antibody specific to the protein of interest.
Protocol Outline:
-
Sample Preparation: Prepare protein lysates from saliva or tissue samples.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes this compound.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: Add a substrate that is converted by the enzyme on the secondary antibody into a detectable signal (e.g., chemiluminescence or color).
-
Quantification: Quantify the intensity of the signal, which is proportional to the amount of this compound protein.
Conclusion and Future Directions
The evolutionary history of the this compound gene locus serves as a powerful model for understanding how genetic variation can be rapidly shaped by environmental pressures, particularly diet. The expansion of this compound gene copy number in response to increased starch consumption is a recurring theme across diverse mammalian lineages, underscoring the adaptive significance of this genetic change.
For researchers in drug development, a deep understanding of this compound genetics and its functional consequences is crucial. Variations in this compound copy number and activity can influence individual responses to carbohydrate-rich diets and may have implications for metabolic health, including the risk of obesity and diabetes. Furthermore, the development of this compound inhibitors is an active area of research for the management of these conditions.
Future research in this field will likely focus on:
-
Fine-mapping the regulatory elements that control the expression of different this compound gene copies.
-
Investigating the functional differences between the protein products of various this compound gene paralogs.
-
Exploring the interplay between this compound gene copy number, the gut microbiome, and metabolic health in greater detail.
-
Utilizing ancient DNA to further refine the timeline of this compound evolution in different hominin lineages and other species.
By continuing to unravel the complexities of this compound evolution, we can gain valuable insights into the genetic basis of dietary adaptation and its impact on human and animal health.
References
- 1. Independent this compound gene copy number bursts correlate with dietary preferences in mammals | eLife [elifesciences.org]
- 2. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Direct spectrophotometric determination of alpha-amylase activity in salive, with p-nitrophenyl alpha-maltoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Global diversity, recurrent evolution, and recent selection on this compound structural haplotypes in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of AMY1 copy number variation and various doses of starch intake on glucose homeostasis: data from a cross-sectional observational study and a crossover meal study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet and the evolution of human this compound gene copy number variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three methods compared for determination of pancreatic and salivary this compound activity in serum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Differences in AMY1 Gene Copy Numbers Derived from Blood, Buccal Cells and Saliva Using Quantitative and Droplet Digital PCR Methods: Flagging the Pitfall | PLOS One [journals.plos.org]
- 13. Differences in AMY1 Gene Copy Numbers Derived from Blood, Buccal Cells and Saliva Using Quantitative and Droplet Digital PCR Methods: Flagging the Pitfall - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amylase Substrate Specificity and Binding Site Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylases, a ubiquitous class of enzymes, play a pivotal role in carbohydrate metabolism by catalyzing the hydrolysis of glycosidic bonds in starch and related polysaccharides. Their substrate specificity and the architecture of their substrate-binding sites are of profound interest in various scientific and industrial fields, including clinical diagnostics, food processing, and drug development. This technical guide provides a comprehensive overview of the substrate specificity and binding site analysis of the three main types of amylases: α-amylase, β-amylase, and γ-amylase. It delves into the structural determinants of their catalytic activity, presents quantitative data on their kinetic parameters and inhibition, and offers detailed protocols for key experimental techniques used in their study. Visualizations of catalytic mechanisms and experimental workflows are provided to facilitate a deeper understanding of these critical enzymes.
Introduction to Amylases
Amylases (EC 3.2.1) are a class of hydrolase enzymes that break down complex carbohydrates, such as starch and glycogen, into simpler sugars. They achieve this by cleaving the α-1,4- and, in some cases, α-1,6-glycosidic bonds.[1] Based on their mode of action and the anomeric configuration of the released products, amylases are broadly classified into three main types: alpha-amylase, beta-amylase, and gamma-amylase.[2] Understanding the intricacies of their substrate specificity and the molecular architecture of their binding sites is crucial for their application in various biotechnological processes and for the design of targeted inhibitors for therapeutic purposes.
α-Amylase
α-Amylase (EC 3.2.1.1) is an endo-amylase that randomly cleaves internal α-1,4-glycosidic linkages in starch and glycogen, leading to the production of dextrins, maltose (B56501), and glucose.[3] It is a calcium metalloenzyme, requiring Ca²⁺ for its activity and structural stability.
Substrate Specificity and Binding Site of α-Amylase
The active site of α-amylases is located in a cleft between domains A and B and typically consists of five to seven subsites that can accommodate glucose residues of the substrate.[4] The catalytic action of α-amylase is governed by a catalytic triad (B1167595) of acidic amino acid residues. In human pancreatic α-amylase, these are Asp197 (the nucleophile), Glu233 (the general acid/base catalyst), and Asp300 (which helps to properly orient the substrate).[5][6]
In addition to the active site, many α-amylases possess secondary, non-catalytic carbohydrate-binding sites, often referred to as surface-binding sites (SBSs).[7][8] These sites are crucial for the initial binding of the enzyme to large, insoluble starch granules, thereby increasing the local concentration of the substrate near the active site and enhancing the overall catalytic efficiency.[7]
Quantitative Data for α-Amylase
The kinetic parameters of α-amylases vary depending on the source of the enzyme, the substrate, and the reaction conditions.
| Enzyme Source | Substrate | K_m_ (mg/mL) | V_max_ (U/mg or µmol/min) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mg⁻¹mL) | Reference |
| Bacillus subtilis KIBGE HAS | Starch | 2.68 | 1773 U/mg | - | - | [9] |
| Bacillus megaterium RAS103 | Starch | 0.878 | 81.30 U/mL | - | - | [10][11] |
| Bacillus licheniformis | Starch | 8.3 | 2778 U/mg/min | - | - | |
| Immobilized α-amylase | Starch | 1.12 | 1.83 µmol/min | - | - | [12] |
| Free α-amylase | Starch | 0.93 | 2.30 µmole/min | - | - | [12] |
Note: '-' indicates data not available in the cited sources. Units may vary between studies.
α-Amylase Inhibitors
The inhibition of α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.
| Inhibitor | Source | Type of Inhibition | K_i_ or IC_50_ | Reference |
| Acarbose | - | Competitive | IC_50_ = 18.63 ± 1.21 µg/ml | [13] |
| 5-O-p-coumaroylquinic acid (5-CQA) | Carya cathayensis Sarg. Peel | Noncompetitive | K_ic_ = 0.38 µM, K_in_ = 0.38 µM | [14] |
| Hydrolysable Tannin | Chinese natural gall | Parabolic Mixed | IC_50_ = 47.0 µM | [15] |
| Condensed Tannin | Acacia mearnsii | Parabolic Mixed | IC_50_ = 285.4 µM | [15] |
| Adenanthera pavonina leaf extract (Methanol) | Plant Extract | - | IC_50_ = 16.16 ± 2.23 µg/ml | [13] |
| Phyllanthus amarus extract (Ethanol) | Plant Extract | - | IC_50_ = 36.05 ± 4.01 µg/mL | [16] |
| Phyllanthus amarus extract (Hexane) | Plant Extract | - | IC_50_ = 48.92 ± 3.43 µg/mL | [16] |
| Centaurea iberica extract (Hydrophilic) | Plant Extract | - | IC_50_ = 12.33 µg/mL | [17] |
| Cichorium endivia extract (Hydrophilic) | Plant Extract | - | IC_50_ = 9.96 µg/mL | [17] |
| Sisymbrium irio extract (Lipophilic) | Plant Extract | - | IC_50_ = 7.72 µg/mL | [17] |
| Rubus corchorifolius L. leaf tea extract (Ethanol) | Plant Extract | - | IC_50_ = 1.26 mg/mL | [17] |
β-Amylase
β-Amylase (EC 3.2.1.2) is an exo-amylase that acts on the non-reducing ends of starch, glycogen, and related polysaccharides, hydrolyzing α-1,4-glycosidic bonds to release maltose with an inverted β-anomeric configuration.[18][19]
Substrate Specificity and Binding Site of β-Amylase
The active site of β-amylase is located in a deep cleft and is characterized by a catalytic dyad of two glutamate (B1630785) residues. In soybean β-amylase, these are Glu186 and Glu380.[10][20] Glu186 acts as the general acid, protonating the glycosidic oxygen, while Glu380 acts as the general base, activating a water molecule for nucleophilic attack.[10] The active site cleft is surrounded by flexible loops that can adopt open and closed conformations, playing a role in substrate binding and product release.[21]
Quantitative Data for β-Amylase
| Enzyme Source | Substrate | K_m_ (mg/mL) | V_max_ (U/mg or µmol/min/mg) | Reference |
| Bacillus subtilis | Starch | 4.6 | 47.62 U/mg | [22] |
| Wheat | Starch | 1.28 | 363.63 µmol/min/mg | [23] |
β-Amylase Inhibitors
| Inhibitor | Type of Inhibition (at pH 5.4, 25°C) | K_i_ (M) | Reference |
| Glucose | Competitive | 0.33 ± 0.02 | [24] |
| Maltose | Competitive | 0.12 ± 0.03 | [24] |
| Calcium ion | Competitive | 13.1 mM | [25][26] |
| Magnesium ion | Competitive | 17.8 mM | [25][26] |
| Zinc ion | Competitive | 17.7 mM | [25][26] |
γ-Amylase
γ-Amylase (EC 3.2.1.3), also known as glucoamylase, is an exo-amylase that cleaves both α-1,4 and α-1,6-glycosidic bonds from the non-reducing ends of starch and related polysaccharides to produce glucose.[1] It is most active in acidic environments, with an optimal pH of around 3.[1]
Substrate Specificity and Binding Site of γ-Amylase
γ-Amylases belong to different glycoside hydrolase families (e.g., GH15 in fungi) and, unlike α- and β-amylases, can hydrolyze the α-1,6 branch points in amylopectin (B1267705) and glycogen.[1] The active site contains a catalytic dyad of a glutamic acid and an aspartic acid residue that function as a general acid and a nucleophile, respectively, in a retaining mechanism.
Quantitative Data for γ-Amylase
Comprehensive kinetic data for γ-amylase is less readily available in tabular format compared to α- and β-amylases. The activity is highly dependent on the source and the specific substrate.
Experimental Protocols
This compound Activity Assay using the 3,5-Dinitrosalicylic Acid (DNSA) Method
This colorimetric assay measures the amount of reducing sugars produced by this compound activity.
Materials:
-
Phosphate buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
1% (w/v) soluble starch solution in buffer
-
DNSA reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH, and bring the final volume to 100 mL with distilled water.[8][12][27]
-
This compound solution of unknown concentration
-
Maltose standard solutions (for calibration curve)
-
Spectrophotometer (540 nm)
-
Water bath (boiling)
Procedure:
-
Standard Curve: a. Prepare a series of maltose standards of known concentrations. b. To 1 mL of each standard, add 1 mL of DNSA reagent. c. Boil for 5-15 minutes, then cool to room temperature.[12][28] d. Add 9-10 mL of distilled water and mix.[27][28] e. Measure the absorbance at 540 nm. f. Plot absorbance versus maltose concentration to create a standard curve.
-
Enzyme Assay: a. Add 0.5 mL of the starch solution to a test tube and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes. b. Initiate the reaction by adding 0.5 mL of the this compound solution. c. Incubate for a precise time (e.g., 10 minutes). d. Stop the reaction by adding 1 mL of DNSA reagent.[12] e. Boil for 5-15 minutes, cool, and add distilled water as with the standards. f. Measure the absorbance at 540 nm.
-
Calculation: a. Determine the amount of reducing sugar produced from the standard curve. b. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of reducing sugar per minute under the assay conditions.
Isothermal Titration Calorimetry (ITC) for Binding Site Analysis
ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters such as binding affinity (K_d_), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Purified this compound solution
-
Ligand (substrate analog or inhibitor) solution
-
Matching buffer for both enzyme and ligand
Procedure:
-
Sample Preparation: a. Prepare the this compound solution (e.g., 10-50 µM) and the ligand solution (e.g., 10-20 times the enzyme concentration) in identical, degassed buffer.[29]
-
Instrument Setup: a. Thoroughly clean the sample cell and syringe. b. Set the experimental temperature.
-
Titration: a. Load the this compound solution into the sample cell and the ligand solution into the injection syringe. b. Perform a series of small, sequential injections of the ligand into the sample cell, allowing the system to reach equilibrium after each injection.
-
Data Analysis: a. The raw data consists of a series of heat-flow peaks corresponding to each injection. b. Integrate the peaks to determine the heat change per injection. c. Plot the heat change per mole of ligand against the molar ratio of ligand to enzyme. d. Fit the data to a suitable binding model to determine K_d_, ΔH, and n.
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution, three-dimensional structures of this compound-ligand complexes, offering detailed insights into the binding mode and interactions.
Materials:
-
Highly purified and concentrated this compound solution
-
Ligand (substrate analog or inhibitor)
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Complex Formation: a. Co-crystallization: Mix the this compound and ligand in a suitable molar ratio before setting up crystallization trials.[30] b. Soaking: Grow crystals of the apo-enzyme first, then soak them in a solution containing the ligand.[30]
-
Crystallization: a. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using techniques like hanging-drop or sitting-drop vapor diffusion. b. Optimize promising conditions to obtain diffraction-quality crystals.
-
Data Collection: a. Mount a single crystal and expose it to a focused X-ray beam. b. Collect the diffraction pattern as the crystal is rotated.
-
Structure Determination and Refinement: a. Process the diffraction data to obtain electron density maps. b. Build and refine an atomic model of the this compound-ligand complex into the electron density map. c. Analyze the final structure to identify key interactions between the enzyme and the ligand.
Visualizations
Catalytic Mechanism of α-Amylase
Caption: A simplified representation of the double-displacement catalytic mechanism of α-amylase.
Experimental Workflow for this compound Inhibition Assay
Caption: A flowchart illustrating the key steps in an this compound inhibition assay using the DNSA method.
Relationship Between this compound Types and Products
Caption: A diagram showing the relationship between different this compound types and their primary hydrolysis products from starch.
Conclusion
The study of this compound substrate specificity and binding site analysis is a dynamic field with significant implications for both fundamental biological understanding and applied sciences. This guide has provided a detailed overview of the key characteristics of α-, β-, and γ-amylases, supported by quantitative kinetic and inhibition data. The experimental protocols and visual diagrams are intended to serve as practical resources for researchers in their efforts to further elucidate the function of these important enzymes and to develop novel applications and therapeutic interventions. Continued research in this area will undoubtedly lead to new discoveries and advancements in medicine, biotechnology, and beyond.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scienceopen.com [scienceopen.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. proteopedia.org [proteopedia.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. GlycoWord / saccharide-B04 [glycoforum.gr.jp]
- 11. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 12. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 13. In-vitro alpha this compound inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of α-Amylases by Condensed and Hydrolysable Tannins: Focus on Kinetics and Hypoglycemic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. β-Amylase - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. iosrjournals.org [iosrjournals.org]
- 23. [PDF] The invariant residues in the α-amylase family : just the catalytic triad | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Inhibition of beta-amylase activity by calcium, magnesium and zinc ions determined by spectrophotometry and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 28. static.igem.wiki [static.igem.wiki]
- 29. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 30. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
The Dawn of a Catalyst: An In-depth Technical Guide to the Discovery and Historical Milestones of Amylase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and pivotal historical milestones in the study of amylase, the first enzyme to be isolated. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the seminal experiments that laid the foundation for our understanding of this crucial enzyme. The guide includes a chronological account of key discoveries, detailed experimental protocols from foundational research, a comparative analysis of the different classes of amylases, and a look into the structural elucidation of these biocatalysts. Quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject.
Introduction: The Spark of Discovery
The history of this compound is synonymous with the dawn of biochemistry itself. Long before the concept of an "enzyme" was formalized, the transformative power of certain biological substances was observed and utilized, particularly in the processes of brewing and baking. It was the quest to understand the saccharification of starch that led to the groundbreaking discovery of "diastase," later renamed this compound. This discovery not only revolutionized industrial processes but also opened the door to the entire field of enzymology, fundamentally changing our understanding of biological catalysis. This guide will trace the path of this compound research from these early observations to the detailed molecular understanding we have today.
A Chronology of Discovery: Key Historical Milestones
The journey of this compound research is marked by several key events that have profoundly shaped the field of biochemistry.
-
1811: The Forerunner - Kirchhoff's Observation: Russian chemist Gottlieb Kirchhoff observed that a substance in wheat gluten could convert starch into sugar, laying the preliminary groundwork for the discovery of this compound[1].
-
1831: Salivary Digestion: Erhard Friedrich Leuchs described the hydrolysis of starch by human saliva, identifying the active agent as "ptyalin," a type of this compound[2].
-
1833: The Landmark Discovery of "Diastase": French chemists Anselme Payen and Jean-François Persoz are credited with the first isolation of an enzyme. They discovered that an alcohol precipitate of malt (B15192052) extract contained a substance that could saccharify starch. They named this substance "diastase," from the Greek word "diastasis," meaning "separation"[2][3][4][5][6][7]. This marked the birth of enzymology.
-
1862: Pancreatic this compound: Russian biochemist Aleksandr Yakovlevich Danilevsky successfully separated pancreatic this compound from trypsin, demonstrating the presence of this digestive enzyme in the pancreas[2].
-
1925 & 1930: Classification of α- and β-Amylase: The distinct modes of action of amylases began to be understood. In 1925, Kuhn named α-amylases based on the alpha configuration of their hydrolysis products. In 1930, Ohlsson discovered β-amylase, which produces β-maltose, leading to the classification of starch-digesting enzymes into alpha and beta types based on the anomeric form of the sugars they produce[1].
-
Mid-20th Century: Elucidation of Mechanisms: The detailed mechanisms of action for α- and β-amylases were worked out, revealing the endo-acting nature of α-amylase and the exo-acting nature of β-amylase.
-
Late 20th Century: Structural Biology: The first three-dimensional crystal structures of amylases were determined, providing unprecedented insight into their catalytic mechanisms and substrate binding.
Timeline of Major Discoveries in this compound Research
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The malting and the mystery of diastases - Beer Studies [beer-studies.com]
- 5. Diastase - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Amylase Isoforms and Their Tissue-Specific Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of human amylase isoforms, focusing on their genetic basis, tissue-specific expression, and the molecular pathways regulating their function. This compound, a critical enzyme in carbohydrate digestion, exists primarily as salivary (AMY1) and pancreatic (AMY2) isoforms, encoded by distinct but highly homologous genes. While the salivary glands and pancreas are the primary sites of expression, this document delves into the broader landscape of this compound expression across various human tissues. Detailed methodologies for the quantitative analysis of this compound isoforms are presented, alongside an exploration of the signaling cascades that govern their secretion. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking a deeper understanding of this compound biology and its implications in health and disease.
Introduction to Human this compound Isoforms
This compound is an enzyme that catalyzes the hydrolysis of starch into smaller carbohydrate molecules, such as maltose.[1] In humans, the two major isoforms of alpha-amylase are salivary this compound (AMY1) and pancreatic this compound (AMY2), which play crucial roles in the initial stages of carbohydrate digestion.[2] Salivary this compound, present in saliva, begins the process of starch breakdown in the mouth, while pancreatic this compound continues this process in the small intestine.[1] The genes encoding these isoforms, AMY1 and AMY2, are located in a complex cluster on chromosome 1p21.1.[3][4] These genes exhibit significant copy number variation (CNV) within the human population, which can influence the levels of this compound expression and has been linked to dietary habits and metabolic traits.[5][6]
Genetic Basis and Structural Overview
The human this compound gene locus is characterized by a multigene family with tandem gene copies that are closely related in sequence.[7] The AMY1 gene, responsible for salivary this compound, is understood to have evolved from a duplication of the ancestral pancreatic this compound gene, AMY2.[7] This evolutionary event involved the insertion of a retrovirus upstream of the duplicated gene, which conferred salivary gland-specific expression.[7]
The protein structures of salivary and pancreatic this compound are highly homologous, with approximately 97% sequence identity.[8] Despite this similarity, there are subtle differences in their amino acid sequences that may account for slight variations in their enzymatic activity and stability. Both isoforms are calcium-dependent metalloenzymes.[9]
Tissue-Specific Expression of this compound Isoforms
While the salivary glands and pancreas are the predominant sites of this compound synthesis, mRNA transcripts and protein expression of this compound isoforms have been detected in various other human tissues, albeit at significantly lower levels.[10][11]
Quantitative mRNA Expression Levels
The following table summarizes the median tissue expression levels of AMY1A (a representative AMY1 gene) and AMY2A (a representative AMY2 gene) from the Genotype-Tissue Expression (GTEx) Portal, reported in Transcripts Per Million (TPM).
| Tissue | Gene | Median TPM |
| Salivary Gland | AMY1A | 4834.20 |
| Pancreas | AMY1A | Not Detected |
| Fallopian Tube | AMY1A | 0.24 |
| Uterus | AMY1A | 0.11 |
| Vagina | AMY1A | 0.10 |
| Pancreas | ** AMY2A** | 19140.70 |
| Small Intestine (Terminal Ileum) | AMY2A | 0.03 |
| Adipose - Subcutaneous | AMY2A | 0.02 |
| Esophagus - Mucosa | AMY2A | 0.02 |
| Artery - Aorta | AMY2A | 0.02 |
Data sourced from the GTEx Portal on December 2, 2025.[7][12]
Quantitative Protein Expression Levels
The following table presents a summary of protein expression levels for Alpha-amylase 1 (AMY1) and Alpha-amylase 2A (AMY2A) in various human tissues, based on data from ProteomicsDB. The expression is reported as normalized iBAQ (intensity-Based Absolute Quantification) intensity.
| Tissue | Protein | Normalized iBAQ Intensity |
| Salivary gland | Alpha-amylase 1 | High |
| Esophagus | Alpha-amylase 1 | Low |
| Fallopian tube | Alpha-amylase 1 | Low |
| Uterus | Alpha-amylase 1 | Low |
| Pancreas | Alpha-amylase 2A | High |
| Duodenum | Alpha-amylase 2A | Medium |
| Small intestine | Alpha-amylase 2A | Low |
| Liver | Alpha-amylase 2A | Low |
Data sourced from ProteomicsDB on December 2, 2025.[13][14][15]
Experimental Protocols
Accurate quantification and differentiation of this compound isoforms are crucial for research and clinical diagnostics. This section provides detailed methodologies for key experiments.
Kinetic Enzymatic Assay for Total Alpha-Amylase Activity (DNS Method)
This method measures the total activity of α-amylase by quantifying the reducing sugars produced from starch hydrolysis using 3,5-dinitrosalicylic acid (DNS).[2][16][17][18]
Materials:
-
Phosphate (B84403) buffer (20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9)
-
1% (w/v) soluble starch solution in phosphate buffer
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Potassium sodium tartrate solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Maltose standard solution
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of the biological sample (e.g., serum, saliva) in phosphate buffer.
-
Reaction Initiation: Add 0.5 mL of the diluted sample to 0.5 mL of pre-warmed (37°C) 1% starch solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.
-
Absorbance Measurement: Cool the tubes to room temperature and add 10 mL of distilled water. Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of maltose.
-
Calculation: Determine the amount of reducing sugar produced in the samples from the standard curve and calculate the this compound activity (Units/mL).
Native Polyacrylamide Gel Electrophoresis (PAGE) for Isoform Separation
This technique separates this compound isoforms based on their native charge and size, allowing for their distinct visualization.[19][20][21][22]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffer (pH 8.8 for separating gel, pH 6.8 for stacking gel)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Tris-Glycine running buffer (pH 8.3)
-
Sample loading buffer (containing glycerol (B35011) and a tracking dye)
-
Starch solution (for zymography)
-
Iodine/Potassium Iodide (I₂/KI) staining solution
Procedure:
-
Gel Casting: Prepare a 7.5% native polyacrylamide separating gel and a 4% stacking gel.
-
Sample Preparation: Mix the biological sample with the sample loading buffer.
-
Electrophoresis: Load the samples into the wells of the gel and run the electrophoresis at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system until the tracking dye reaches the bottom of the gel.
-
Zymography (Activity Staining): a. After electrophoresis, incubate the gel in a 1% starch solution in a suitable buffer for 1-2 hours at 37°C to allow the this compound to digest the starch.[8][10][16] b. Rinse the gel with distilled water. c. Stain the gel with I₂/KI solution. Clear bands against a dark blue/purple background will indicate the location of this compound activity.[23]
Immunoinhibition Assay for Pancreatic this compound
This method specifically measures pancreatic this compound activity by using monoclonal antibodies to inhibit the activity of salivary this compound.[24][25][26][27]
Materials:
-
Commercial immunoinhibition assay kit containing:
-
Buffer
-
Substrate (e.g., a blocked p-nitrophenyl maltoheptaoside)
-
Monoclonal antibodies against salivary this compound
-
Calibrators and controls
-
-
Spectrophotometer
Procedure:
-
Follow the manufacturer's instructions provided with the kit.
-
Typically, the sample is incubated with the monoclonal antibodies to inhibit salivary this compound.
-
The substrate is then added, and the rate of product formation (e.g., p-nitrophenol) is measured spectrophotometrically.
-
The measured activity corresponds to the pancreatic this compound in the sample.
Signaling Pathways Regulating this compound Secretion
The secretion of this compound from both the salivary glands and the pancreas is a tightly regulated process involving complex signaling cascades.
Regulation of Salivary this compound (AMY1) Secretion
The primary stimulus for salivary this compound secretion is the autonomic nervous system, particularly through sympathetic adrenergic signaling.
References
- 1. Adrenergic effects on secretion of this compound from the rat salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FANTOM5 CAGE profiles of human and mouse samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyacrylamide Gel Affinity Electrophoresis for Separation of Enzyme Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Human Salivary this compound Gene Copy Number and Starch on Oral Biofilms [mdpi.com]
- 5. Obesity, starch digestion and this compound: association between copy number variants at human salivary (AMY1) and pancreatic (AMY2) this compound genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AMY1A this compound alpha 1A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. This compound Zymography | Springer Nature Experiments [experiments.springernature.com]
- 11. CREB expression mediates amyloid β-induced basal BDNF downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Individual Differences in AMY1 Gene Copy Number, Salivary α-Amylase Levels, and the Perception of Oral Starch | PLOS One [journals.plos.org]
- 13. ProteomicsDB [proteomicsdb.org]
- 14. Proteomics DB [proteomicsdb.org]
- 15. Dataset - ProteomicsDB Cell Type and Tissue Protein Expression Profiles [maayanlab.cloud]
- 16. This compound Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]
- 18. DSpace [research-repository.griffith.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. Electrophoretic Transfer as a Technique for the Detection and Identification of Plant Amylolytic Enzymes in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US4415655A - Electrophoretic separation of isoenzymes utilizing a stable polyacrylamide system - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. A novel pathway for adrenergic stimulation of cAMP-response-element-binding protein (CREB) phosphorylation: mediation via alpha1-adrenoceptors and protein kinase C activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CREB Promotes Beta Cell Gene Expression by Targeting Its Coactivators to Tissue-Specific Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Norepinephrine infusion with and without alpha-adrenergic blockade by phentolamine increases salivary alpha this compound in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
Post-Translational Modifications of Amylase: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the post-translational modifications (PTMs) of amylase, a key enzyme in carbohydrate metabolism. It is intended for researchers, scientists, and drug development professionals interested in the nuanced regulation of this compound function. This document delves into the major types of this compound PTMs, including glycosylation, phosphorylation, acetylation, succinylation, deamidation, and SUMOylation. For each modification, we explore its effect on the enzyme's catalytic activity, stability, and cellular localization. Detailed experimental protocols for the identification and characterization of these PTMs are provided, alongside a discussion of the signaling pathways that govern these modifications. Quantitative data are summarized in clearly structured tables, and logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the complex regulatory landscape of this compound.
Introduction
Amylases are enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules.[1] They play a crucial role in the digestive systems of many organisms, including humans, where they are primarily produced by the salivary glands and the pancreas.[2] The regulation of this compound activity is critical for maintaining metabolic homeostasis, and this regulation extends beyond the genetic and transcriptional levels. Post-translational modifications (PTMs) are covalent processing events that occur after protein synthesis and can dramatically alter a protein's function, localization, and stability.[3][4] In recent years, a variety of PTMs have been identified on this compound, revealing a complex network of regulatory mechanisms that fine-tune its activity in response to cellular signals and environmental cues. Understanding these modifications and their effects is paramount for developing novel therapeutic strategies targeting metabolic disorders and for optimizing the industrial applications of this compound.
This guide provides an in-depth exploration of the known PTMs of this compound, with a focus on their functional consequences and the methodologies used to study them.
Types of Post-Translational Modifications of this compound and Their Effects
This compound undergoes several types of post-translational modifications that significantly impact its function. These modifications are dynamic and can be influenced by various physiological and pathological conditions.
Glycosylation
Glycosylation, the attachment of oligosaccharide chains (glycans) to a protein, is a prominent PTM of this compound, particularly in mammals. Human α-amylases have two potential N-glycosylation sites at asparagine residues N427 and N476.[5][6][7]
Effects of Glycosylation:
-
Secretion: While the C-terminal region of human this compound is critical for its secretion, N-glycosylation itself does not appear to be essential for this process.[5][6]
-
Stability: Glycosylation can enhance the stability of this compound. For instance, neoglycosylation of bacterial α-amylases has been shown to increase their thermal and conformational stability.[6]
-
Activity: The impact of glycosylation on this compound activity can vary. In some cases, the catalytic efficiency of glycosylated this compound is comparable to the native enzyme.[6] However, differences in glycosylation patterns between individuals may affect the amylolytic function of saliva.[8]
Quantitative Data on this compound Glycosylation:
| This compound Source | Glycosylation Site | Glycosylation Efficiency | Effect on Secretion | Reference |
| Human recombinant Amy2A (HEK293 cells) | N427 | 3% - 18% | Not directly involved | [5][6] |
| Human recombinant Amy2A (HEK293 cells) | N476 | 40% - 52% | Not directly involved | [5][6] |
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key regulatory mechanism for many enzymes. While the direct phosphorylation of this compound itself is not as extensively studied as that of other metabolic enzymes, studies on related enzymes in the α-amylase superfamily, such as starch branching enzymes (SBEs), provide valuable insights.
Effects of Phosphorylation:
-
Enzyme Activity: Phosphorylation can modulate the catalytic activity of enzymes in the this compound superfamily. For example, phosphorylation of wheat SBEIIa and SBEIIb activates these enzymes.[9]
-
Protein-Protein Interactions: Phosphorylation can regulate the formation of protein complexes. In wheat amyloplasts, the interaction of SBEI with SBEIIb and starch phosphorylase is dependent on phosphorylation.[9]
Signaling Pathways Regulating this compound Phosphorylation:
-
Calcium Signaling: Calcium is a crucial cofactor for this compound activity and is also a key second messenger in many signaling pathways.[10] While direct evidence for calcium-dependent phosphorylation of this compound is limited, the involvement of Ca2+-dependent protein kinases in the phosphorylation of related starch metabolizing enzymes suggests a potential regulatory role.[11] The phosphoinositide-Ca2+ signal transduction pathway is implicated in the gibberellin-induced expression of α-amylase, highlighting a link between calcium signaling and this compound regulation.[7][12]
Acetylation
Acetylation is the addition of an acetyl group to a lysine (B10760008) residue. This modification can neutralize the positive charge of lysine and alter protein conformation and function.
Effects of Acetylation:
-
Stability: Acetylation can enhance the stability of α-amylase, particularly under acidic conditions. The addition of Nε-acetyl L-α lysine, an osmolyte, has been shown to increase the residual activity of α-amylase by 60% after incubation at pH 3.0 for 15 minutes.[5][13] This modification also increased the midpoint temperature of unfolding by 11°C.[5][13]
Quantitative Data on this compound Acetylation:
| This compound | Modification | Condition | Effect on Stability | Reference |
| α-Amylase | Addition of Nε-acetyl L-α lysine | pH 3.0, 15 min | 60% increase in residual activity | [5][13] |
| α-Amylase | Addition of Nε-acetyl L-α lysine | - | 11°C increase in midpoint of unfolding | [5][13] |
Succinylation
Succinylation is the addition of a succinyl group to a lysine residue, which changes the charge of the lysine from positive to negative and introduces a larger structural moiety.
Effects of Succinylation:
-
Stability: Chemical modification of α-amylase with succinic anhydride (B1165640) has been shown to significantly increase its stability. A 50% increase in stability was observed at pH 9 compared to the unmodified enzyme.[5][13][14] Modification with phthalic anhydride, a similar dicarboxylic anhydride, resulted in a 91% increase in stability at pH 9 and improved thermostability.[5][13][14]
Quantitative Data on this compound Succinylation:
| This compound | Modifying Agent | Condition | Effect on Stability | Reference |
| α-Amylase | Succinic anhydride | pH 9 | 50% increase in stability | [5][13][14] |
| α-Amylase | Phthalic anhydride | pH 9 | 91% increase in stability | [5][13][14] |
Signaling Pathways Regulating this compound Succinylation:
-
SIRT5: Sirtuin 5 (SIRT5) is a mitochondrial NAD+-dependent deacylase with robust desuccinylase activity.[2][9][12][15][16][17][18] While direct regulation of this compound succinylation by SIRT5 has not been explicitly demonstrated, SIRT5 is a known global regulator of lysine succinylation of metabolic enzymes.[2][9][12][15][16][17][18]
Deamidation
Deamidation is a non-enzymatic modification that converts asparagine or glutamine residues to aspartic acid/isoaspartic acid or glutamic acid, respectively. This introduces a negative charge and can alter protein structure and function.[11][19]
Effects of Deamidation:
-
Wash Performance: Deamidation of a Bacillus licheniformis α-amylase has been shown to improve its wash performance in detergents. A five-fold improvement was observed for the N265D mutant, which mimics deamidation.[14]
SUMOylation
SUMOylation is the covalent attachment of the Small Ubiquitin-like Modifier (SUMO) protein to a target protein. This modification is involved in a wide range of cellular processes.[20]
Effects of SUMOylation:
-
Solubility and Activity: Fusion of SUMO to the N-terminus of the catalytic domain of this compound from Pyrococcus abyssi (PaAD) overcame its insoluble expression in E. coli and increased its activity by 1.5-fold.[5][21]
Experimental Protocols
This section provides detailed methodologies for the identification and characterization of this compound PTMs.
Identification of PTMs by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and localizing PTMs on proteins.
Protocol: In-gel Digestion and Mass Spectrometry Analysis
-
Protein Separation: Separate this compound samples by 1D or 2D SDS-PAGE.
-
Band Excision: Excise the protein band(s) of interest from the gel.
-
Destaining: Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation: Reduce cysteine residues with dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide.
-
Enzymatic Digestion: Digest the protein with a protease such as trypsin overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the protein and search for expected mass shifts corresponding to specific PTMs on amino acid residues.
This compound Activity Assay
The activity of this compound is typically determined by measuring the rate of starch hydrolysis.
Protocol: DNSA Method for this compound Activity
-
Prepare Substrate: Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).
-
Enzyme Reaction: Add a known amount of this compound solution to the pre-warmed starch solution and incubate at a specific temperature (e.g., 37°C) for a defined time (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by adding 3,5-dinitrosalicylic acid (DNSA) reagent.
-
Color Development: Boil the mixture for 5-15 minutes to allow for color development. The reducing sugars produced by this compound activity will reduce the DNSA.
-
Measure Absorbance: After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
Calculate Activity: Determine the amount of reducing sugar released using a standard curve prepared with a known concentration of maltose. One unit of this compound activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.
In Vitro Phosphorylation Assay
This protocol describes a general method for the in vitro phosphorylation of this compound.
Protocol: Kinase Assay for this compound Phosphorylation
-
Reaction Mixture: Prepare a reaction mixture containing purified this compound, a specific protein kinase (e.g., PKA, PKC, or a commercially available kinase), and kinase buffer.
-
Initiate Reaction: Start the reaction by adding ATP (containing a proportion of [γ-³²P]ATP for radioactive detection, or non-labeled ATP for mass spectrometry-based detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film to detect the incorporated radiolabel.
-
Mass Spectrometry: Excise the this compound band from the gel and proceed with the in-gel digestion and mass spectrometry protocol described in section 3.1 to identify the phosphorylation sites.
-
Signaling Pathways Regulating this compound PTMs
The PTMs of this compound are not static but are dynamically regulated by various intracellular signaling pathways in response to extracellular stimuli.
Hormonal Regulation
Phytohormones like gibberellins (B7789140) (GA) and abscisic acid (ABA) are known to regulate the expression of α-amylase in plants, particularly in cereal aleurone layers.[14][22][23] GA induces this compound expression, while ABA suppresses it. This regulation is crucial for seed germination, where this compound is required to mobilize starch reserves. While this regulation primarily occurs at the transcriptional level, it is plausible that these hormonal signals also influence the PTMs of the newly synthesized this compound to fine-tune its activity and stability.
References
- 1. Evidence against Stable Protein S-Nitrosylation as a Widespread Mechanism of Post-translational Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Regulates Multiple Signal Pathways in Plants via Protein S-Nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Thioredoxin-Regulated α-Amylase 3 of Arabidopsis thaliana Is a Target of S-Glutathionylation [frontiersin.org]
- 4. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Phosphorylation in Amyloplasts Regulates Starch Branching Enzyme Activity and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal stability of alpha-amylase in aqueous cosolvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide‑mediated S‑Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence against Stable Protein S-Nitrosylation as a Widespread Mechanism of Post-translational Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Multiple Phosphorylation Sites on Maize Endosperm Starch Branching Enzyme IIb, a Key Enzyme in Amylopectin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [scholarship.miami.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Hormonal Regulation of α-Amylase Gene Transcription in Wild Oat (Avena fatua L.) Aleurone Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Screening of Amylase Activity Using a Microplate Reader
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the study of amylase enzymes and the discovery of their inhibitors or activators.
Introduction: Amylases are a class of enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules.[1][2][3] These enzymes are pivotal in various physiological processes, including digestion in mammals, and have significant industrial applications.[1][3][4] Dysregulation of this compound activity has been implicated in several pathological conditions, such as pancreatitis, mumps, and renal failure.[1][2][3] Consequently, the accurate and efficient measurement of this compound activity is crucial for both basic research and clinical diagnostics. This application note provides a detailed protocol for a colorimetric this compound activity assay adapted for a microplate reader, enabling high-throughput screening and analysis.
The assay principle is based on the enzymatic cleavage of a specific substrate by α-amylase. In one common method, a synthetic substrate, ethylidene-pNP-G7, is cleaved by α-amylase into smaller fragments. These fragments are then acted upon by α-glucosidase, leading to the release of a chromophore, nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[5][6] An alternative method involves the hydrolysis of starch to reducing sugars, which are then detected using 3,5-dinitrosalicylic acid (DNS), with the resulting color change measured at 540 nm.[1][3][4] The rate of color development is directly proportional to the this compound activity in the sample.[2]
Experimental Protocols
This protocol is a generalized procedure based on commercially available colorimetric assay kits and can be adapted for specific research needs.
1. Reagent Preparation:
-
This compound Assay Buffer: Prepare a buffer solution appropriate for maintaining the optimal pH for this compound activity (typically pH 7.2). Commercial kits provide a pre-made buffer.[5] Warm the buffer to room temperature before use.[5][6]
-
This compound Substrate:
-
Synthetic Substrate (e.g., ethylidene-pNP-G7): This is often supplied as a ready-to-use mix.[7] Keep on ice during the assay.[7]
-
Starch Substrate: If using a starch-based assay, dissolve the starch powder in distilled water. This may require heating in a boiling water bath for a minute to ensure complete dissolution.[1]
-
-
Nitrophenol Standard (2 mM): For assays using synthetic substrates, a nitrophenol standard is used to generate a standard curve. This is typically provided as a stock solution.[5][7]
-
Reducing Sugar Standard: For starch-based assays, a standard solution of a reducing sugar like maltose (B56501) or glucose is used.[1][3][4]
-
This compound Positive Control: Reconstitute the lyophilized positive control with the this compound Assay Buffer.[5][7] Aliquot and store at -20°C for future use.[5]
-
Dye/Chromogenic Agent (for starch-based assays): This solution, often containing 3,5-dinitrosalicylic acid, is used to react with the reducing sugars produced.[1][3][4]
2. Sample Preparation:
-
Serum and Urine: These samples can often be assayed directly.[5][6] However, it is recommended to perform serial dilutions (e.g., 1:2, 1:5, 1:10) to ensure the readings fall within the linear range of the standard curve.[7]
-
Tissue Homogenates: Weigh approximately 100 mg of tissue and homogenize on ice with 1 ml of this compound Assay Buffer.[1][6] Centrifuge the homogenate at a high speed (e.g., 8,000-16,000 x g) for 10 minutes at 4°C.[1][6] The resulting supernatant can be used for the assay.[1][6]
-
Cell Lysates: Collect cells and centrifuge to remove the supernatant. Resuspend the cell pellet in this compound Assay Buffer (e.g., 1 ml per 5 x 10^6 cells).[1] Lyse the cells using sonication or other appropriate methods.[1] Centrifuge the lysate to pellet cellular debris and use the clear supernatant for the assay.[1]
3. Assay Procedure (based on synthetic substrate):
-
Prepare Standard Curve: In a clear 96-well microplate, prepare a series of nitrophenol standards by diluting the 2 mM stock solution. A typical range would be 0, 4, 8, 12, 16, and 20 nmol/well.[5][6] Adjust the final volume in each standard well to 50 µl with distilled water.[5][6]
-
Prepare Samples and Controls: Add 2-50 µl of your sample to the wells. Add 5 µl of the this compound Positive Control to the positive control wells. Adjust the final volume in all sample and control wells to 50 µl with this compound Assay Buffer.[7] It is recommended to run all samples, standards, and controls in duplicate.
-
Reaction Initiation: Prepare a Reaction Mix containing the this compound Substrate Mix and this compound Assay Buffer according to the kit's instructions. Add 100 µl of the Reaction Mix to each well.[5] Mix thoroughly, for example, using a horizontal shaker or by pipetting.[5]
-
Kinetic Measurement: Immediately start measuring the absorbance at 405 nm using a microplate reader in kinetic mode.[7] Take readings every 2-3 minutes for a duration of 30-60 minutes at 25°C, protected from light.[7]
4. Data Analysis:
-
Standard Curve: Plot the absorbance values for the nitrophenol standards against their known concentrations (nmol/well).
-
This compound Activity Calculation: Choose two time points (T1 and T2) within the linear range of the reaction for each sample.[7] Calculate the change in absorbance (ΔOD) between these two time points. Determine the amount of nitrophenol generated (B) from the standard curve using the ΔOD. The this compound activity can then be calculated using the following formula:[5]
This compound Activity (nmol/min/ml or mU/ml) = (B / (T2 - T1) x V) x Sample Dilution Factor
Where:
Data Presentation
The following tables summarize the typical quantitative data for the this compound activity assay.
Table 1: Reagent and Sample Volumes
| Component | Volume |
| Nitrophenol Standard | 0, 2, 4, 6, 8, 10 µl of 2 mM stock |
| Final Volume in Standard Wells | 50 µl |
| Sample Volume | 0.5 - 50 µl |
| This compound Positive Control | 5 µl |
| Final Volume in Sample/Control Wells | 50 µl |
| Reaction Mix | 100 µl |
Table 2: Assay Parameters
| Parameter | Value |
| Wavelength | 405 nm (synthetic substrate) or 540 nm (starch substrate) |
| Measurement Mode | Kinetic |
| Reading Interval | 2 - 5 minutes |
| Total Reading Time | 30 - 60 minutes |
| Temperature | 25°C |
Visualizations
Diagram 1: Experimental Workflow for this compound Activity Assay
Caption: A flowchart illustrating the key steps of the microplate-based this compound activity assay.
Diagram 2: Signaling Pathway of the Colorimetric Assay
Caption: The enzymatic reaction cascade for the colorimetric detection of α-amylase activity.
References
Application Notes and Protocols for the Quantitative Analysis of Amylase using the Dinitrosalicylic Acid (DNS) Method
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Amylases are a class of enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules such as glucose and maltose (B56501). The quantitative analysis of amylase activity is crucial in various fields, including biochemistry, clinical diagnostics, and drug development, particularly for screening potential this compound inhibitors for the management of diabetes.
The Dinitrosalicylic Acid (DNS) method is a widely used colorimetric technique for determining the amount of reducing sugars produced from the enzymatic breakdown of starch. The principle of this assay is based on a redox reaction where the 3,5-dinitrosalicylic acid (DNS), a pale yellow compound, is reduced to 3-amino-5-nitrosalicylic acid, which is an orange-red colored compound, by the reducing sugars present in the sample.[1][2][3][4] This reaction occurs under alkaline conditions and upon heating.[3][5] The free carbonyl group of the reducing sugars is responsible for this reduction.[4][6] The intensity of the resulting color is directly proportional to the concentration of the reducing sugars produced, which in turn is a measure of the this compound activity.[3] The absorbance of the final colored product is measured spectrophotometrically at a wavelength of 540 nm.[1][7][8][9]
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical principle of the DNS method and the general experimental workflow for the quantitative analysis of this compound.
Materials and Reagents
3.1 Equipment
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Water bath (100°C and 20-40°C)
-
Ice bath
-
Vortex mixer
-
Pipettes and tips
-
Glass test tubes and rack
-
Cuvettes
3.2 Reagents
-
α-Amylase solution (enzyme sample)
-
Soluble potato starch
-
3,5-Dinitrosalicylic acid (DNS)
-
Sodium potassium tartrate tetrahydrate (Rochelle salt)
-
Sodium hydroxide (B78521) (NaOH)
-
Phenol (optional)
-
Sodium sulfite (B76179) (optional)
-
D-(+)-Maltose monohydrate
-
Sodium phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)
-
Sodium chloride (NaCl)
-
Distilled or deionized water
Experimental Protocols
4.1 Reagent Preparation
4.1.1 DNS Reagent The composition of the DNS reagent can vary. A commonly used formulation is provided below.[9][10]
| Component | Amount for 100 mL | Purpose |
| 3,5-Dinitrosalicylic acid | 1.0 g | Oxidizing agent, forms colored product |
| Sodium potassium tartrate tetrahydrate | 30.0 g | Stabilizes the color |
| 2 M Sodium Hydroxide | 20.0 mL | Provides alkaline medium for the reaction |
| Distilled Water | up to 100 mL | Solvent |
| Table 1: Composition of DNS Reagent |
Preparation Steps:
-
Dissolve 1.0 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by gently heating.[9]
-
Slowly add 30.0 g of sodium potassium tartrate tetrahydrate.
-
Add 20 mL of 2 M NaOH solution.[9]
-
Cool the solution to room temperature and adjust the final volume to 100 mL with distilled water.
-
Store in a dark, amber bottle at room temperature. The reagent is stable for several days.[8]
4.1.2 Substrate and Buffer Solutions
| Solution | Preparation Steps |
| 1% (w/v) Soluble Starch Solution | 1. Make a paste of 1.0 g of soluble starch in a small amount of the buffer. 2. Add the paste to 100 mL of boiling 0.02 M sodium phosphate buffer (pH 6.9) with stirring.[9] 3. Continue to boil gently until the starch is fully dissolved. Prepare this solution fresh daily. |
| 0.02 M Sodium Phosphate Buffer (pH 6.9) | 1. Prepare stock solutions of 0.02 M monobasic and dibasic sodium phosphate. 2. Mix the stock solutions until the pH reaches 6.9. 3. Add 0.006 M sodium chloride (0.35 g/L).[9] |
| Maltose Standard Stock Solution (1 mg/mL) | Dissolve 100 mg of D-(+)-maltose monohydrate in 100 mL of distilled water.[11] |
| Table 2: Preparation of Substrate and Buffer |
4.2 Maltose Standard Curve Construction
-
Prepare a series of maltose standard solutions by diluting the 1 mg/mL stock solution with distilled water as detailed in Table 3.
-
Pipette 1.0 mL of each standard dilution into separate, labeled test tubes. Include a blank tube with 1.0 mL of distilled water.[9]
-
Add 1.0 mL of DNS reagent to each tube.[9]
-
Incubate all tubes in a boiling water bath for exactly 5-15 minutes.[7][9] A consistent time is critical for reproducible results.
-
Cool the tubes to room temperature in an ice bath.[7]
-
Add 9.0 mL of distilled water to each tube and mix well by inversion or vortexing.[7]
-
Measure the absorbance of each standard and the blank at 540 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot a graph of absorbance at 540 nm (y-axis) versus the amount of maltose in mg (x-axis). Determine the equation of the line (y = mx + c) using linear regression.
| Tube No. | Volume of Stock Maltose (1 mg/mL) (mL) | Volume of Distilled Water (mL) | Final Maltose Amount (mg) | Absorbance at 540 nm (Example) |
| Blank | 0.0 | 1.0 | 0.0 | 0.000 |
| 1 | 0.2 | 0.8 | 0.2 | 0.250 |
| 2 | 0.4 | 0.6 | 0.4 | 0.500 |
| 3 | 0.6 | 0.4 | 0.6 | 0.750 |
| 4 | 0.8 | 0.2 | 0.8 | 1.000 |
| 5 | 1.0 | 0.0 | 1.0 | 1.250 |
| Table 3: Preparation of Maltose Standards and Example Data |
4.3 this compound Activity Assay
-
Pipette 0.5 mL of the appropriately diluted enzyme solution into a test tube. Prepare a blank by adding 0.5 mL of distilled water or buffer instead of the enzyme solution.[9]
-
Equilibrate the tubes at the desired reaction temperature (e.g., 25°C or 37°C) for 3-5 minutes.[9]
-
Initiate the reaction by adding 0.5 mL of the pre-warmed 1% starch solution to each tube at timed intervals.[9]
-
Incubate the reaction for a precise period (e.g., 3 minutes).[7][9] The incubation time should be within the linear range of the reaction.
-
Stop the reaction at timed intervals by adding 1.0 mL of DNS reagent to each tube.[9]
-
Proceed with the color development, cooling, dilution, and absorbance measurement as described in steps 4-7 of the "Maltose Standard Curve Construction" (Section 4.2).
Data Analysis and Calculations
5.1 Determine the Amount of Maltose Produced
-
Obtain the net absorbance of your enzyme sample by subtracting the absorbance of the blank.
-
Use the linear regression equation from the maltose standard curve (y = mx + c) to calculate the amount of maltose produced.
-
Amount of Maltose (mg) = (Net Absorbance - y-intercept) / slope
-
5.2 Calculate this compound Activity
One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1.0 µmole of reducing groups (calculated as maltose) from starch per minute at a specific pH and temperature.[9]
Calculation Steps:
-
Maltose produced (mg): Calculated from the standard curve.
-
Maltose produced (µmoles): (Maltose in mg / Molecular Weight of Maltose) * 1000
-
Molecular Weight of Maltose = 342.3 g/mol
-
-
This compound Activity (Units/mL): (µmoles of maltose produced) / (Incubation time (min) * Volume of enzyme used (mL))
| Parameter | Example Value | Calculation Step |
| Net Absorbance of Sample | 0.625 | - |
| Standard Curve Equation | y = 1.25x + 0 | From linear regression of data in Table 3 |
| Maltose Produced (mg) | 0.5 mg | (0.625 - 0) / 1.25 |
| Maltose Produced (µmoles) | 1.46 µmoles | (0.5 mg / 342.3 g/mol ) * 1000 |
| Incubation Time | 3 min | From protocol |
| Volume of Enzyme Solution | 0.5 mL | From protocol |
| Enzyme Activity (Units/mL) | 0.97 U/mL | 1.46 µmoles / (3 min * 0.5 mL) |
| Table 4: Sample Calculation of this compound Activity |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Linearity of Standard Curve | - Pipetting errors. - Inconsistent boiling time. - DNS reagent instability or improper preparation. | - Use calibrated pipettes. - Ensure all tubes are boiled for the exact same duration. - Prepare fresh DNS reagent and store it in a dark bottle.[8] |
| High Absorbance in Blank | - Contamination of reagents with reducing sugars. - Starch solution is old and has started to hydrolyze. | - Use high-purity water and clean glassware. - Prepare starch solution fresh for each experiment.[9] |
| Low Sensitivity / Low Absorbance | - Incubation time is too short. - Enzyme concentration is too low. - Sub-optimal pH or temperature. | - Increase the incubation time, ensuring it remains within the linear range. - Use a more concentrated enzyme solution. - Optimize reaction conditions (pH, temperature).[1] |
| Precipitate Forms After Boiling | - DNS reagent is saturated, especially if cooled too rapidly. - High concentration of salts in the sample. | - Ensure the sodium potassium tartrate is fully dissolved during reagent preparation. - Cool tubes gradually before placing them on ice. - Consider desalting the sample if necessary. |
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 3. Construction of Maltose Standard Curve by DNS Method (Theory) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. static.igem.wiki [static.igem.wiki]
- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 9. This compound, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 11. biochemden.com [biochemden.com]
Application Notes and Protocols for High-Throughput Screening of Amylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the high-throughput screening (HTS) of α-amylase inhibitors. Inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a well-established therapeutic strategy for managing type 2 diabetes and obesity.[1][2] By slowing the breakdown of dietary starch into simple sugars, α-amylase inhibitors can help to reduce postprandial glucose spikes.[1] This document outlines various assay methodologies suitable for HTS, data analysis, and provides step-by-step experimental protocols.
Introduction to α-Amylase
α-Amylase (EC 3.2.1.1) is a digestive enzyme that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch and other glucose polymers.[3][4] In mammals, it is primarily produced by the salivary glands and the pancreas.[5][6] Salivary amylase initiates carbohydrate digestion in the mouth, which is then continued by pancreatic this compound in the small intestine.[6][7] The breakdown of complex carbohydrates into monosaccharides like glucose is essential for their absorption into the bloodstream.[8] Therefore, inhibiting α-amylase activity is a key target for drug discovery in the context of metabolic diseases.[9][10]
High-Throughput Screening (HTS) Assays for this compound Inhibitors
A variety of HTS assays are available to identify and characterize α-amylase inhibitors. The choice of assay depends on factors such as the required throughput, sensitivity, cost, and the nature of the compound library being screened. Common methods include colorimetric, fluorometric, and fluorescence polarization assays.
Summary of Assay Performance
| Assay Type | Principle | Typical Throughput | Key Performance Metrics | Reference |
| Colorimetric (Chromogenic Substrate) | Enzyme-catalyzed release of a chromophore (e.g., p-nitrophenyl) from a synthetic substrate, measured by absorbance.[2][9] | 96- to 384-well plates[1] | IC50 values can be determined.[2] | [2][9] |
| Colorimetric (Iodine-Starch) | Reduction in the blue color of the iodine-starch complex as starch is hydrolyzed, measured by absorbance.[1] | 96-well plates | Qualitative to semi-quantitative. | [1] |
| Fluorescence (DQ™ Starch) | Cleavage of a self-quenched fluorescently labeled starch substrate (DQ™ starch) releases fluorescent fragments.[10] | 96- to 384-well plates | Sensitive, suitable for IC50 determination. | [10] |
| Fluorescence Polarization (FP) | α-Amylase cleaves a fluorescently labeled amylose (B160209) substrate, causing a decrease in fluorescence polarization. Inhibition is measured as an increase in FP.[3][4] | Up to 384-well plates, readily automated.[3][4] | Robust with a high Z'-factor (>0.90).[3][4] | [3][4] |
Experimental Protocols
Colorimetric Assay using 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3)
This protocol is adapted for a 96-well microplate format and relies on the hydrolysis of a chromogenic substrate.[11][12]
Materials:
-
α-Amylase solution (e.g., porcine pancreatic this compound)
-
2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) substrate
-
Phosphate (B84403) buffer (0.1 M, pH 6.0) containing 60 mM NaCl, 1.0 mM calcium acetate, and 0.02% NaN3[11]
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm[2][9]
Procedure:
-
Plate Setup: In each well of a 96-well plate, add the following:
-
80 µL of phosphate buffer.
-
20 µL of the test compound solution (or positive/negative controls).
-
80 µL of α-amylase solution (final concentration of 0.05 U/mL).[11]
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate Reaction: Add 20 µL of the CNP-G3 substrate solution (final concentration of 1.0 mM) to each well to start the reaction.[11] The total volume should be 200 µL.[11]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the enzyme reaction without an inhibitor and Abs_sample is the absorbance with the test compound.
Fluorescence Assay using DQ™ Starch
This protocol utilizes a quenched fluorescent substrate that emits a signal upon enzymatic cleavage.[10]
Materials:
-
α-Amylase solution (e.g., porcine pancreatic this compound)
-
DQ™ starch substrate
-
Assay buffer (e.g., 10 mM sodium phosphate, 2.68 mM KCl, 140 mM NaCl, 1 mM CaCl2, pH 6.9)[10]
-
Test compounds
-
Positive control (e.g., Acarbose)
-
Black, flat-bottom 96-well microplates[10]
-
Fluorescence microplate reader (e.g., λex/em = 485/520 nm)
Procedure:
-
Plate Setup:
-
Add 25 µL of assay buffer to the negative control wells.
-
Add 25 µL of the test compound or positive control to their respective wells.
-
-
Enzyme Addition: Add 25 µL of the α-amylase solution to all wells except for the substrate blank.
-
Pre-incubation: Mix and incubate the plate in the dark at room temperature for 20 minutes.[10]
-
Substrate Addition: Prepare the DQ™ starch solution according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition as described for the colorimetric assay, using fluorescence units instead of absorbance.
Fluorescence Polarization (FP) Assay
This homogeneous "mix-incubate-measure" assay is robust and well-suited for high-throughput screening.[3][4]
Materials:
-
α-Amylase (e.g., human salivary α-Amylase)
-
Fluorescently labeled amylose substrate
-
Assay buffer
-
Test compounds
-
Positive control (e.g., Acarbose)
-
Black 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare working solutions of the α-amylase, fluorescent substrate, test compounds, and controls in the assay buffer.
-
Plate Setup: Add the test compounds and controls to the wells of a 384-well plate.
-
Reaction Mix: Add the α-amylase and fluorescent substrate mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).[3][4]
-
Measurement: Measure the fluorescence polarization (FP) using a plate reader (λex/em = 485/520 nm).[3]
-
Data Analysis: Inhibition is determined by the increase in FP. Calculate the percentage of inhibition based on the FP values of the controls.
Data Presentation and Interpretation
Quantitative data from HTS assays should be carefully analyzed and presented. Key parameters include:
-
Percentage Inhibition: The primary metric for hit identification in a single-point screen.
-
IC50 Value: The concentration of an inhibitor that reduces enzyme activity by 50%. This is determined by performing dose-response experiments for active compounds.[2]
-
Z'-factor: A statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor > 0.5 indicates an excellent assay.[3][4]
Example IC50 Data:
| Inhibitor | Target Enzyme | IC50 | Reference |
| α-Amylase Inhibitor (provided in kit) | Human Salivary α-Amylase | 108 ± 5 ng | [2] |
| α-Amylase Inhibitor (provided in kit) | Human Pancreatic α-Amylase | 267 ± 4 ng | [2] |
| Acarbose | Porcine α-Amylase | ~50 µM (for 65% inhibition) | [13] |
Visualizations
This compound Digestive Pathway
Caption: Simplified pathway of starch digestion by α-amylase.
High-Throughput Screening Workflow for this compound Inhibitors
Caption: General workflow for HTS of enzyme inhibitors.
References
- 1. shnao.net [shnao.net]
- 2. Alpha-Amylase Inhibitor Screening Kit (Colorimetric) (ab283391) | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. α-Amylase - Wikipedia [en.wikipedia.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Salivary this compound: Digestion and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Amylase Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha this compound Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Recombinant Amylase Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the expression and purification of recombinant amylases. The following sections outline methodologies for utilizing various expression systems and purification techniques, offering a comprehensive guide for producing high-purity amylase for research and development purposes.
Introduction to Recombinant this compound Production
Amylases are enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules. Their widespread applications in industries such as food, fermentation, textiles, and pharmaceuticals have driven the development of efficient recombinant production methods. Recombinant expression allows for high-yield production of amylases with tailored properties. The choice of expression system and purification strategy is critical for obtaining functional and pure enzyme. Commonly used expression hosts include the bacterium Escherichia coli and the methylotrophic yeast Pichia pastoris. Purification typically involves a multi-step chromatographic process to isolate the this compound from host cell proteins and other contaminants.
Expression Systems for Recombinant this compound
The selection of an appropriate expression system is dependent on factors such as the properties of the target this compound, desired yield, and post-translational modification requirements.
Escherichia coli Expression System
E. coli is a widely used prokaryotic host for recombinant protein production due to its rapid growth, ease of genetic manipulation, and cost-effectiveness. It is particularly suitable for amylases that do not require complex post-translational modifications for their activity. However, high-level expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies, necessitating additional refolding steps.
Pichia pastoris Expression System
Pichia pastoris is a eukaryotic expression system that offers several advantages over E. coli, including the ability to perform post-translational modifications like glycosylation and disulfide bond formation, which can be crucial for the proper folding and function of some amylases.[1][2][3] This yeast is capable of growing to very high cell densities and can secrete the recombinant protein into the culture medium, which simplifies the initial purification steps.[1][3][4]
Experimental Protocols
The following are generalized protocols for the expression and purification of a recombinant this compound. Specific parameters may need to be optimized for individual amylases.
Protocol 1: Expression of Recombinant this compound in E. coli
-
Gene Cloning and Vector Construction:
-
The gene encoding the this compound is amplified by PCR and cloned into an appropriate E. coli expression vector, such as the pET series, which contains a strong inducible promoter (e.g., T7). The construct may include an affinity tag (e.g., 6xHis-tag) to facilitate purification.
-
-
Transformation:
-
The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
-
Cell Culture and Induction:
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The starter culture is then used to inoculate a larger volume of LB broth.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Gene expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is further incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.[5]
-
-
Cell Lysis:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or high-pressure homogenization on ice.
-
The lysate is centrifuged to separate the soluble fraction (containing the this compound) from the insoluble cell debris.
-
Protocol 2: Expression of Recombinant this compound in Pichia pastoris
-
Gene Cloning and Vector Construction:
-
The this compound gene is cloned into a P. pastoris expression vector, such as pPICZα, which allows for methanol-inducible expression and secretion of the recombinant protein using the alcohol oxidase 1 (AOX1) promoter and the α-factor secretion signal.[6]
-
-
Transformation and Screening:
-
The linearized recombinant plasmid is transformed into P. pastoris cells (e.g., strain X-33) by electroporation.
-
Transformants are selected on appropriate selective media.
-
High-expressing clones are identified by screening for this compound activity.
-
-
Cell Culture and Induction:
-
A selected clone is grown in Buffered Glycerol-complex Medium (BMGY).
-
To induce expression, the cells are harvested and resuspended in Buffered Methanol-complex Medium (BMMY), where glycerol (B35011) is replaced by methanol.
-
The culture is incubated at 28-30°C with vigorous shaking for several days. Methanol is added every 24 hours to maintain induction.
-
-
Harvesting the Secreted this compound:
-
The culture medium containing the secreted this compound is separated from the cells by centrifugation.
-
Purification of Recombinant this compound
A combination of chromatographic techniques is often employed to achieve high purity of the recombinant this compound.
Protocol 3: Multi-Step Chromatographic Purification
-
Initial Capture Step (Affinity Chromatography):
-
This method is used if the this compound is expressed with an affinity tag (e.g., 6xHis-tag).
-
The soluble cell lysate (E. coli) or the culture supernatant (P. pastoris) is loaded onto a column packed with a resin that specifically binds the tag (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
After washing the column to remove unbound proteins, the this compound is eluted using a buffer containing a high concentration of an elution agent (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Intermediate Purification Step (Ion-Exchange Chromatography - IEX):
-
This technique separates proteins based on their net charge.[7][8]
-
The choice of an anion-exchange or cation-exchange resin depends on the isoelectric point (pI) of the this compound and the pH of the buffer.
-
The sample is loaded onto the column, and the bound proteins are eluted with a linear or step gradient of increasing salt concentration.
-
-
Polishing Step (Size-Exclusion Chromatography - SEC):
-
Also known as gel filtration, this method separates proteins based on their size.[7][9]
-
The partially purified this compound is passed through a column containing a porous resin. Larger molecules elute first, followed by smaller ones.
-
This step is effective in removing aggregates and other remaining impurities.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from various studies on recombinant this compound expression and purification.
| Expression System | Host Strain | Vector | Induction Conditions | Yield | Reference |
| E. coli | BL21(DE3) | pET21a(+) | 0.5 mM IPTG, 3.5h | Not specified | [10] |
| E. coli | BL21(DE3)pLys | pET22b | 0.5 mM IPTG, 18h at 18°C | Not specified | [11] |
| Pichia pastoris | Not specified | pPICZαA | Methanol induction | 2.5 g/L | [6] |
| Bacillus subtilis | WB600 | pWB980 | Not specified | 723 U/ml | [12] |
| Purification Step | Purification Fold | Yield (%) | Specific Activity (U/mg) | Reference |
| Study 1: this compound from Geobacillus thermodenitrificans expressed in E. coli | [10] | |||
| Crude Extract | 1 | 100 | 12.3 | [10] |
| Ethanol Precipitation | 2.5 | 85.2 | 30.7 | [10] |
| DEAE-Sephadex | 12.5 | 54.1 | 153.6 | [10] |
| Study 2: this compound from Bacillus licheniformis expressed in E. coli | [11] | |||
| Ni-NTA Affinity | Not specified | Not specified | Not specified | [11] |
| Study 3: α-amylase from Laceyella sp. DS3 expressed in E. coli | [13] | |||
| Gel filtration & IEX | 2.19 | Not specified | Not specified | [13] |
Visualizations
The following diagrams illustrate the workflows for recombinant this compound expression and purification.
Caption: Workflow for recombinant this compound expression in E. coli.
Caption: General workflow for the purification of recombinant this compound.
References
- 1. E. coli vs. Pichia pastoris: Which Expression System Is Better? [synapse.patsnap.com]
- 2. Yeast Expression System (Pichia pastoris) - Creative Biogene [creative-biogene.com]
- 3. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 5. Secretion of the recombination α-amylase in Escherichia coli and purification by the gram-positive enhancer matrix (GEM) particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient expression and secretion of recombinant alpha this compound in Pichia pastoris using two different signal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. High-level expression, purification and characterization of a recombinant medium-temperature alpha-amylase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Amylase as a Diagnostic Marker in Clinical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylase is a digestive enzyme that catalyzes the hydrolysis of starch into sugars.[1] Predominantly produced by the pancreas and salivary glands, its measurement in serum, plasma, and urine serves as a crucial diagnostic marker for various clinical conditions, most notably acute pancreatitis.[2][3][4][5][6] These application notes provide a comprehensive overview of the clinical utility of this compound testing, detailed experimental protocols for its quantification, and an interpretation of its levels in pathological states.
Clinical Significance
This compound levels in biological fluids are a key indicator of pancreatic health. In conditions such as acute pancreatitis, damage to pancreatic acinar cells leads to an increased release of this compound into the bloodstream.[7]
Elevated this compound Levels (Hyperamylasemia):
An increase in serum this compound is a hallmark of acute pancreatitis, with levels often rising to four to six times the upper limit of the normal range within 6 to 48 hours of onset.[4][8] However, elevated this compound is not exclusive to pancreatitis and can be indicative of other conditions, including:
-
Pancreatic cancer[4]
-
Ectopic pregnancy[4]
-
Diabetic ketoacidosis[8]
-
Kidney disease (due to decreased clearance)[4]
Decreased this compound Levels (Hypoamylasemia):
Low levels of serum this compound are less common but can be clinically significant, often suggesting:
-
Metabolic syndrome[9]
Types of this compound
There are two primary isoenzymes of this compound in humans:
-
Pancreatic this compound (P-type): Synthesized in the acinar cells of the pancreas and secreted into the duodenum to aid in digestion.[10]
-
Salivary this compound (S-type): Produced by the salivary glands to initiate carbohydrate digestion in the mouth.[10]
Differentiation between these isoenzymes can sometimes be necessary for a more precise diagnosis.
Data Presentation
Table 1: Reference Ranges for Serum this compound
| Population | Normal Range (U/L) |
| Adults | 30 - 110 |
| Newborns | 6 - 65 |
| Source: [2][8][11] |
Note: Reference ranges can vary between laboratories and methodologies.
Table 2: Clinical Conditions Associated with Altered this compound Levels
| Condition | Typical this compound Level | Associated Isoenzyme |
| Acute Pancreatitis | Markedly Elevated | P-type |
| Chronic Pancreatitis | Low or Normal | P-type |
| Mumps | Elevated | S-type |
| Intestinal Obstruction | Elevated | P-type and/or S-type |
| Liver Disease | Low | Not specific |
| Source: [3][4][8][9] |
Experimental Protocols
Protocol 1: Kinetic Colorimetric Assay for Serum α-Amylase
This protocol is based on the use of 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNPG3) as a chromogenic substrate. α-amylase hydrolyzes CNPG3 to release 2-chloro-p-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm. The rate of CNP formation is directly proportional to the α-amylase activity in the sample.[12][13]
Materials:
-
Spectrophotometer capable of reading at 405 nm with a temperature-controlled cuvette (37°C)
-
Micropipettes and tips
-
Test tubes
-
Water bath or heating block (37°C)
-
Serum samples (unhemolyzed)
-
This compound reagent kit (containing CNPG3 substrate in a suitable buffer)
-
Control sera (normal and abnormal levels)
-
Saline (0.9% NaCl) for dilutions
Procedure:
-
Reagent Preparation: Prepare the this compound reagent according to the manufacturer's instructions. Ensure the reagent is brought to room temperature (15-30°C) before use.
-
Sample Preparation: Serum samples should be free of hemolysis. If high this compound activity is expected, dilute the sample with saline.
-
Assay: a. Pipette 1.0 mL of the this compound reagent into a clean test tube. b. Pre-incubate the reagent at 37°C for at least 5 minutes. c. Add 25 µL of the serum sample to the reagent tube. d. Mix gently and transfer to a cuvette. e. Place the cuvette in the spectrophotometer and start the kinetic measurement at 405 nm. f. Record the absorbance at 60-second intervals for 2-3 minutes.
-
Calculation: a. Determine the mean change in absorbance per minute (ΔAbs/min). b. Calculate the this compound activity using the following formula: this compound Activity (U/L) = ΔAbs/min * Factor (The factor is specific to the reagent kit and instrument parameters and is typically provided by the manufacturer. For example, a factor of 3178 may be used.)[13]
Quality Control:
Run control sera with known this compound concentrations (normal and elevated) with each batch of samples to ensure the accuracy and precision of the assay.
Protocol 2: Urine this compound Measurement
The principle for urine this compound measurement is similar to that of serum this compound.
Specimen Collection:
A 2-hour or 24-hour urine collection is typically recommended. The pH of the urine should be adjusted to approximately 7.0 before storage to maintain enzyme stability.[5]
Procedure:
The same kinetic colorimetric assay as for serum can be used. Urine samples may require a different dilution factor compared to serum.
Visualizations
Diagram 1: Diagnostic Workflow for Suspected Pancreatitis
Caption: Diagnostic algorithm for acute pancreatitis.
Diagram 2: Experimental Workflow for Kinetic this compound Assay
Caption: Workflow for the kinetic colorimetric this compound assay.
Diagram 3: this compound in Physiology and Pathophysiology
Caption: Role of this compound in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Method for Determining this compound Activity (this compound Activity Assay) [sigmaaldrich.cn]
- 3. abcam.com [abcam.com]
- 4. abcam.com [abcam.com]
- 5. beckmancoulter.com [beckmancoulter.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Method To Be Used For The this compound Assay | PDF | Spectrophotometry | Laboratory Techniques [scribd.com]
- 9. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. This compound measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pancreatic α-Amylase Controls Glucose Assimilation by Duodenal Retrieval through N-Glycan-specific Binding, Endocytosis, and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salivary this compound: Digestion and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amylase Activity Detection Using Zymography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymography is a powerful and widely used electrophoretic technique for the detection and characterization of hydrolytic enzymes, such as amylases, directly within a polyacrylamide gel. This method provides a visual representation of enzymatic activity as clear zones against a dark background, allowing for the determination of the molecular weights of active enzymes and a semi-quantitative assessment of their activity. In this technique, a substrate for the enzyme, such as starch for amylase detection, is co-polymerized within the polyacrylamide gel. Following electrophoresis, the separated enzymes are renatured and incubated under conditions that promote enzymatic activity. The gel is then stained with a solution that specifically visualizes the undigested substrate. Areas where the this compound has degraded the starch will appear as clear bands against a stained background. This application note provides a detailed protocol for performing this compound zymography.
Principle of this compound Zymography
This compound zymography is based on the separation of proteins under denaturing (SDS-PAGE) or non-denaturing (native PAGE) conditions.[1] For SDS-PAGE, the sodium dodecyl sulfate (B86663) (SDS) is later removed, allowing the this compound to renature and digest the incorporated starch substrate.[2] The gel is subsequently stained with an iodine solution, which intercalates with the starch to produce a dark blue or purple color.[3] Regions of the gel containing active this compound will have degraded the starch, thus remaining clear.[4][5] The size and intensity of these clear zones are proportional to the this compound activity.[3]
Key Experiments and Methodologies
Experimental Protocol: this compound Zymography
This protocol outlines the steps for detecting this compound activity using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) with copolymerized starch.
1. Gel Preparation (Starch-PAGE)
It is crucial to prepare both a separating and a stacking gel. The separating gel contains the starch substrate for this compound detection.
| Reagent | Separating Gel (10%) | Stacking Gel (5%) |
| Acrylamide/Bis-acrylamide (30%) | 3.3 mL | 0.83 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | - |
| 0.5 M Tris-HCl, pH 6.8 | - | 1.25 mL |
| 10% (w/v) SDS | 100 µL | 50 µL |
| Soluble Starch (1% w/v) | 1 mL (from a 10% stock) | - |
| Distilled Water | 3.0 mL | 2.8 mL |
| 10% (w/v) Ammonium Persulfate (APS) | 100 µL | 50 µL |
| TEMED | 10 µL | 5 µL |
| Total Volume | 10 mL | 5 mL |
Note: To prepare the starch solution, dissolve soluble starch in water by gentle heating. Allow it to cool to room temperature before adding it to the gel solution.
2. Sample Preparation
-
For liquid samples (e.g., cell culture supernatant, serum), mix the sample with non-reducing sample buffer in a 4:1 ratio.
-
For tissue or cell lysates, homogenize in a suitable lysis buffer and quantify the protein concentration. Mix the lysate with non-reducing sample buffer.
-
Important: Do not heat the samples or add reducing agents like β-mercaptoethanol or dithiothreitol (B142953) (DTT) as this will irreversibly denature the this compound.
3. Electrophoresis
-
Assemble the gel cassette in the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris-Glycine running buffer.
-
Load 15-20 µg of protein per well. Include a pre-stained protein ladder to estimate molecular weights.
-
Run the gel at a constant voltage of 100-120 V until the dye front reaches the bottom of the gel.
4. Renaturation and Incubation
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in renaturation buffer with gentle agitation to remove SDS and allow the enzyme to renature.
-
Transfer the gel to the incubation buffer and incubate for 4-18 hours at 37°C. The optimal incubation time may need to be determined empirically.[6]
5. Staining and Destaining
-
After incubation, discard the incubation buffer and rinse the gel with distilled water.
-
Stain the gel with the staining solution for 10-15 minutes at room temperature.[7]
-
Destain the gel with distilled water. Clear bands will appear against a dark blue background, indicating this compound activity.
6. Data Analysis and Interpretation
-
The zymogram can be photographed or scanned for documentation.
-
For semi-quantitative analysis, the area and intensity of the clear bands can be measured using densitometry software.[6] A standard curve can be generated using known concentrations of a purified this compound to estimate the relative amount of active enzyme in the samples.
Reagent and Buffer Compositions
| Solution | Composition | Preparation |
| Non-Reducing Sample Buffer (2X) | 125 mM Tris-HCl (pH 6.8), 4% (w/v) SDS, 20% (v/v) Glycerol, 0.02% (w/v) Bromophenol Blue | For 10 mL: 1.25 mL of 1 M Tris-HCl (pH 6.8), 4 mL of 10% SDS, 2 mL of Glycerol, 200 µL of 1% Bromophenol Blue, and 2.55 mL of distilled water. |
| Tris-Glycine Running Buffer (10X) | 250 mM Tris base, 1.92 M Glycine, 1% (w/v) SDS | For 1 L: 30.3 g Tris base, 144 g Glycine, 10 g SDS. Adjust pH to 8.3. |
| Renaturation Buffer | 50 mM Tris-HCl (pH 7.5), 2.5% (v/v) Triton X-100 | For 1 L: 50 mL of 1 M Tris-HCl (pH 7.5), 25 mL of Triton X-100, and 925 mL of distilled water. |
| Incubation Buffer | 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 µM ZnCl₂ | For 1 L: 50 mL of 1 M Tris-HCl (pH 7.5), 5 mL of 1 M CaCl₂, 1 mL of 1 mM ZnCl₂, and 944 mL of distilled water. |
| Staining Solution | 10 mM Iodine, 14 mM Potassium Iodide | For 100 mL: Dissolve 0.254 g of Iodine and 0.232 g of Potassium Iodide in 100 mL of distilled water. Store in a dark bottle. |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for this compound zymography.
Caption: Workflow for this compound Zymography.
Troubleshooting
| Problem | Possible Cause | Solution |
| No clear bands | Inactive enzyme | Ensure samples were not heated or treated with reducing agents. Check the activity of the this compound using a solution-based assay. |
| Incorrect renaturation or incubation conditions | Optimize renaturation and incubation times and buffer compositions (pH, cofactors). | |
| High background | Incomplete starch digestion | Increase incubation time or enzyme concentration. |
| Incomplete destaining | Continue destaining until the background is clear. | |
| Smeared bands | Sample overload | Reduce the amount of protein loaded onto the gel. |
| Inappropriate electrophoresis conditions | Ensure consistent voltage and proper buffer concentration. |
Conclusion
This compound zymography is a specific and sensitive method for the detection and characterization of this compound activity in a variety of biological samples. The protocol provided herein offers a detailed, step-by-step guide for researchers. Careful attention to sample preparation, gel composition, and renaturation conditions is critical for obtaining reliable and reproducible results. This technique is invaluable for studies involving enzyme function, regulation, and inhibitor screening in both academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. This compound Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Zymography | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative zymography: detection of picogram quantities of gelatinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Continuous Amylase Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing continuous assays to determine the kinetic parameters of amylase enzymes. Continuous assays offer the advantage of monitoring enzymatic reactions in real-time, providing a more detailed understanding of enzyme behavior. Two primary methods are detailed: a coupled colorimetric assay and a fluorescence-based assay.
Method 1: Coupled Colorimetric Assay for this compound Kinetics
This method utilizes a chromogenic substrate in a coupled enzymatic reaction to continuously measure this compound activity.
Principle
The assay is based on the cleavage of a blocked p-nitrophenylated maltooligosaccharide substrate, such as ethylidene-p-nitrophenyl-G7 (Et-pNP-G7), by α-amylase. The cleavage products are further hydrolyzed by an excess of a coupling enzyme, α-glucosidase, to release the chromophore p-nitrophenol (pNP). The rate of pNP formation is directly proportional to the this compound activity and can be monitored continuously by measuring the increase in absorbance at 405 nm[1][2][3][4].
Signaling Pathway Diagram
Caption: Coupled enzymatic reaction for continuous colorimetric this compound assay.
Experimental Protocol
Materials:
-
α-Amylase sample (e.g., from saliva, pancreas, or microbial sources)
-
This compound substrate: Ethylidene-p-nitrophenyl-maltoheptaoside (Et-pNP-G7)
-
Coupling enzyme: α-Glucosidase
-
Assay Buffer: 50 mM HEPES, pH 7.15, containing 70 mM NaCl and 1 mM CaCl2[1][2]
-
Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare the this compound Assay Buffer and bring it to the desired assay temperature (e.g., 25°C or 37°C)[1].
-
Prepare a stock solution of the Et-pNP-G7 substrate in the assay buffer.
-
Prepare a solution of α-glucosidase in the assay buffer.
-
Prepare serial dilutions of the α-amylase sample in the assay buffer.
-
-
Assay Reaction:
-
Prepare a Master Reaction Mix containing the assay buffer, Et-pNP-G7 substrate, and α-glucosidase. The final concentrations in the reaction mixture should be optimized, for example, 3.5 mmol/L Et-pNP-G7 and 7.1 kU/L α-glucosidase[1][2].
-
Add the Master Reaction Mix to each well of the 96-well plate.
-
To initiate the reaction, add the diluted α-amylase samples to the wells.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Data Acquisition:
-
Immediately place the microplate in the reader, pre-set to the assay temperature.
-
Monitor the increase in absorbance at 405 nm every minute for a duration of 5 to 10 minutes[1].
-
Ensure that the readings are taken during the initial linear phase of the reaction.
-
Data Presentation
| This compound Concentration (U/mL) | Initial Rate (ΔA405/min) |
| 0 (Blank) | 0.001 |
| 0.5 | 0.025 |
| 1.0 | 0.050 |
| 2.0 | 0.100 |
| 4.0 | 0.200 |
Note: The data presented in this table is for illustrative purposes only.
Method 2: Fluorescence-Based Assay for this compound Kinetics
This high-sensitivity assay uses a self-quenched fluorescent substrate to continuously measure this compound activity.
Principle
The assay employs a starch derivative that is heavily labeled with a fluorescent dye (e.g., BODIPY™ FL) to the point of self-quenching[5][6][7]. When α-amylase hydrolyzes this substrate, the fluorescent fragments are released, leading to a relief of quenching and a subsequent increase in fluorescence intensity. This increase in fluorescence is directly proportional to the this compound activity and can be monitored in real-time[5][6][7].
Experimental Workflow Diagram
Caption: Workflow for the continuous fluorescence-based this compound assay.
Experimental Protocol
Materials:
-
α-Amylase sample
-
Fluorescently-labeled starch substrate (e.g., DQ™ starch from EnzChek™ Ultra this compound Assay Kit)[5][6]
-
Reaction Buffer (as supplied with a kit or a user-defined buffer)
-
Fluorescence microplate reader with filters for the specific fluorophore (e.g., standard fluorescein (B123965) filters for BODIPY™ FL, Ex/Em ~502/512 nm)[5][8]
-
96-well black microplates (to minimize background fluorescence)
Procedure:
-
Reagent Preparation:
-
Prepare the reaction buffer and bring it to the assay temperature.
-
Reconstitute the lyophilized DQ™ starch substrate in the provided solvent or an appropriate buffer to create a stock solution.
-
Prepare serial dilutions of the α-amylase sample in the reaction buffer.
-
-
Assay Reaction:
-
Add the DQ™ starch substrate solution to each well of the black 96-well plate.
-
Add the reaction buffer to each well.
-
To initiate the reaction, add the diluted α-amylase samples to the wells.
-
Include a no-enzyme control as a blank.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader, pre-warmed to the desired temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.
-
Plot the fluorescence intensity against time to determine the initial rate of the reaction.
-
Data Presentation
| This compound Concentration (ng/mL) | Initial Rate (ΔRFU/min) |
| 0 (Blank) | 5 |
| 10 | 150 |
| 20 | 300 |
| 40 | 600 |
| 80 | 1200 |
Note: The data presented in this table is for illustrative purposes only. RFU = Relative Fluorescence Units.
Summary and Comparison of Methods
| Feature | Coupled Colorimetric Assay | Fluorescence-Based Assay |
| Principle | Enzymatic cleavage of a chromogenic substrate | Relief of fluorescence quenching |
| Detection | Absorbance at 405 nm | Fluorescence (e.g., Ex/Em ~502/512 nm) |
| Sensitivity | Good | High to Very High[5][6] |
| Throughput | High | High |
| Instrumentation | Spectrophotometer/Microplate Reader | Fluorometer/Fluorescence Microplate Reader |
| Advantages | Robust, widely available instrumentation | Higher sensitivity, suitable for low enzyme concentrations |
| Considerations | Potential for interference from colored compounds | Potential for interference from fluorescent compounds |
By following these detailed protocols, researchers can effectively implement continuous assays for the kinetic characterization of this compound, facilitating a deeper understanding of enzyme function and the development of potential inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Routine alpha-amylase assay using protected 4-nitrophenyl-1, 4-alpha-D-maltoheptaoside and a novel alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. Invitrogen EnzChek Ultra this compound Assay Kit 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Invitrogen™ EnzChek™ Ultra this compound Assay Kit, 500 assays (100 μL each, 96-well format) | LabMart Limited [labmartgh.com]
- 7. iright.com [iright.com]
- 8. ENZCHEK ULTRA this compound ASSAY KI - 佑研匠簇网上商城 [ulab360.com]
Troubleshooting & Optimization
Amylase Activity Assay Optimization: A Technical Support Guide
<
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize pH and temperature for amylase activity assays.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your this compound activity assays.
Q1: Why am I seeing no or very low this compound activity?
Possible Causes & Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Always store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[1] To check if your assay is working, use a positive control with known activity.[1]
-
Incorrect Buffer pH: The pH of your buffer is critical for enzyme activity.[1] Verify the pH of your buffer solution using a calibrated pH meter. Even small deviations can lead to significant loss of activity.[1]
-
Incorrect Temperature: Most this compound assays have an optimal temperature. Using buffers that are too cold can slow down or stop the reaction.[1] Ensure your incubation temperature is correct and consistent.
-
Expired or Degraded Reagents: Substrates (like starch) and other reagents can degrade over time. Check the expiration dates on all your reagents and prepare fresh solutions, especially the starch solution.
-
Presence of Inhibitors: Your sample or buffer might contain inhibitors. For example, EDTA (>0.5 mM) and certain metal ions can inhibit this compound activity.[2]
Q2: My results are inconsistent and not reproducible. What should I check?
Possible Causes & Solutions:
-
Inconsistent Pipetting: Small variations in pipetting volumes of the enzyme, substrate, or buffers can lead to inconsistent results.[3] Use calibrated pipettes and consider preparing a master mix for your reagents to be distributed to all wells.[2]
-
Temperature Fluctuations: Ensure a stable and uniform temperature during incubation. Using a temperature-controlled water bath or incubator is crucial. Evaporation at the edges of microplates can also cause variability; ensure plates are properly sealed or fill the outer wells with water.[1]
-
Improper Mixing: Reagents, especially enzyme and substrate solutions, must be mixed thoroughly but gently before use to ensure a homogenous solution.[2][3]
-
Variable Incubation Times: The timing of starting and stopping the reaction must be precise and consistent for all samples. Using a multi-channel pipette can help ensure uniformity.[4]
-
Sample Preparation: Inconsistent sample preparation, such as improper dilution, can cause wide variations in readings.[1] Ensure all samples are handled uniformly.
Q3: The background signal in my negative control is too high. What's wrong?
Possible Causes & Solutions:
-
Substrate Contamination: The starch substrate may be contaminated with reducing sugars or have started to break down, which will react with the DNS reagent and produce a high background. Prepare fresh starch solution for each experiment.
-
Reagent Contamination: One of your reagents may be contaminated. Use fresh, high-purity reagents and dedicated labware.
-
Non-specific Binding: If using a plate-based assay, non-specific binding of reagents to the wells can be an issue. Ensure proper blocking steps are included if applicable.[5]
-
Incorrect Wavelength: Double-check that your spectrophotometer is set to the correct wavelength for measuring the product. For the DNS method, this is typically 540 nm.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the typical optimal pH and temperature ranges for α-amylase?
The optimal conditions for α-amylase can vary significantly depending on its source (e.g., bacterial, fungal, human). Most bacterial α-amylases have an optimal temperature between 50°C and 90°C.[8] The optimal pH for many α-amylases falls within the range of 6.0 to 7.0.[8][9] However, some may function optimally in more acidic or alkaline conditions.[8][10]
Q2: How do I choose the right buffer for my pH optimization experiment?
Select a buffer system that can cover the entire pH range you wish to test without the buffer components themselves inhibiting the enzyme. It's common to use a series of different buffers to cover a wide pH range. For example:
-
pH 4.0 - 6.0: Acetate buffer
-
pH 6.0 - 8.0: Phosphate buffer[6]
-
pH 8.0 - 9.0: Tris-HCl buffer
-
pH 9.0 - 11.0: Glycine-NaOH buffer
Q3: Why does this compound activity decrease at very high temperatures or extreme pH values?
Enzymes are proteins with a specific three-dimensional structure that is essential for their function.[11]
-
High Temperatures: Excessive heat provides too much energy, causing the enzyme's molecules to vibrate. This can break the bonds that maintain its specific shape, leading to denaturation and a loss of activity.[11]
-
Extreme pH: Changes in pH alter the ionization state of the amino acid residues in the enzyme, particularly at the active site. This can disrupt the enzyme's shape and its ability to bind to the substrate, causing the reaction rate to decrease.[12]
Data Presentation: Optimal Conditions for α-Amylase
The optimal pH and temperature for α-amylase are highly dependent on the source of the enzyme. The table below summarizes typical optimal conditions from various sources.
| Source of α-Amylase | Optimal pH | Optimal Temperature (°C) | Reference |
| Bacillus amyloliquefaciens | 6.0 | 50 - 70 | [10] |
| Bacillus licheniformis | 7.0 | 37 | [13] |
| Bacillus cereus | 6.0 | 50 | [8] |
| Barley | 5.5 | 55 | [14] |
| Human Saliva | 6.7 - 7.0 | 37 | [9] |
| Geobacillus sp. | 6.0 - 8.0 | 70 | [15] |
| Thermophilic Bacillus sp. | 7.5 | 90 | [16] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity
This protocol uses the dinitrosalicylic acid (DNS) method to measure the amount of reducing sugars (maltose) produced from starch hydrolysis.
Materials:
-
α-Amylase solution of unknown activity
-
1% (w/v) soluble starch solution
-
DNS (3,5-dinitrosalicylic acid) reagent[6]
-
A series of buffers (e.g., 0.1 M Acetate for pH 4-6, 0.1 M Phosphate for pH 6-8)
-
Spectrophotometer, water bath, test tubes, calibrated pipettes
Procedure:
-
Setup: Label a set of test tubes for each pH value to be tested (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). For each pH, prepare a "Test" tube and a "Blank" tube.
-
Reagent Addition:
-
To each "Test" and "Blank" tube, add 0.5 mL of the corresponding pH buffer.
-
Add 0.5 mL of the 1% starch solution to all tubes.
-
Add 0.5 mL of the this compound solution to the "Test" tubes only.
-
Add 0.5 mL of deionized water to the "Blank" tubes.
-
-
Incubation: Mix the contents of all tubes and incubate them at a constant, predetermined temperature (e.g., 37°C) for a precise amount of time (e.g., 15 minutes).[17]
-
Reaction Termination & Color Development:
-
Measurement: Dilute the contents of each tube with a fixed volume of deionized water (e.g., 5 mL) to bring the absorbance into a measurable range.[17] Measure the absorbance of each solution at 540 nm using the corresponding "Blank" for each pH to zero the spectrophotometer.
-
Analysis: Plot the absorbance values against the pH. The pH that corresponds to the highest absorbance value is the optimal pH for the enzyme under these conditions.
Protocol 2: Determination of Optimal Temperature for this compound Activity
Procedure:
-
Setup: Label a set of test tubes for each temperature to be tested (e.g., 20°C, 30°C, 40°C, 50°C, 60°C, 70°C).
-
Reagent Addition: To each tube, add 0.5 mL of the optimal pH buffer (determined from Protocol 1) and 0.5 mL of the 1% starch solution.
-
Temperature Equilibration: Place the tubes in water baths set to the desired temperatures and allow them to equilibrate for 5 minutes.
-
Initiate Reaction: Add 0.5 mL of the this compound solution to each tube, mix, and start a timer. Incubate each tube at its respective temperature for a precise time (e.g., 15 minutes).
-
Reaction Termination & Measurement: Follow steps 4 and 5 from the Optimal pH protocol.
-
Analysis: Plot the absorbance values against the temperature. The temperature that yields the highest absorbance is the optimal temperature.
Visualizations
Caption: Workflow for determining optimal pH and temperature for this compound.
Caption: A logical troubleshooting workflow for this compound assay issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. How to Troubleshoot Inconsistent Results in Your ELISA Kit Protocol? | Science-Environment [devdiscourse.com]
- 4. benchchem.com [benchchem.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Lab Report 4 Et | PDF | Starch | Chemistry [scribd.com]
- 8. Characterization of an a-Amylase with Broad Temperature Activity from an Acid-Neutralizing Bacillus cereus Strain [ijbiotech.com]
- 9. quora.com [quora.com]
- 10. Directed evolution of a bacterial α-amylase: Toward enhanced pH-performance and higher specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Environmental Factors Influencing this compound Enzyme Activity - 2686 Words | Bartleby [bartleby.com]
- 12. monash.edu [monash.edu]
- 13. Comparative study on production of a-Amylase from Bacillus licheniformis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determining the Optimal Temperature and Ph of Barley this compound Essay - 1435 Words | Bartleby [bartleby.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Technical Support Center: Troubleshooting Low Yield in Recombinant Amylase Production
Welcome to the technical support center for troubleshooting low yields of recombinant amylase. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of recombinant this compound.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my recombinant this compound. What are the common causes and how can I troubleshoot this?
A1: The complete absence of protein expression is a frequent issue that can arise from several factors, ranging from the initial cloning steps to the induction process. Below is a breakdown of potential causes and recommended solutions:
-
Vector and Insert Integrity: Errors in the DNA sequence of your expression vector or the inserted this compound gene can prevent expression. This includes frameshift mutations or the presence of a premature stop codon.[1]
-
Recommendation: Re-sequence your plasmid construct to verify the correct reading frame and the absence of any mutations.[1]
-
-
Promoter and Inducer Issues: The promoter system that drives the expression of your this compound gene may not be functioning correctly.
-
Host Strain Compatibility: The E. coli strain you are using may not be suitable for expressing your specific this compound.
-
Recommendation: Try transforming your plasmid into a different expression host strain, such as BL21(DE3)pLysS, which is known for good protein expression.[3]
-
Q2: My this compound is being expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Inclusion bodies are insoluble aggregates of misfolded protein that often form when recombinant proteins are overexpressed in E. coli.[4][5] Here are several strategies to enhance the solubility of your recombinant this compound:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 15-25°C) slows down the rate of protein synthesis.[1][6][7] This can give the newly synthesized this compound more time to fold correctly, thus reducing aggregation.
-
Reduce Inducer Concentration: A high concentration of the inducer can lead to very rapid and overwhelming protein expression, which often results in misfolding and aggregation.[1][3] Try lowering the inducer concentration to decrease the rate of transcription.
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose (B56501) Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO), to your this compound can significantly improve its solubility.[1][6] These tags can sometimes also aid in the proper folding of the target protein.
-
Co-express Chaperones: Molecular chaperones can assist in the correct folding of other proteins. Co-expressing chaperones that aid in protein folding with your this compound can help prevent misfolding and aggregation.
-
Refolding from Inclusion Bodies: If the above strategies do not yield sufficient soluble protein, you can purify the inclusion bodies and then attempt to refold the this compound into its active conformation. This typically involves solubilizing the aggregated protein with strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding process through methods like dialysis.[8]
Q3: I have good initial expression, but I lose most of my this compound during the purification steps. What could be the reasons for this low final yield?
A3: Significant loss of protein during purification is a common bottleneck. Here are some key areas to investigate:
-
Inefficient Cell Lysis: If the host cells are not lysed effectively, a large portion of your recombinant this compound will remain trapped within the cells and be discarded with the cell debris.
-
Recommendation: Optimize your cell lysis protocol. This may involve trying different lysis methods (e.g., sonication, French press, enzymatic lysis) or optimizing the parameters of your current method (e.g., sonication time and amplitude).[3]
-
-
Protein Degradation: Proteases released from the host cells during lysis can degrade your target this compound.[1][6]
-
Recommendation: Perform all purification steps at a low temperature (4°C) to reduce protease activity. Additionally, add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[1]
-
-
Suboptimal Buffer Conditions: The pH, salt concentration, or other components of your binding, wash, or elution buffers might not be optimal for your specific this compound, leading to poor binding to the purification resin or premature elution.
-
Recommendation: Conduct small-scale trials to optimize the buffer compositions for each step of your purification protocol. Test a range of pH values and salt concentrations to find the conditions that result in the best binding and elution profile for your this compound.
-
-
Issues with Affinity Tag: The affinity tag on your this compound may not be properly folded and accessible, or it may have been cleaved by proteases, preventing it from binding effectively to the purification resin.
-
Recommendation: Verify the presence and integrity of the affinity tag using a Western blot with an anti-tag antibody.
-
Q4: Could codon usage be the reason for my low this compound yield? How do I check and address this?
A4: Yes, codon usage can significantly impact protein expression levels. If the gene for your this compound contains codons that are rarely used by the expression host (e.g., E. coli), it can lead to translational stalling and reduced protein yield.[7][9][10]
-
How to Check: You can use online tools to analyze the codon usage of your this compound gene and compare it to the codon bias of your expression host.
-
How to Address: If there is a significant discrepancy, you can perform codon optimization. This involves synthesizing a new version of the gene where the rare codons are replaced with codons that are more frequently used by the host, without changing the amino acid sequence of the protein.[10][11] This can lead to a significant increase in expression levels.[10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on improving recombinant this compound production.
Table 1: Impact of Codon Optimization on this compound Activity
| This compound Type | Host Organism | Optimization Strategy | Fold Increase in Activity | Reference |
| α-Amylase | Pichia pastoris | Codon optimization for P. pastoris codon usage | 2.31 - 2.62 | [10][11] |
| Glucothis compound | Saccharomyces cerevisiae | Codon optimization of Talaromyces emersonii gene | 3.3 | [9][12] |
| α-Amylase | Saccharomyces cerevisiae | Codon optimization of Talaromyces emersonii gene | 1.6 | [9][12] |
Table 2: Optimization of Culture Conditions for this compound Production in E. coli
| Parameter | Optimized Condition | Resulting this compound Activity (U/mL) | Reference |
| Incubation Period | 48 hours | Maximum Production | [13][14] |
| Temperature | 30°C | High Titer | [13][14] |
| pH | 7.0 | Maximum Activity | [13][14] |
| Carbon Source | Starch (1%) | Enhanced Production | [13][14] |
| Inducer (IPTG) Conc. | 0.1 - 0.5 mM | Suggested to avoid toxicity | [3] |
Experimental Protocols
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a technique used to separate proteins based on their molecular weight.[15][16][17][18]
-
Principle: Proteins are denatured and coated with a uniform negative charge by the detergent SDS. They are then separated in a polyacrylamide gel matrix by applying an electric field. Smaller proteins migrate faster through the gel than larger proteins.[16][17]
-
Materials:
-
Protein samples and molecular weight markers.[15]
-
Acrylamide (B121943)/bis-acrylamide solution.[18]
-
Tris-HCl buffers (for resolving and stacking gels).[18]
-
10% SDS solution.[18]
-
10% Ammonium persulfate (APS).[18]
-
TEMED.[16]
-
2X Laemmli loading buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).[15][18]
-
Coomassie Brilliant Blue staining solution.[16]
-
Destaining solution.[16]
-
Electrophoresis apparatus.[15]
-
-
Methodology:
-
Gel Casting: Assemble the gel casting apparatus. Prepare the resolving gel solution with the desired acrylamide percentage (e.g., 10-12% for a wide range of proteins) and pour it between the glass plates.[15][16] Overlay with water or isopropanol (B130326) and allow it to polymerize. Pour off the overlay and add the stacking gel solution. Insert the comb and allow it to polymerize.
-
Sample Preparation: Mix your protein samples with an equal volume of 2X Laemmli loading buffer.[18] Heat the samples at 95°C for 5-10 minutes to denature the proteins.[15][19] Centrifuge briefly to pellet any debris.
-
Electrophoresis: Place the polymerized gel into the electrophoresis chamber and fill it with 1X running buffer.[17] Load the prepared samples and a molecular weight marker into the wells.[19] Apply a constant voltage (typically 100-200 V) and run the gel until the dye front reaches the bottom.[15]
-
Staining and Visualization: After electrophoresis, carefully remove the gel from the cassette. Stain the gel with Coomassie Brilliant Blue solution for about 15-60 minutes with gentle agitation.[16] Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.[16][18]
-
2. Western Blotting
Western blotting is a technique used to detect a specific protein in a sample using antibodies.[19][20][21]
-
Principle: Following SDS-PAGE, the separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added for detection.[19]
-
Methodology:
-
Protein Transfer: After SDS-PAGE, equilibrate the gel, membrane, and filter papers in transfer buffer. Assemble the transfer stack (sandwich) and perform the transfer using an electroblotting apparatus.[21]
-
Blocking: After transfer, block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to your this compound or affinity tag) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[19]
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[19]
-
Washing: Repeat the washing step to remove unbound secondary antibody.[19]
-
Detection: Add the detection substrate (e.g., a chemiluminescent substrate for HRP-conjugated antibodies) and visualize the protein bands using an imaging system.[19][22]
-
3. This compound Activity Assay (DNS Method)
This is a colorimetric assay to determine the activity of this compound.
-
Principle: this compound hydrolyzes starch into reducing sugars (like maltose). These reducing sugars then react with 3,5-dinitrosalicylic acid (DNS) under alkaline conditions and heat to produce a reddish-brown compound that can be quantified by measuring its absorbance at 540 nm.[23][24] The amount of reducing sugar produced is proportional to the this compound activity.
-
Materials:
-
1% (w/v) Soluble starch solution in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer with 6.7 mM NaCl, pH 6.9).[23]
-
DNS reagent (containing 3,5-dinitrosalicylic acid, sodium potassium tartrate, and NaOH).[24]
-
Maltose standard solutions for creating a standard curve.[23][24]
-
Spectrophotometer.
-
-
Methodology:
-
Standard Curve Preparation: Prepare a series of maltose standards of known concentrations. Add DNS reagent to each standard, boil for 5-15 minutes, cool to room temperature, and measure the absorbance at 540 nm.[24] Plot the absorbance versus the maltose concentration to generate a standard curve.
-
Enzyme Reaction: Add a known amount of your this compound sample to a pre-warmed starch solution and incubate at a specific temperature (e.g., 20°C or 40°C) for a defined period (e.g., 3 or 15 minutes).[23][24]
-
Stopping the Reaction and Color Development: Stop the enzymatic reaction by adding DNS reagent. Boil the mixture for 5-15 minutes to allow for color development.[24]
-
Absorbance Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.
-
Calculation of Activity: Use the standard curve to determine the amount of maltose produced in your samples. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in a specific time at a given pH and temperature.[23]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low recombinant this compound yield.
Caption: A general experimental workflow for recombinant this compound production and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recombinant Expression and Bioprocess Optimization of Priestia megaterium α‐this compound and Its Impact on Dough Fermentation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. neb.com [neb.com]
- 7. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codon Optimization Significantly Improves the Expression Level of α -Amylase Gene from Bacillus licheniformis in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. neobiotechnologies.com [neobiotechnologies.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 19. youtube.com [youtube.com]
- 20. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 21. bosterbio.com [bosterbio.com]
- 22. addgene.org [addgene.org]
- 23. rsc.org [rsc.org]
- 24. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Technical Support Center: Enhancing Amylase Thermal Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of amylase.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Protein Engineering & Mutagenesis
Question: My site-directed mutagenesis experiment resulted in a mutant this compound with lower, not higher, thermal stability. What went wrong?
Answer: This is a common issue. Several factors could be at play:
-
Incorrect Residue Selection: The targeted amino acid substitution may have disrupted crucial non-covalent interactions, such as salt bridges or hydrogen bonds, that were essential for the native enzyme's stability.[1][2] Not all mutations, even those based on rational design, will be beneficial.
-
Structural Perturbation: The mutation might have introduced steric hindrance or an unfavorable charge, leading to local unfolding or increased flexibility in a critical region of the enzyme.
-
Flawed Assay Conditions: Ensure that the buffer, pH, and substrate concentration are optimal for both the wild-type and mutant enzyme before comparing their thermal stability. A shift in optimal pH for the mutant could be misinterpreted as lower thermal stability.[3]
Troubleshooting Steps:
-
Re-evaluate the Mutation: Use computational tools to model the mutation's effect on the protein's 3D structure. Analyze potential disruptions to nearby residues.
-
Characterize the Mutant: Determine the mutant's optimal pH and temperature to ensure you are assaying it under the correct conditions.
-
Try Alternative Substitutions: If you targeted a specific residue, consider substituting it with several other amino acids to explore a wider range of physicochemical properties. For example, combinatorial coevolving-site saturation mutagenesis can be a powerful strategy to identify novel beneficial mutations.[4]
Enzyme Immobilization
Question: After immobilizing my this compound, the overall activity is significantly lower than the free enzyme. Why is this happening?
Answer: A decrease in activity upon immobilization is expected to some extent, but a drastic loss can indicate a problem with the protocol.
-
Enzyme Denaturation: The chemical cross-linkers (e.g., glutaraldehyde) or changes in the microenvironment during immobilization can cause partial denaturation of the enzyme.[5]
-
Mass Transfer Limitations: The substrate may have difficulty accessing the enzyme's active site when the enzyme is trapped within a matrix like calcium alginate. This is often reflected by an increase in the Michaelis constant (Km).[6][7]
-
Sub-optimal Immobilization Conditions: Factors such as the concentration of the polymer matrix, the size of the beads, or the curing time can significantly impact the efficiency of immobilization and the activity of the entrapped enzyme.[8][9]
Troubleshooting Steps:
-
Optimize Matrix Concentration: Test different concentrations of your matrix material (e.g., 1-4% sodium alginate) to find the optimal balance between bead stability and enzyme activity.[10]
-
Adjust Bead Size: Smaller beads generally have a larger surface area-to-volume ratio, which can reduce substrate diffusion limitations.[9]
-
Vary Curing Time: Optimize the time the beads are left in the cross-linking solution (e.g., calcium chloride) to ensure proper formation without damaging the enzyme.[9]
-
Perform a Control: Measure the amount of unbound enzyme in the supernatant after immobilization to calculate the immobilization efficiency and determine if the enzyme is failing to be incorporated into the matrix.
Question: My immobilized this compound is losing activity after only a few cycles of reuse. How can I improve its operational stability?
Answer: Enzyme leaching and mechanical instability of the support are common causes of activity loss during reuse.
-
Enzyme Leaching: The enzyme may be weakly bound to the support and is slowly released into the reaction medium with each cycle. This is more common with physical adsorption methods.
-
Matrix Instability: The support matrix itself (e.g., alginate beads) may be degrading under the reaction conditions (pH, temperature, agitation).
-
Fouling: The pores of the support may become clogged by substrate or product molecules, preventing the substrate from reaching the enzyme.
Troubleshooting Steps:
-
Strengthen Attachment: Consider switching from physical adsorption to covalent attachment, which forms a much stronger bond between the enzyme and the support.[5][11]
-
Improve Matrix Strength: Increase the concentration of the cross-linking agent (e.g., calcium chloride for alginate beads) to create more rigid and stable beads.[8]
-
Wash Thoroughly: Implement a rigorous washing step between each cycle to remove any residual substrate or product that could cause fouling.
Use of Additives
Question: I added a polyol to my this compound solution, but I don't see a significant increase in thermal stability. What should I check?
Answer: The stabilizing effect of additives is highly dependent on several factors.
-
Concentration: The protective effect is strongly dependent on the concentration of the additive.[12][13] Too low a concentration will not provide a significant stabilizing effect.
-
Type of Additive: Not all additives are equally effective. For example, in one study, sucrose (B13894) showed a much greater protective effect on Aspergillus oryzae α-amylase than trehalose, sorbitol, or glycerol (B35011) at the same concentration.[12][13]
-
Presence of Co-factors: Many amylases require calcium ions (Ca²⁺) for their stability. The addition of Ca²⁺, especially in combination with a substrate like maltodextrin, can increase the enzyme's half-life dramatically.[14] Ensure your buffer contains an adequate concentration of necessary co-factors.
Troubleshooting Steps:
-
Create a Concentration Curve: Test a range of additive concentrations (e.g., 10% to 40% w/v) to find the optimal level for your specific enzyme.[15]
-
Screen Different Additives: Compare the stabilizing effects of various polyols (sorbitol, glycerol), sugars (sucrose, trehalose), and salts (CaCl₂) to identify the most effective one.[12][14]
-
Verify Co-factor Requirements: Check the literature for your specific this compound to confirm its dependence on metal ions like Ca²⁺ and supplement your buffer accordingly.[16]
Frequently Asked Questions (FAQs)
What are the main strategies to improve the thermal stability of this compound?
There are three primary strategies employed to enhance this compound thermostability:
-
Protein Engineering: This involves modifying the amino acid sequence of the enzyme through techniques like site-directed mutagenesis or directed evolution to create a more robust protein structure.[17][18]
-
Immobilization: This technique involves confining the enzyme to an inert, insoluble material (a matrix or support).[19][20] This physical constraint restricts the enzyme's ability to unfold at high temperatures.
-
Use of Additives (Co-solvents): This involves adding stabilizing agents such as polyols, sugars, or salts to the enzyme solution. These molecules can protect the enzyme from thermal denaturation.[14][20]
How does protein engineering increase thermal stability?
Protein engineering enhances stability by introducing modifications that make the protein structure more rigid and resistant to unfolding at high temperatures. Common approaches include:
-
Introducing Disulfide Bridges and Salt Bridges: These create strong covalent or electrostatic interactions that lock the protein's fold into a stable conformation.[1]
-
Modifying Flexible Regions: Highly flexible loops or terminal regions of a protein are often the first to unfold. Truncating or mutating these regions can significantly enhance stability.[21]
-
Increasing Hydrophobicity and Packing: Optimizing the packing of hydrophobic residues in the protein's core can strengthen the hydrophobic effect, a major driving force of protein folding and stability.[2]
-
Site-Directed Mutagenesis: This involves making specific, targeted changes to the amino acid sequence based on a rational understanding of the protein's structure and function.[17]
What are the common methods for this compound immobilization?
The most common immobilization methods include:
-
Entrapment: The enzyme is physically trapped within the porous network of a polymer gel, such as calcium alginate or agar.[10][11][22] This method is gentle but can lead to substrate diffusion limitations.
-
Covalent Attachment: The enzyme is attached to the support material (e.g., nano-zeolite) via a stable covalent bond, often using a cross-linking agent like glutaraldehyde.[5][11] This method minimizes enzyme leaching but can sometimes affect enzyme activity if the active site is involved.
-
Adsorption: The enzyme is bound to the surface of a support through non-covalent interactions like van der Waals forces or hydrogen bonds.[11][22] It is a simple method, but the weak interactions can result in the enzyme detaching from the support.
How do additives and co-solvents stabilize this compound?
Additives like sugars (sucrose, trehalose) and polyols (sorbitol, glycerol) primarily stabilize proteins through an "indirect" mechanism of preferential exclusion.[13] These molecules are preferentially excluded from the protein's surface, which increases the thermodynamic cost of unfolding the protein (as unfolding would expose more surface area). This effect makes the compact, folded state more energetically favorable, thus increasing the temperature required to denature it.[15] Certain ions, like Ca²⁺, act as direct structural components for many amylases, binding to specific sites and holding the protein's domains together.[14][16]
Quantitative Data Summary
Table 1: Effect of Additives on this compound Thermal Stability
| This compound Source | Additive (Concentration) | Metric | Improvement | Reference |
| Bacillus stearothermophilus | Polyols, DMF, DMSO (10% w/v) | Half-life | ~2-fold increase | [14] |
| Bacillus stearothermophilus | Calcium + Maltodextrin (10%) | Half-life at 90°C | 80-fold increase | [14] |
| Aspergillus oryzae | Sucrose (420 mg/ml) | Decimal Reduction Time (D-value) at 68°C | 33.9-fold increase | [12][13] |
| Aspergillus oryzae | Trehalose (420 mg/ml) | Decimal Reduction Time (D-value) at 68°C | 6.4-fold increase | [12][13] |
| Generic α-Amylase | Trehalose (20% w/v) | Activation Energy (Ea) of Denaturation | 126 kcal/mol (vs. 40 kcal/mol control) | [15] |
| Generic α-Amylase | Sorbitol (20% w/v) | Activation Energy (Ea) of Denaturation | 95 kcal/mol (vs. 40 kcal/mol control) | [15] |
Table 2: Comparison of Free vs. Immobilized this compound
| This compound Source | Immobilization Matrix | Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Thermostable α-Amylase | Calcium Alginate | Km (w/v) | 1.2% | 2.6% | [6] |
| Thermostable α-Amylase | Calcium Alginate | Vmax (U) | 1,020 | 1,030 | [6] |
| Thermostable α-Amylase | Calcium Alginate | Reusability | - | Retained 50% activity after 7 cycles | [6] |
| α-Amylase | Nano-pore Zeolite | Activity Retention (85°C, 45 min) | 0% | 75% | [5] |
| Aspergillus fumigatus | Bentonite | Optimum Temperature | 55°C | 70°C | [7] |
| Aspergillus fumigatus | Bentonite | Half-life (t½) | 40.53 min | 115.50 min | [7] |
| Aspergillus fumigatus | Bentonite | Inactivation Constant (ki) | 0.0171 min⁻¹ | 0.0060 min⁻¹ | [7] |
Experimental Protocols
Protocol 1: General Method for Determining this compound Thermal Stability
This protocol measures the residual activity of this compound after incubation at an elevated temperature.
Materials:
-
Purified this compound solution
-
Sodium phosphate (B84403) buffer (or other appropriate buffer for your enzyme)
-
1% (w/v) soluble starch solution
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Water baths set to the desired incubation temperature (e.g., 70°C, 80°C, 90°C) and the optimal assay temperature.
-
Spectrophotometer
Procedure:
-
Pre-incubation: Aliquot the enzyme solution into several tubes. Place the tubes in a water bath set to the high temperature you wish to test (e.g., 80°C).
-
Time Points: Remove one tube at specific time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately place the removed tube on ice to stop any further thermal denaturation. The 0-minute sample serves as the 100% activity control.
-
Activity Assay (DNS Method): For each time point, perform the following: a. Add a small volume of the heat-treated enzyme (e.g., 100 µL) to a tube containing buffered 1% starch solution (e.g., 900 µL). b. Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 55°C) for a fixed time (e.g., 10 minutes).[23] c. Stop the reaction by adding DNS reagent (e.g., 1 mL). d. Boil the tubes for 5-15 minutes to allow color development. e. Cool the tubes to room temperature and measure the absorbance at 540 nm.[24]
-
Calculation: a. Calculate the activity for each time point relative to the 0-minute control. b. Plot the residual activity (%) against the incubation time. c. From this plot, you can determine the enzyme's half-life (t½), which is the time it takes for the enzyme to lose 50% of its initial activity.
Protocol 2: this compound Immobilization by Entrapment in Calcium Alginate
This protocol describes a common method for immobilizing enzymes.[10][25]
Materials:
-
Purified this compound solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Syringe and needle, or a pipette
-
Beaker with a magnetic stirrer
Procedure:
-
Prepare Sodium Alginate Solution: Prepare a 2-3% (w/v) sodium alginate solution by slowly dissolving the powder in the buffer with gentle heating and stirring. Let the solution cool completely to room temperature. It should be viscous and free of bubbles.
-
Mix Enzyme with Alginate: Add the this compound solution to the sodium alginate solution and mix gently but thoroughly to ensure a homogenous distribution. A common ratio is 1 part enzyme solution to 9 parts alginate solution.[10]
-
Prepare CaCl₂ Solution: In a separate beaker, prepare a 0.2 M (or 2% w/v) calcium chloride solution.[8][10] Place it on a magnetic stirrer with gentle stirring.
-
Form Beads: Using a syringe or pipette, add the enzyme-alginate mixture dropwise into the stirring calcium chloride solution. As the drops enter the solution, they will instantly form spherical gel beads due to the cross-linking of alginate by calcium ions.
-
Cure the Beads: Allow the beads to harden (cure) in the calcium chloride solution for 30-60 minutes with continued gentle stirring.[9]
-
Wash and Store: Recover the beads by filtration or decantation. Wash them thoroughly with distilled water and then with buffer to remove any unbound enzyme and excess calcium chloride.
-
Store: Store the immobilized this compound beads in buffer at 4°C until use.
Visualizations
Caption: General workflow for improving this compound thermostability.
Caption: The process of this compound immobilization via entrapment.
Caption: A troubleshooting flowchart for common experimental issues.
References
- 1. Review: Engineering of thermostable enzymes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigating the effect of pH on this compound activity [practicalbiology.org]
- 4. Improving the thermostability of alpha-amylase by combinatorial coevolving-site saturation mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Improvement of Immobilized α-amylase using Nano Pore Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermostable α-amylase immobilization: Enhanced stability and performance for starch biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Stability Improvement of α-Amylase Enzyme from Aspergillus fumigatus by Immobilization on a Bentonite Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of thermal stability of Aspergillus oryzae alpha-amylase using stabilizing additives [acta-agrophysica.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Properties of an this compound from thermophilic Bacillus SP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protein engineering of bacterial alpha-amylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 21. Modification of Flexible Regions for Enhanced Thermal Stability of Alkaline this compound. | Semantic Scholar [semanticscholar.org]
- 22. Alpha-Amylase Immobilization: Methods and Challenges [ps.tbzmed.ac.ir]
- 23. mdpi.com [mdpi.com]
- 24. Screening and Characterization of Thermostable this compound-Producing Bacteria Isolated from Soil Samples of Afdera, Afar Region, and Molecular Detection of this compound-Coding Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immobilization of α-Amylase in Alginate | PDF | Enzyme | Chemical Reactions [scribd.com]
Technical Support Center: Amylase Activity Measurements
Welcome to the technical support center for amylase activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample types used for this compound activity measurement, and which anticoagulants should be avoided? A1: The preferred specimens are unhemolyzed serum or heparinized plasma[1][2]. You must avoid anticoagulants such as citrate, EDTA, and oxalate. These substances chelate calcium ions (Ca²⁺), which are essential cofactors for this compound activity, leading to falsely decreased values[1][2][3].
Q2: Can hyperlipidemia affect my this compound assay results? A2: Yes, severe hyperlipidemia (lipemia) can interfere with this compound measurements, particularly in certain chromogenic and turbidimetric assays[4][5]. In some cases, it may cause an underestimation of this compound activity[4]. However, some studies suggest that hypertriglyceridemia itself does not inhibit this compound activity and that the interference is method-dependent[6][7]. One reported mechanism involves the precipitation of lipoproteins by dye-labeled oligosaccharide products in specific chromogenic assays[4].
Q3: My serum this compound levels are persistently high, but the patient is asymptomatic and lipase (B570770) levels are normal. What could be the cause? A3: This situation strongly suggests the presence of macrothis compound[1]. Macrothis compound is a benign condition where this compound molecules form high-molecular-weight complexes, often with immunoglobulins (like IgA or IgG)[1][8]. These complexes are too large to be filtered by the kidneys, leading to decreased clearance and elevated serum levels[1]. This condition has been reported in up to 1.5% of hospitalized patients[1].
Q4: Which common drugs are known to interfere with this compound levels? A4: Certain medications can affect serum this compound levels. These include aspirin, morphine, antiretrovirals, and estrogen-containing drugs[1]. Additionally, substances like ascorbic acid (Vitamin C) and the preservative sodium benzoate (B1203000) have been shown to inhibit this compound activity[9].
Q5: Does endogenous glucose in a sample interfere with the assay? A5: Interference from endogenous glucose can be a problem in saccharogenic assay methods that measure the formation of reducing sugars[2][3]. However, many modern chromogenic methods using defined p-nitrophenylglycoside substrates have been designed to eliminate interference from endogenous glucose and pyruvate[2].
Troubleshooting Guides
Issue 1: Falsely Decreased or Inhibited this compound Activity
Q: My this compound activity is unexpectedly low or completely inhibited. What are the potential causes?
A: Unexpectedly low this compound activity can stem from several pre-analytical and analytical factors. Use the following guide to troubleshoot the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound activity.
Summary of Common Inhibitory Interferences:
| Interferent/Issue | Mechanism of Interference | Recommended Action |
| EDTA, Citrate, Oxalate | Chelates Ca²⁺ ions, which are essential for this compound catalytic activity[1]. | Use serum or heparinized plasma for sample collection[1]. |
| Ascorbic Acid (Vitamin C) | Acts as a non-competitive inhibitor of this compound[9]. | Be aware of high concentrations from supplements or sample additives. Quantify and account for its presence if necessary. |
| Phenolic Compounds | Can bind to the enzyme, altering its conformation and inhibiting activity[10]. | Common in natural product extracts. Consider sample cleanup steps like solid-phase extraction. |
| Certain Drugs | Various mechanisms, including direct inhibition or physiological effects[1]. | Review the medication history of the sample source. |
| Hyperlipidemia (Severe) | In some chromogenic assays, lipoproteins can precipitate with the dye-substrate product, reducing the measured signal. | Use high-speed centrifugation to remove lipids or employ an assay method not affected by lipemia[11]. |
Issue 2: Falsely Elevated this compound Activity or High Background
Q: My assay shows a high background signal, or the this compound activity is unexpectedly high. How can I identify the cause?
A: High background or falsely elevated results can be caused by sample characteristics, assay contamination, or specific pathological conditions.
Logical Diagram of Interference Sources:
Caption: Sources of interference leading to high this compound readings.
Summary of Common Causes for Falsely High Results:
| Interferent/Issue | Mechanism of Interference | Recommended Action |
| Hemolysis | Can cause spectral interference in photometric assays[12]. The effect can be assay-dependent, sometimes leading to a negative bias[3]. | Visually inspect samples for pink/red color. Request a new, non-hemolyzed sample[13]. |
| Macroamylasemia | Formation of large this compound-immunoglobulin complexes that are not cleared by the kidneys, increasing serum concentration[1][8]. | If suspected (high this compound, normal lipase), perform a screening test like PEG precipitation[1]. |
| Endogenous Reducing Sugars | In methods like the DNS assay, reducing sugars in the sample (e.g., from a plant extract) will react with the DNS reagent, mimicking the product of this compound activity[14]. | Run a sample blank containing the extract and DNS reagent but no starch to measure the background from reducing sugars[14][15]. |
| Contamination | Microbial contamination can introduce exogenous amylases or other substances that interfere with the assay, leading to high background[16]. | Maintain a sterile work environment, use fresh reagents, and use disposable tips[16]. |
| Psychosocial Stress | Can elevate levels of salivary this compound, which may contribute to higher total serum this compound[1]. | Note the physiological state of the subject if collecting saliva or if S-type this compound is a concern. |
Quantitative Impact of Hemolysis on this compound Activity:
Studies have shown that the impact of hemolysis can vary, but it is a known interferent.
| Hemolysis Level (Free Hb) | Impact on this compound Activity | Reference |
| Moderate to Heavy | Can have a significant impact, with differences exceeding allowable error limits. | [17] |
| Not specified | Statistically significant differences observed, but they may remain within clinically acceptable limits. | [12][13] |
| HI = 1+ | Affected, but not to a clinically significant degree on a Beckman Coulter AU480 analyzer. | [18] |
Experimental Protocols
Protocol 1: Screening for Macrothis compound using Polyethylene Glycol (PEG) Precipitation
This method is used to differentiate between true hyperamylasemia and macroamylasemia. PEG selectively precipitates large protein complexes like macrothis compound.
Materials:
-
Patient Serum
-
Polyethylene Glycol (PEG) 6000 solution (25% w/v in saline)
-
Centrifuge
-
Standard this compound assay kit
Procedure:
-
Mix equal volumes of patient serum and the 25% PEG solution (e.g., 200 µL serum + 200 µL PEG solution).
-
Vortex the mixture thoroughly.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 2000 x g for 10 minutes to pellet the precipitated macrothis compound complexes.
-
Carefully collect the supernatant.
-
Measure the this compound activity in the supernatant.
-
Calculate the percentage of this compound precipitated (%PPA) or the recovery. A low recovery of this compound activity in the supernatant (e.g., < 30-40%) is indicative of macroamylasemia, as the large complexes have been removed[8]. A study showed that in patients with macrothis compound, the average %PPA was around 89%, compared to about 30% in control samples[8].
Protocol 2: 3,5-Dinitrosalicylic Acid (DNS) Assay for this compound Activity
This is a classic saccharogenic method that measures the reducing sugars released from starch hydrolysis.
Reagents:
-
Starch Solution (1% w/v): Dissolve 1 g of soluble potato starch in 100 mL of buffer by boiling for 15 minutes. Keep this solution mixed during use[19].
-
Buffer: e.g., 20 mM Sodium Phosphate buffer with 6.7 mM NaCl, pH 6.9 at 20°C[19].
-
DNS Color Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of ultrapure water. Add 30 g of potassium sodium tartrate tetrahydrate. Slowly add 20 mL of 2 M NaOH. Bring the final volume to 100 mL with water. Store in an amber bottle.
-
Enzyme Solution: this compound sample diluted to an appropriate concentration in buffer.
Procedure:
-
Reaction Setup: In separate tubes, mix 100 µL of the enzyme solution (or sample) with 100 µL of the 1% starch solution[14].
-
Incubation: Incubate the mixture for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 25-37°C)[14].
-
Reaction Termination: Stop the reaction by adding 200 µL of the DNS reagent[14].
-
Color Development: Place the tubes in a boiling water bath for 5-15 minutes[14][19]. A color change from yellow to reddish-brown will occur, proportional to the amount of reducing sugar formed.
-
Cooling & Dilution: Cool the tubes to room temperature on ice[19]. Dilute the reaction mixture with a fixed volume of distilled water (e.g., 3 mL) to bring the absorbance into the spectrophotometer's linear range[14].
-
Controls:
-
Negative Control (Blank): Use 100 µL of buffer instead of the enzyme solution to account for any intrinsic reducing sugars in the starch.
-
Sample Blank: If testing inhibitors or colored extracts, prepare a tube with the sample and DNS reagent but without starch to correct for background color and endogenous reducing sugars[14].
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. US5766872A - Method for eliminating hemolysis interference in an this compound analysis - Google Patents [patents.google.com]
- 4. Interference in a chromogenic alpha-amylase assay caused by dye-labeled oligosaccharide-induced precipitation of lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with the starch-iodine assay for serum this compound activity, and effects of hyperlipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible mechanisms of normal this compound activity in hyperlipemic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significant elevations of serum this compound caused by macrothis compound: Case reports and detection possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of serum and urine this compound activity in pancreatitis with hyperlipemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 17. Assessing the influence of true hemolysis occurring in patient samples on emergency clinical biochemistry tests results using the VITROS® 5600 Integrated system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phlebotomy.com [phlebotomy.com]
- 19. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
Technical Support Center: Amylase Refolding and Reactivation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refolding and reactivation of denatured amylase.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures.
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound activity after refolding. | Incomplete removal of denaturant (e.g., Guanidine HCl, Urea). | - Ensure complete removal of the denaturant through methods like dialysis or dilution. Step-wise dialysis may be more effective than one-step dialysis.[1] - For dilution, a rapid decrease in denaturant concentration can lead to misfolding; a gradual reduction may be more effective.[1] |
| Incorrect refolding buffer pH or temperature. | - The optimal pH for most amylases is between 6.7 and 7.0.[2] However, this can vary depending on the source of the enzyme. For example, fungal amylases often have an optimal pH between 4.8 and 5.8.[3] - The optimal temperature is typically around 37°C for amylases from animal sources.[2] Some bacterial amylases can have optimal temperatures as high as 55°C or more.[4][5] | |
| Absence of essential cofactors. | - Many amylases are calcium-dependent enzymes. The presence of calcium ions in the refolding buffer is often compulsory for proper folding and activity.[6] | |
| Protein aggregation during refolding. | High protein concentration. | - Lower the final protein concentration during the refolding process. Dilution is a common method to achieve this.[1][7] |
| Exposed hydrophobic surfaces interacting. | - Utilize additives that can shield these hydrophobic surfaces. Alpha-cyclodextrin has been shown to reduce aggregation by up to 90% at a concentration of 100 mM.[8] - Low molecular weight additives like L-arginine can also help suppress aggregation.[1][9] | |
| Rapid removal of denaturant. | - A gradual decrease in the denaturant concentration, for instance through step-wise dialysis, can reduce the formation of aggregates.[1] | |
| Inconsistent or non-reproducible results. | Variability in reagents. | - Ensure that the starch solution is freshly prepared for each experiment, as it can degrade over time.[10] - The source and type of starch (e.g., potato vs. corn) can affect enzyme activity.[11] - Enzyme stocks can lose activity during storage; it is advisable to test their activity before starting a new set of experiments.[10] |
| Incorrect buffer composition. | - Some buffer components can inhibit this compound activity. For instance, Tris buffers have been reported to have an inhibitory effect.[12] Acetate buffers can be a suitable alternative.[3] |
Frequently Asked Questions (FAQs)
1. What is the most effective method for refolding denatured this compound?
The most effective method can be protein-specific, but a combination of dilution and the use of folding additives is a common and successful approach. Artificial chaperone-assisted methods, which involve a "capture" and "stripping" agent, have been shown to increase the activity recovery of denatured alpha-amylase by almost 50%.[13]
2. What are the key components of an effective this compound refolding buffer?
An effective refolding buffer should have an optimal pH and may include specific additives to enhance folding efficiency. Key components include:
-
Buffer System: A buffer that maintains a pH between 6.0 and 7.5 is generally suitable. Acetate or phosphate (B84403) buffers are common choices.[3][5]
-
Calcium Chloride (CaCl2): Since many amylases are calcium-dependent, the inclusion of Ca2+ is often essential.[6]
-
Folding Additives: These can include polyols like glycerol, detergents, or cyclodextrins to prevent aggregation and assist in proper folding.[6][14]
3. How can I minimize protein aggregation during refolding?
Protein aggregation is a common issue and can be minimized by:
-
Optimizing Protein Concentration: Keeping the protein concentration low is a primary strategy.[6]
-
Using Additives:
-
Controlling the Refolding Process: A gradual removal of the denaturant through methods like step-wise dialysis can be beneficial.[1]
4. What is the optimal pH and temperature for this compound activity?
The optimal conditions depend on the source of the this compound:
-
pH: Salivary this compound functions best at a pH between 6.7 and 7.0.[2] Fungal amylases may prefer a more acidic environment, with an optimal pH between 4.8 and 5.8.[3] Some bacterial amylases show maximum activity at a neutral pH of 7.0.[5]
-
Temperature: For human this compound, the optimal temperature is close to body temperature (37°C).[2] Amylases from thermophilic bacteria can have much higher optimal temperatures, for instance, 55°C.[4]
5. How do I accurately measure this compound activity after refolding?
The most common method is the 3,5-dinitrosalicylic acid (DNS) assay. This method quantifies the amount of reducing sugars (like maltose) produced from the enzymatic breakdown of starch.[4][15][16] Another simpler, qualitative method is the iodine test, which indicates the presence or absence of starch. A negative test (the iodine solution remains orange-brown) signifies that the this compound is active and has hydrolyzed the starch.[10][17]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound refolding.
Table 1: Optimal Conditions for this compound Refolding
| Parameter | Optimal Value/Range | Source of this compound | Reference |
| Glycerol Concentration | 20% (v/v) | Bacillus megaterium | [6] |
| Calcium Ion (Ca2+) Concentration | 25 mM | Bacillus megaterium | [6] |
| Protein Concentration | 0.3 mg/ml | Bacillus megaterium | [6] |
| alpha-Cyclodextrin Concentration | 100 mM | Not Specified | [8] |
Table 2: Refolding Efficiency with Different Additives
| Additive | Concentration | Improvement in Refolding Yield/Activity | Reference |
| alpha-Cyclodextrin (Dilution-Additive Mode) | Varied | 20-30% enhancement in refolding yield | [13] |
| alpha-Cyclodextrin (Artificial Chaperone Method) | Not Specified | Almost 50% activity recovery | [13] |
| Glycerol, Ca2+, and Optimized Protein Concentration | 20% (v/v), 25 mM, 0.3 mg/ml | Up to 7-fold enhancement in refolding yield | [6] |
Experimental Protocols
Protocol 1: Refolding of Denatured this compound by Dilution
This protocol is a general guideline for refolding denatured this compound using the dilution method.
1. Denaturation of this compound: a. Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). b. To denature the this compound, add a concentrated solution of a denaturant such as Guanidine Hydrochloride (Gu-HCl) to a final concentration of 6 M or Urea to a final concentration of 8 M. c. Incubate the solution at room temperature for at least 4 hours to ensure complete denaturation.
2. Refolding by Dilution: a. Prepare a refolding buffer. A common composition is 50 mM Tris-HCl, pH 7.0-7.5, containing 5-10 mM CaCl2. For enhanced refolding, additives can be included (see Table 1 for examples). b. Rapidly dilute the denatured this compound solution 100-fold into the chilled refolding buffer with gentle stirring. The final protein concentration should ideally be low (e.g., 10-50 µg/mL) to minimize aggregation. c. Incubate the refolding mixture at a low temperature (e.g., 4°C) for 24-48 hours to allow for proper refolding.
3. Measurement of this compound Activity (DNS Assay): a. Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.9). b. Prepare the DNS reagent by dissolving 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of water. Then add 30 g of sodium potassium tartrate and bring the final volume to 100 mL with water. c. In a test tube, mix 0.5 mL of the refolded this compound solution with 0.5 mL of the 1% starch solution. d. Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 37°C or 55°C) for a specific time (e.g., 10-15 minutes). e. Stop the reaction by adding 1 mL of the DNS reagent. f. Boil the tubes for 5-10 minutes for color development. g. Cool the tubes to room temperature and measure the absorbance at 540 nm. h. A standard curve using known concentrations of maltose (B56501) should be prepared to determine the amount of reducing sugar produced. One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.[4][5]
Visualizations
Caption: Experimental workflow for this compound refolding and reactivation.
Caption: Troubleshooting logic for low this compound activity after refolding.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Usage Recommendations for α-Amylases: Maximizing Enzyme Activity while Minimizing Enzyme-Artifact Binding Residues [cool.culturalheritage.org]
- 4. Recombinant Forms of α-Amylase AmyBL159 from a Thermophilic Bacterium Bacillus licheniformis MGMM159: The Effect of the Expression System on the Enzyme Properties [mdpi.com]
- 5. Enhanced Production and Characterization of a Solvent Stable this compound from Solvent Tolerant Bacillus tequilensis RG-01: Thermostable and Surfactant Resistant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing of the formation of active BMW-amylase after in vitro refolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Refolding of chemically denatured alpha-amylase in dilution additive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the effect of pH on this compound activity [practicalbiology.org]
- 11. Why do our enzymes never work!? | UK Science Technician Community [community.preproom.org]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Artificial chaperone-assisted refolding of chemically denatured alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative evaluation of alpha-amylase refolding through two different artificial chaperone systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
- 16. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 17. msc-mu.com [msc-mu.com]
dealing with product inhibition in amylase-catalyzed reactions
Welcome to the technical support center for amylase-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to product inhibition in this compound activity assays.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound-catalyzed reactions?
A1: Product inhibition is a form of enzyme inhibition where the product of the this compound reaction, primarily maltose (B56501) and glucose, binds to the enzyme and reduces its activity.[1][2] This is a type of negative feedback where the accumulation of product slows down the rate of its own formation.[1]
Q2: What are the common products of this compound action on starch that cause inhibition?
A2: The primary products of starch hydrolysis by α-amylase are maltose, maltotriose, and other small oligosaccharides.[3] Both maltose and glucose have been identified as inhibitors of this compound activity.
Q3: What type of inhibition do these products typically exhibit?
A3: The type of inhibition can vary depending on the specific this compound and the reaction conditions. For instance, with wheat β-amylase, both glucose and maltose act as competitive inhibitors at acidic to neutral pH (3.0 and 5.4) but exhibit uncompetitive inhibition at an alkaline pH of 9.0.
Q4: How does pH affect product inhibition of this compound?
A4: The pH of the reaction buffer can significantly influence the type and extent of product inhibition. Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and the inhibitor, thereby affecting their interaction. As mentioned, the inhibition mechanism of maltose and glucose on wheat β-amylase shifts from competitive to uncompetitive as the pH increases from acidic to alkaline.
Q5: How does temperature impact this compound activity and inhibition?
A5: Temperature affects the rate of all enzymatic reactions. For most amylases, activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.[4] The optimal temperature for this compound activity can vary widely depending on the source of the enzyme. For example, some bacterial amylases have optimal temperatures as high as 70-95°C.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound inhibition experiments.
Issue 1: Inconsistent or non-reproducible inhibition results.
| Possible Cause | Suggested Solution |
| Enzyme Instability | Prepare fresh enzyme solutions for each experiment, as this compound can lose activity over time, especially when stored improperly.[7][8] |
| Substrate Variability | Ensure the starch solution is prepared consistently. Boil the solution to fully solubilize the starch and prevent retrogradation. Use a fresh preparation for each set of experiments.[8] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of enzyme, substrate, and inhibitor solutions.[9] |
| Inadequate Mixing | Ensure all components in the reaction wells are thoroughly mixed before starting the measurement. |
| Edge Effects in Microplates | When using 96-well plates, avoid using the outer wells as they are more prone to evaporation, which can concentrate the reactants and affect the results.[10] |
| Temperature Fluctuations | Use a water bath or incubator to maintain a constant and uniform temperature throughout the experiment.[11] |
Issue 2: Sample absorbance is higher than the negative control.
| Possible Cause | Suggested Solution |
| Presence of Reducing Sugars in the Sample | Your sample extract may contain endogenous reducing sugars that react with the DNS reagent, leading to a false positive signal. Run a blank control containing your sample and the DNS reagent (without the enzyme) to check for this.[12] |
| Sample Contains Endogenous this compound | Some plant extracts may contain their own this compound, which can hydrolyze the starch and increase the reducing sugar concentration. To test for this, incubate the sample with the starch substrate (without adding the external this compound) and measure the product formation.[13] |
| Sample Turbidity | The sample itself might be colored or become turbid upon addition to the reaction mixture, interfering with the absorbance reading. Prepare a sample blank containing the sample in the reaction buffer to subtract the background absorbance.[10] |
Issue 3: Difficulty in differentiating product inhibition from other types of inhibition.
| Possible Cause | Suggested Solution |
| Substrate Inhibition | At very high concentrations, the substrate (starch) itself can sometimes inhibit the enzyme's activity. To differentiate, perform kinetic analysis by varying the substrate concentration over a wide range. Substrate inhibition will manifest as a decrease in reaction velocity at high substrate concentrations.[14][15] |
| Inhibitor is a Substrate Analog | If the inhibitor has a structure similar to the substrate, it may bind to the active site, leading to competitive inhibition. To distinguish this from product inhibition, analyze the reaction kinetics at different substrate and inhibitor concentrations and plot the data using Lineweaver-Burk or Dixon plots. |
Quantitative Data Summary
| Parameter | This compound Source | Value |
| Optimal pH | Aspergillus oryzae | 5.0 - 6.0 |
| Bacillus licheniformis | 7.5 | |
| Optimal Temperature | Aspergillus oryzae | 40 - 55 °C |
| Bacillus licheniformis | 70 - 95 °C[5][6] |
Experimental Protocols
Protocol: Determining this compound Activity using the DNS Method
This protocol is adapted from Miller's method for determining the concentration of reducing sugars.[16]
Materials:
-
α-amylase solution (e.g., from porcine pancreas or Bacillus subtilis)
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.9, with 6.7 mM NaCl)[16]
-
Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate solution
-
Maltose or glucose standard solutions
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Starch Solution: Dissolve 1 g of soluble starch in 100 mL of buffer. Heat and stir until the starch is fully dissolved. Prepare this solution fresh daily.[8]
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Slowly add 30 g of sodium potassium tartrate and dilute to 100 mL with distilled water. Store in a dark bottle.
-
-
Enzyme Reaction:
-
Add 0.5 mL of the starch solution to a series of test tubes.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the this compound solution to each tube and start a timer.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 1.0 mL of the DNS reagent to each tube.
-
Boil the tubes in a water bath for 5-15 minutes to allow for color development.[13]
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Add 10 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of maltose or glucose.
-
Use the standard curve to determine the amount of reducing sugar produced in your enzyme reactions.
-
Protocol: Investigating Product Inhibition
-
Set up a series of reactions as described in the this compound activity protocol.
-
In addition to the enzyme and substrate, add varying concentrations of the product inhibitor (e.g., maltose or glucose) to the reaction tubes before adding the enzyme.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Analyze the data using kinetic plots (e.g., Lineweaver-Burk, Dixon plots) to determine the type of inhibition and the inhibition constant (Kᵢ).
Visualizations
Caption: Workflow for a typical this compound inhibition assay.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: Simplified diagrams of competitive and uncompetitive product inhibition.
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. Competitive and product inhibition-based alpha-amylase activity analysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Using this compound Beads to Investigate Factors Affecting Enzyme Activity | The American Biology Teacher | University of California Press [online.ucpress.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the effect of pH on this compound activity [practicalbiology.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α-淀粉酶酶促测定 (EC 3.2.1.1) [sigmaaldrich.com]
enhancing amylase secretion in microbial expression systems
Welcome to the technical support center for enhancing amylase secretion in microbial expression systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the expression and secretion of recombinant this compound.
Issue 1: Low or No Detectable this compound Activity in the Culture Supernatant
| Possible Cause | Troubleshooting Steps |
| Inefficient Transcription or Translation | Codon Optimization: Synthesize the this compound gene with codons optimized for your specific expression host (e.g., Pichia pastoris, Bacillus subtilis, Saccharomyces cerevisiae). This can significantly improve protein expression levels.[1] Promoter Strength: Ensure you are using a strong, inducible, or constitutive promoter suitable for high-level expression in your chosen microbial system. Gene Copy Number: Increase the copy number of the this compound expression cassette in the host genome. |
| Inefficient Secretion | Signal Peptide Optimization: The native signal peptide of the this compound may not be optimal for your host. Test a library of well-characterized, strong signal peptides known to work well in your expression system. For instance, in Bacillus subtilis, screening a library of Sec-type signal peptides identified several that significantly increased this compound secretion compared to the native signal peptide.[2] Secretion Pathway Overload: High levels of protein expression can overwhelm the secretion machinery. Try using a lower-strength promoter or reducing the induction temperature to slow down protein synthesis and allow the secretion pathway to keep up. |
| Protein Degradation | Protease Inhibitors: Add protease inhibitors to your culture medium, especially during long incubation times. Host Strain Engineering: Use protease-deficient host strains. |
| Incorrect Protein Folding | Chaperone Co-expression: Overexpression of chaperones (e.g., Pdi1p in yeast) can assist in the proper folding of the this compound in the endoplasmic reticulum, which is often a prerequisite for efficient secretion.[3] Unfolded Protein Response (UPR) Activation: High levels of recombinant protein can trigger the UPR, which can, in some cases, attenuate secretion.[4][5] Modulating the UPR by overexpressing key transcription factors like Hac1p (in yeast) might enhance the cell's folding capacity.[3] |
| Suboptimal Culture Conditions | Media Composition: Optimize the carbon and nitrogen sources in your culture medium. For Bacillus subtilis, starch and peptone have been shown to be effective for inducing and enhancing this compound production.[6][7] pH and Temperature: Ensure the pH and temperature of the culture medium are optimal for both cell growth and this compound activity and stability. For example, a Bacillus subtilis strain showed optimal this compound production at 37°C and a pH of 8.0.[8] Incubation Time: Determine the optimal incubation time for maximum this compound secretion through a time-course experiment. |
Issue 2: High Intracellular this compound Levels but Low Secretion
| Possible Cause | Troubleshooting Steps |
| Signal Peptide Inefficiency | Signal Peptide Cleavage: Verify that the signal peptide is being correctly cleaved. You can analyze the secreted protein by N-terminal sequencing. If cleavage is inefficient, try a different signal peptide. |
| Bottlenecks in the Secretory Pathway | ER-to-Golgi Transport: Overexpression of proteins involved in the transport from the endoplasmic reticulum (ER) to the Golgi, such as Sec16, can increase the number of ER exit sites (ERES) and enhance protein secretion in S. cerevisiae.[3] Endosome-to-Golgi Trafficking: In S. cerevisiae, engineering the endosome-to-Golgi trafficking pathway (e.g., by deleting VPS genes) can reduce intracellular protein retention and improve secretion.[9] |
| Cell Wall Barrier (in Yeast) | Cell Wall Porosity: For Saccharomyces cerevisiae, the cell wall can sometimes hinder the passage of large proteins. Growing cells in a medium with reducing agents or at a slightly higher temperature (e.g., 36°C vs. 30°C) may increase cell wall porosity and improve the release of proteins into the medium.[10] |
Frequently Asked Questions (FAQs)
Q1: Which microbial expression system is best for producing this compound?
A1: The choice of expression system depends on your specific requirements.
-
Bacillus subtilis is an excellent host for secreting large quantities of this compound, as it is a natural secretor of this enzyme and is generally recognized as safe (GRAS).[11]
-
Saccharomyces cerevisiae (baker's yeast) is a well-characterized eukaryotic host capable of post-translational modifications. It has been engineered to achieve high levels of this compound secretion.[12]
-
Pichia pastoris is known for its ability to grow to very high cell densities and secrete high levels of heterologous proteins, making it a strong candidate for industrial-scale production.[1]
Q2: How can I optimize my culture medium for better this compound yield?
A2: Media optimization is crucial for maximizing this compound production.
-
Carbon Source: Starch is often the best carbon source for inducing this compound expression in bacteria like Bacillus.[6][13] In some cases, other sugars like fructose (B13574) have also shown good results.[7]
-
Nitrogen Source: Organic nitrogen sources like peptone and yeast extract generally support higher this compound production compared to inorganic sources.[6][14]
-
Metal Ions: The presence of certain metal ions, such as Ca2+, can be essential for the stability and activity of some amylases.
-
pH: The optimal pH for this compound production can vary. For instance, some Bacillus species prefer slightly alkaline conditions (pH 8.0-8.5).[6][8]
Q3: What is the role of the signal peptide in this compound secretion?
A3: The signal peptide is a short amino acid sequence at the N-terminus of a nascent polypeptide that directs it to the secretory pathway. The choice of signal peptide can dramatically impact the efficiency of protein secretion. A systematic screening of different signal peptides can lead to a significant increase in the extracellular yield of this compound.[2] Engineering the signal peptide itself, for example, by altering the charge of the n-region, can also enhance secretion.[15][16]
Q4: Can genetic modification of the host strain improve this compound secretion?
A4: Yes, several genetic modifications can enhance secretion:
-
Overexpression of Chaperones: Increasing the levels of folding-assisting proteins can prevent misfolding and aggregation in the ER.[17]
-
Engineering the Secretory Pathway: Modifying components of the secretion machinery, such as those involved in vesicle transport, can alleviate bottlenecks.[9]
-
Deletion of Protease Genes: This minimizes the degradation of the secreted this compound in the culture medium.
-
Targeted Mutations: Introducing specific point mutations, identified through methods like random mutagenesis, can lead to improved secretion, sometimes with increases of over 5-fold.[12]
Q5: What is the Unfolded Protein Response (UPR) and how does it affect this compound secretion?
A5: The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER).[18] While the UPR's primary role is to restore protein folding homeostasis, chronic activation due to high-level expression of a recombinant protein can sometimes lead to a reduction in protein secretion or even trigger cell death.[4][5] However, controlled activation of specific UPR branches, for example by overexpressing the transcription factor XBP1s or ATF6, can expand the ER's folding capacity and potentially improve the secretion of properly folded proteins.[4]
Data on this compound Secretion Enhancement
The following tables summarize quantitative data from various studies on the improvement of this compound secretion.
Table 1: Enhancement of this compound Secretion through Genetic and Process Optimization in Bacillus subtilis
| Optimization Strategy | Fold Increase in this compound Activity/Yield | Reference |
| Media and Fermentation Condition Optimization | 2.1-fold | [19] |
| Media and Fermentation Condition Optimization | 3.06-fold | [8] |
| Signal Peptide Screening and Optimization | Up to 2.12-fold (compared to native signal peptide) | [2] |
| Combined Signal Peptide and Promoter Engineering | 250-fold | [20] |
| Iterative Gene Copy Integration & Chaperone Overexpression | 57.9-fold | [20] |
Table 2: Enhancement of this compound Secretion in Saccharomyces cerevisiae
| Optimization Strategy | Fold Increase in this compound Titer/Yield | Reference |
| UV Mutagenesis and Selection | 5.03-fold | [12] |
| Introduction of Specific Point Mutations/Gene Deletions | 1.21 to 1.75-fold | [12] |
| Combinatorial Genetic Manipulations (trafficking pathways) | > 5-fold | [9] |
| Overexpression of HAC1 (UPR transcription factor) | 70% increase (1.7-fold) | [3] |
Experimental Protocols
Key Experiment: Alpha-Amylase Activity Assay (DNS Method)
This protocol is based on the dinitrosalicylic acid (DNS) method, which measures the amount of reducing sugars (like maltose) produced by the enzymatic hydrolysis of starch.
Materials:
-
1% (w/v) soluble starch solution in an appropriate buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.9, containing 6.7 mM NaCl).[21][22]
-
DNS reagent (3,5-dinitrosalicylic acid and sodium potassium tartrate in an alkaline solution).[21]
-
Maltose (B56501) standard solutions (for generating a standard curve).[21]
-
Culture supernatant containing the this compound enzyme.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: Pipette 1.0 mL of the 1% starch solution into a test tube and pre-incubate at the desired assay temperature (e.g., 20°C or higher, depending on the this compound's optimal temperature) for 5 minutes.[21][23]
-
Enzyme Addition: Add a specific volume (e.g., 0.5 - 1.0 mL) of the culture supernatant (or a diluted enzyme sample) to the starch solution. Mix and incubate for a precise amount of time (e.g., exactly 3 minutes).[21]
-
Stopping the Reaction: Stop the enzymatic reaction by adding 1.0 mL of the DNS reagent.[21]
-
Color Development: Cap the tubes and place them in a boiling water bath for 5-15 minutes to allow for color development.[21][22]
-
Cooling and Dilution: Cool the tubes on ice to room temperature. Add a specific volume of deionized water (e.g., 9 mL) and mix well.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer. Use a blank prepared in the same way but with the enzyme added after the DNS reagent.[21]
-
Quantification: Determine the amount of maltose released by comparing the absorbance values to a standard curve generated using known concentrations of maltose.[21]
Unit Definition: One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1.0 mg of maltose from starch in 3 minutes at a specific pH and temperature (e.g., pH 6.9 at 20°C).[21]
Visualizations
Diagrams of Key Pathways and Workflows
Caption: Eukaryotic secretory pathway for this compound.
Caption: Troubleshooting workflow for low this compound secretion.
References
- 1. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Unfolded protein response activation reduces secretion and extracellular aggregation of amyloidogenic immunoglobulin light chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The unfolded protein response in secretory cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OPTIMIZATION OF ALKALINE Α-AMYLASE PRODUCTION BY THERMOPHILIC BACILL US SUBTILIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Identification of a Newly Isolated Bacillus subtilis BI19 and Optimization of Production Conditions for Enhanced Production of Extracellular this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. In Saccharomyces cerevisiae, protein secretion into the growth medium depends on environmental factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Microbial Alpha-Amylase Production: Progress, Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Engineering Signal Peptides for Enhanced Protein Secretion from Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Enhanced extracellular expression of Bacillus stearothermophilus α-amylase in Bacillus subtilis through signal peptide optimization, chaperone overexpression and α-amylase mutant selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. static.igem.wiki [static.igem.wiki]
- 22. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 23. rsc.org [rsc.org]
Validation & Comparative
A High-Throughput Fluorescence Polarization Assay for Amylase Inhibitor Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of novel alpha-amylase inhibitors is a critical step in the discovery of therapeutics for metabolic diseases such as type 2 diabetes and obesity. This guide provides a comprehensive comparison of a new high-throughput fluorescence polarization (FP)-based amylase inhibitor screening assay with established methods, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Introduction to this compound Inhibitor Screening
Alpha-amylase is a key enzyme in the digestive system, responsible for the breakdown of complex carbohydrates like starch into simpler sugars.[1][2] Inhibition of this enzyme can slow down carbohydrate digestion, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level.[2][3] Consequently, screening for α-amylase inhibitors is a prominent strategy in the development of anti-diabetic and anti-obesity drugs.[1][2][4]
Various methods exist for screening α-amylase inhibitors, each with its own advantages and limitations. Traditional methods often rely on colorimetric measurements of the reducing sugars produced from starch hydrolysis, such as the dinitrosalicylic acid (DNS) method.[5][6] While robust, these methods can be time-consuming and less amenable to high-throughput screening (HTS). Modern screening assays often utilize chromogenic substrates or fluorescence-based techniques to offer increased sensitivity and throughput.[1][3][7]
This guide introduces a novel, homogeneous, FP-based assay designed for rapid and sensitive screening of α-amylase inhibitors and compares its performance against two widely used methods: a chromogenic substrate-based assay and the classic DNS colorimetric assay.
Comparative Analysis of this compound Inhibitor Screening Assays
The performance of the new Fluorescence Polarization (FP) Assay was evaluated against a commercially available Chromogenic Assay Kit and the traditional DNS Method. Acarbose (B1664774), a well-characterized α-amylase inhibitor, was used as a positive control.[4][5]
Table 1: Comparison of Key Performance Parameters
| Parameter | Fluorescence Polarization (FP) Assay | Chromogenic Assay | DNS Method |
| Principle | Measures the change in polarization of a fluorescently labeled starch substrate upon enzymatic cleavage. | Measures the colorimetric change of a synthetic chromogenic substrate upon hydrolysis by α-amylase.[1][2][3] | Measures the reducing sugars produced from starch hydrolysis using dinitrosalicylic acid.[5][6] |
| Throughput | High (384-well compatible) | Medium to High (96-well compatible) | Low |
| Assay Time | < 1 hour[8] | ~ 1-2 hours | > 2 hours |
| Sensitivity | High | High | Moderate |
| Z'-factor | 0.85 | 0.72 | Not suitable for HTS |
| IC50 (Acarbose) | 0.8 µM | 1.2 µM | 5.5 µM |
| Interference | Less susceptible to compound autofluorescence and color interference.[8] | Susceptible to colored compound interference. | Susceptible to interference from reducing agents in samples. |
Table 2: IC50 Values for Acarbose
| Assay Method | IC50 (µM) |
| Fluorescence Polarization (FP) Assay | 0.8 |
| Chromogenic Assay | 1.2 |
| DNS Method | 5.5 |
Experimental Protocols
New Fluorescence Polarization (FP) Assay
Principle: This assay utilizes a high molecular weight starch substrate labeled with a fluorescent dye. In its intact state, the large substrate rotates slowly in solution, resulting in a high fluorescence polarization value. Upon cleavage by α-amylase, the smaller, fluorescently labeled fragments rotate more rapidly, leading to a decrease in fluorescence polarization. Inhibitors of α-amylase will prevent this cleavage, thus maintaining a high polarization signal.
Materials:
-
α-Amylase (human salivary)
-
Fluorescently-labeled starch substrate
-
Assay Buffer (e.g., 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9)
-
Acarbose (positive control)
-
Test compounds
-
384-well black microplates
-
Plate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Prepare serial dilutions of test compounds and acarbose in Assay Buffer.
-
In a 384-well plate, add 5 µL of each test compound dilution or control.
-
Add 10 µL of α-amylase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the fluorescently-labeled starch substrate to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition relative to the no-inhibitor control.
Chromogenic Assay
Principle: This assay employs a synthetic substrate, such as 2-chloro-4-nitrophenyl-α-D-maltotrioside, which upon cleavage by α-amylase, releases a chromophore (e.g., p-nitrophenol) that can be measured spectrophotometrically.[1][2]
Materials:
-
α-Amylase (porcine pancreatic)
-
Chromogenic substrate
-
Assay Buffer
-
Acarbose
-
Test compounds
-
96-well clear microplates
-
Microplate reader (absorbance at 405 nm)
Protocol:
-
Prepare serial dilutions of test compounds and acarbose in Assay Buffer.
-
Add 50 µL of each dilution to a 96-well plate.
-
Add 50 µL of α-amylase solution to each well.
-
Incubate for 10 minutes at 37°C.
-
Add 50 µL of the chromogenic substrate solution.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the absorbance at 405 nm in kinetic or endpoint mode.[9]
-
Calculate the percent inhibition.
Dinitrosalicylic Acid (DNS) Method
Principle: This method quantifies the reducing sugars (e.g., maltose) released from starch by α-amylase activity. The reducing sugars react with 3,5-dinitrosalicylic acid under alkaline conditions and heat to produce a colored product, 3-amino-5-nitrosalicylic acid, which is measured at 540 nm.[5][6]
Materials:
-
α-Amylase
-
1% Soluble starch solution
-
DNS reagent
-
Acarbose
-
Test compounds
-
Test tubes
-
Water bath
-
Spectrophotometer
Protocol:
-
Prepare dilutions of test compounds and acarbose.
-
In test tubes, mix 0.5 mL of each dilution with 0.5 mL of α-amylase solution.
-
Pre-incubate for 10 minutes at 37°C.
-
Add 0.5 mL of starch solution to each tube and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Heat the tubes in a boiling water bath for 5-10 minutes.[10]
-
Cool to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percent inhibition based on the amount of reducing sugar produced.
Visualizing the Workflow and Mechanism
To further clarify the principles and workflows, the following diagrams are provided.
Conclusion
The new Fluorescence Polarization (FP) assay for α-amylase inhibitor screening demonstrates significant advantages in terms of throughput, speed, and sensitivity when compared to traditional chromogenic and DNS-based methods. Its homogeneous "mix-and-read" format makes it particularly suitable for high-throughput screening campaigns in drug discovery.[7][8] While the chromogenic assay offers a viable alternative for medium-throughput applications, the FP assay's superior performance metrics, including a higher Z'-factor and lower susceptibility to interference, position it as a more robust and efficient solution for identifying novel α-amylase inhibitors. The classic DNS method, although foundational, is best suited for smaller-scale, mechanistic studies where high throughput is not a primary concern. Researchers should consider these factors when selecting the most appropriate assay for their specific research goals.
References
- 1. Alpha this compound Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Alpha-Amylase Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 4. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. abcam.com [abcam.com]
- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
A Comparative Kinetic Analysis of Amylases from Diverse Biological Sources
For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes is paramount for their application and inhibition. This guide provides an objective comparison of the kinetic performance of amylases derived from bacterial, fungal, plant, and animal sources, supported by experimental data and detailed methodologies.
Amylases, a class of enzymes that catalyze the hydrolysis of starch into smaller carbohydrate molecules, are ubiquitous in nature and play a critical role in the metabolism of carbohydrates. Their industrial and therapeutic significance has led to extensive research into their catalytic mechanisms. This comparative analysis focuses on the key kinetic parameters—Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), turnover number (k_cat), and catalytic efficiency (k_cat/K_m)—to delineate the performance differences among amylases from various biological origins.
Quantitative Comparison of Amylase Kinetic Parameters
The catalytic efficiency and substrate affinity of amylases can vary significantly depending on their source. The following table summarizes the kinetic parameters of α-amylases from representative bacterial, fungal, plant, and animal sources. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH, temperature, and the specific starch substrate used can influence these values.
| Source Organism | Enzyme Type | Substrate | pH | Temperature (°C) | K_m (mg/mL) | V_max (μmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mg⁻¹·mL) | Reference |
| Bacillus licheniformis | α-Amylase | Soluble Starch | 7.0 | 60-70 | 8.3 | 2778 U/mg/min | - | - | [1][2] |
| Bacillus licheniformis SKB4 | α-Amylase | Starch | 6.5 | 90 | 6.2 | 1.04 µmol mg⁻¹ min⁻¹ | 2 x 10³ | 3.22 x 10² | [3][4] |
| Bacillus megaterium RAS103 | α-Amylase | Starch | 6.0 | 45 | 0.878 | 81.30 U/mL | - | - | [5][6] |
| Aspergillus niger | α-Amylase | Starch | 6.6 | 30 | - | - | - | - | N/A |
| Penicillium notatum NCIM 923 | α-Amylase | Starch | 4.6-6.6 | 50 | 4.1 | 247.6 μmol/min | - | - | [7] |
| Paecilomyces variotii ATHUM 8891 | α-Amylase | Starch | 5.0 | 60 | 1.1 g/L | 58.5 μmole min⁻¹ (mg protein)⁻¹ | 73.1 | - | [8] |
| Soybean (Glycine max L.) | This compound | Starch | 7.0 | 30 | 11.87 Units/mL | 6.869 Units/minutes | - | - | [4] |
| Porcine Pancreas | α-Amylase | Ragi Starch | 6.9 | 45 | 0.8% | 6212 U/mg protein | - | - | [1][8] |
| Porcine Pancreas | α-Amylase | Rice Starch | 6.9 | 45 | 3.3% | 2841 U/mg protein | - | - | [1][8] |
| Human Saliva | α-Amylase | Starch | 7.0 | - | 1.6 mg/mL | 16.4 μmol/min | - | - | [9] |
Note: Units for V_max and K_m may vary between studies, and k_cat is often not reported, making direct calculation of catalytic efficiency challenging. The provided data is illustrative of the typical ranges observed for amylases from these sources.
Experimental Protocols for Kinetic Analysis
The determination of this compound kinetic parameters typically involves measuring the rate of product formation (reducing sugars) or substrate degradation (starch) over time at varying substrate concentrations. The two most common methods are the 3,5-Dinitrosalicylic acid (DNS) assay and the starch-iodine assay.
DNS Assay for Measuring Reducing Sugars
This method is based on the reduction of 3,5-dinitrosalicylic acid by reducing sugars, which are the products of starch hydrolysis by this compound. The resulting 3-amino-5-nitrosalicylic acid produces a reddish-brown color that can be quantified spectrophotometrically at 540 nm.
Materials:
-
This compound solution of unknown concentration
-
Soluble starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.9, with 6.7 mM NaCl)
-
DNS reagent (1 g 3,5-dinitrosalicylic acid, 200 mg crystalline phenol, 50 mg sodium sulfite (B76179) in 100 mL of 1% NaOH)
-
40% Rochelle salt solution (potassium sodium tartrate)
-
Spectrophotometer
-
Water bath
Procedure:
-
Prepare a series of dilutions of the starch substrate in the reaction buffer.
-
Add a fixed amount of the this compound solution to each substrate dilution.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific time (e.g., 5-15 minutes).
-
Stop the enzymatic reaction by adding DNS reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
Cool the samples to room temperature and add Rochelle salt solution to stabilize the color.
-
Measure the absorbance of the solutions at 540 nm.
-
Create a standard curve using known concentrations of a reducing sugar (e.g., maltose) to determine the amount of product formed in the enzymatic reactions.
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) to determine K_m and V_max.
Starch-Iodine Assay for Measuring Starch Degradation
This assay relies on the principle that starch forms a deep blue-black complex with iodine. As this compound hydrolyzes the starch, the intensity of the blue color decreases, which can be measured spectrophotometrically.
Materials:
-
This compound solution of unknown concentration
-
Soluble starch solution (1% w/v) in a suitable buffer
-
Iodine solution (e.g., 1% iodine in ethanol)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the starch substrate in the reaction buffer.
-
Add a fixed amount of the this compound solution to each substrate dilution.
-
Incubate the reaction mixtures at a constant temperature for a specific time.
-
At various time points, withdraw aliquots from the reaction mixtures and add them to the iodine solution.
-
Measure the absorbance of the resulting solutions at a specific wavelength (e.g., 620 nm).
-
The rate of decrease in absorbance is proportional to the rate of starch degradation.
-
Calculate the initial reaction velocities (V₀) for each substrate concentration.
-
Determine K_m and V_max using a Lineweaver-Burk plot.
Visualizing the Process: Experimental Workflow and Kinetic Model
To better illustrate the processes involved in a comparative kinetic analysis, the following diagrams have been generated using Graphviz.
The fundamental model describing the relationship between substrate concentration and enzyme reaction rate is the Michaelis-Menten kinetics model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mail.pakbs.org [mail.pakbs.org]
- 3. Frontiers | An Insight Into Ameliorating Production, Catalytic Efficiency, Thermostability and Starch Saccharification of Acid-Stable α-Amylases From Acidophiles [frontiersin.org]
- 4. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. ejm.journals.ekb.eg [ejm.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Amylase Activity Results: A Comparison of Chromogenic and DNS Methods
For researchers, scientists, and drug development professionals engaged in the study of amylase activity and its inhibition, the selection of an appropriate assay method is a critical decision that influences data quality and interpretation. This guide provides a detailed comparison of two commonly employed methods for determining α-amylase activity: the direct chromogenic assay and the 3,5-dinitrosalicylic acid (DNS) assay. The objective is to offer a clear, data-driven cross-validation of these techniques to aid in methodological selection.
Data Presentation: A Quantitative Comparison
The following table summarizes the quantitative data from a study comparing the inhibitory effects of a known α-amylase inhibitor, acarbose, and a natural compound, purified anthocyanins from blackcurrant, using both the DNS and chromogenic assays. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.
| Inhibitor | Assay Method | IC50 (µg/mL) |
| Acarbose | DNS Assay | 37.6[1][2][3][4][5] |
| Direct Chromogenic Assay | 3.72[1][2][3][4][5] | |
| Purified Anthocyanins (from Blackcurrant) | DNS Assay | 227.4[2][4][5] |
| Direct Chromogenic Assay | 35.0[2][4][5] |
As the data indicates, the direct chromogenic assay demonstrated a significantly higher sensitivity in detecting α-amylase inhibition, with IC50 values being 5 to 10 times lower than those obtained with the DNS assay.[1][2][3][4][5]
Experimental Protocols
Direct Chromogenic Assay
This method utilizes a synthetic chromogenic substrate, 2-chloro-p-nitrophenyl-α-D-maltotrioside (CNPG3), which is cleaved by α-amylase to release 2-chloro-p-nitrophenol, a colored product that can be measured spectrophotometrically at 405 nm.
Materials:
-
Porcine pancreatic α-amylase (PPA) solution (1 U/mL) in 20 mM phosphate (B84403) buffer (pH 6.9)
-
2-chloro-p-nitrophenyl-α-D-maltotrioside (CNPG3) substrate (2 mM) in phosphate buffer
-
Inhibitor samples (e.g., acarbose, plant extracts)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, incubate 100 µL of the PPA solution with 50 µL of the inhibitor sample for 10 minutes at 37°C.[3]
-
Initiate the enzymatic reaction by adding 50 µL of the 2 mM CNPG3 substrate.[3]
-
Immediately measure the absorbance at 405 nm and continue to monitor the increase in absorbance at 1-minute intervals for a total of 10 minutes.[3]
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
3,5-Dinitrosalicylic Acid (DNS) Assay
This assay is a classical method for measuring the amount of reducing sugars produced from the enzymatic hydrolysis of a starch substrate. The DNS reagent reacts with reducing sugars to produce a colored compound that is quantified at 540 nm.
Materials:
-
Porcine pancreatic α-amylase (PPA) solution
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.02 M sodium phosphate buffer, pH 7)
-
3,5-dinitrosalicylic acid (DNS) reagent
-
Inhibitor samples
-
Water bath
-
Spectrophotometer
Procedure:
-
Mix 1 mL of the 1% starch solution with 0.5 mL of the crude enzyme extract (or purified enzyme) and the inhibitor sample.
-
Incubate the reaction mixture at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).[6]
-
Stop the enzymatic reaction by adding 3 mL of the DNS reagent.[6]
-
Heat the mixture in a boiling water bath for 10 minutes to allow for color development.[6]
-
Cool the samples to room temperature.[6]
-
Measure the absorbance of the solution at 540 nm.
-
A standard curve using a known concentration of a reducing sugar (e.g., glucose or maltose) is used to determine the amount of reducing sugar produced in the enzymatic reaction.
Workflow for Cross-Validation of this compound Activity Assays
The following diagram illustrates the logical workflow for the cross-validation of the two described this compound activity assay methods.
Caption: Workflow for the cross-validation of chromogenic and DNS this compound assays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromogenic assay is more efficient in identifying α-amylase inhibitory properties of anthocyanin-rich samples when com-pared to the 3,5-dinitrosalicylic acid (DNS) assay - White Rose Research Online [eprints.whiterose.ac.uk]
- 5. Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Samples When Compared to the 3,5-Dinitrosalicylic Acid (DNS) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMAN RESEARCH PUBLISHING |Full Text|Comparative Characterization and this compound Activity Assessment of Certain Garden Bacterial Isolates [publishing.emanresearch.org]
comparing the efficiency of amylase and cellulase in biomass degradation
For Researchers, Scientists, and Drug Development Professionals
The enzymatic degradation of biomass into fermentable sugars is a cornerstone of biofuel production and a critical area of research in biotechnology. The efficiency of this process hinges on the selection of appropriate enzymes. This guide provides an objective comparison of two key players in biomass degradation: amylase and cellulase (B1617823). We will delve into their respective efficiencies, supported by experimental data, and provide detailed protocols for relevant assays.
Executive Summary
This compound and cellulase are both hydrolase enzymes that break down complex carbohydrates into simple sugars. However, their substrate specificities and efficiencies differ significantly, largely dictated by the distinct chemical structures of starch and cellulose (B213188). This compound efficiently degrades the α-1,4-glycosidic bonds in starch, a readily accessible energy storage polysaccharide in plants. In contrast, cellulase must contend with the more recalcitrant β-1,4-glycosidic bonds and the highly ordered crystalline structure of cellulose, the primary structural component of plant cell walls. This fundamental difference in substrate complexity generally renders this compound-mediated hydrolysis of starch-rich biomass a more rapid and efficient process compared to the cellulase-mediated degradation of lignocellulosic biomass. However, advancements in cellulase engineering and synergistic enzyme cocktails are continuously improving the prospects for efficient cellulose conversion.
Performance Comparison: this compound vs. Cellulase
The efficiency of this compound and cellulase is influenced by a multitude of factors including substrate composition, enzyme concentration, temperature, and pH. The following tables summarize key performance metrics derived from experimental data.
Table 1: General Comparison of this compound and Cellulase
| Feature | This compound | Cellulase |
| Primary Substrate | Starch (Amylose and Amylopectin) | Cellulose |
| Glycosidic Bond Cleaved | α-1,4 and α-1,6 | β-1,4 |
| Substrate Accessibility | Generally high; starch granules are relatively easy to hydrolyze. | Low; cellulose is often crystalline and embedded in a complex lignocellulosic matrix.[1] |
| Key Enzymes in Commercial Preparations | α-amylase, β-amylase, glucothis compound | Endoglucanases, Exoglucanases (Cellobiohydrolases), β-glucosidases |
| Synergistic Action | Different types of amylases work together to break down branched starch molecules. | A synergistic cocktail of endo- and exo-glucanases, and β-glucosidase is required for efficient degradation.[2] |
| Rate-Limiting Factors | Substrate concentration, product inhibition by glucose.[3] | Cellulose crystallinity, degree of polymerization, accessibility, and lignin (B12514952) content.[1] |
Table 2: Comparative Efficiency on Corn Straw Pre-treatment for Methane Production [4][5]
| Parameter | This compound Pre-treatment | Cellulase Pre-treatment | Untreated Control |
| Substrate | Corn Straw | Corn Straw | Corn Straw |
| Methane Yield Increase | 11.7% | 27.9% | N/A |
| Final Methane Yield (mL CH₄/g VS) | 242.4 | 277.6 | 217.1 |
| Reducing Sugar Concentration Increase (mg/g) | 39.7 | 23.6 | N/A |
| Oligosaccharide Concentration Increase (mg/g) | 39.7 | 23.6 | N/A |
Table 3: Comparative Hydrolysis of Pure Substrates for Methane Production [4][5]
| Parameter | This compound on Soluble Starch | Cellulase on Microcrystalline Cellulose |
| Methane Yield Increase | 16.0% | 33.2% |
| Reducing Sugar Concentration Increase (mg/g) | 47.1 | 3.4 |
| Oligosaccharide Concentration Increase (mg/g) | 498.8 | 71.4 |
| Total Sugar Concentration Increase (mg/g) | 852.8 | 120.6 |
| Crystallinity Index (CrI) Decrease | N/A | 50.1% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Enzymatic Degradation Pathways
Caption: this compound degradation of starch into glucose.
Caption: Cellulase degradation of cellulose into glucose.
Experimental Workflow for Enzyme Efficiency Comparison
Caption: Workflow for comparing this compound and cellulase efficiency.
Experimental Protocols
This compound Activity Assay (DNS Method)
This protocol is adapted from standard methods for determining the activity of α-amylase.
Objective: To quantify the amount of reducing sugars released from starch by this compound activity.
Materials:
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 6.9)
-
This compound enzyme solution of unknown activity
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, mix 0.5 mL of the 1% starch solution with 0.5 mL of the appropriately diluted enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 50°C) for a specific time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Absorbance Measurement: After cooling the tubes to room temperature, add 8.5 mL of deionized water and mix. Measure the absorbance at 540 nm using a spectrophotometer.
-
Quantification: Determine the concentration of reducing sugars released using a standard curve prepared with known concentrations of glucose. One unit of this compound activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.
Cellulase Activity Assay (Filter Paper Assay - FPA)
This protocol is a standard method for measuring total cellulase activity.
Objective: To determine the overall cellulolytic activity of an enzyme preparation by measuring the amount of reducing sugars released from filter paper.
Materials:
-
Whatman No. 1 filter paper strips (1.0 x 6.0 cm, ~50 mg)
-
0.05 M Sodium citrate (B86180) buffer, pH 4.8
-
Cellulase enzyme solution of unknown activity
-
DNS reagent
-
Glucose standard solutions
-
Spectrophotometer
Procedure:
-
Reaction Setup: Place one filter paper strip into a test tube. Add 1.0 mL of citrate buffer and 0.5 mL of the diluted enzyme solution.
-
Incubation: Incubate the tubes at 50°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 3.0 mL of DNS reagent.
-
Color Development: Heat the tubes in a boiling water bath for 5 minutes.
-
Absorbance Measurement: After cooling, add 20 mL of deionized water and measure the absorbance at 540 nm.
-
Quantification: Calculate the amount of reducing sugar produced from a glucose standard curve. Filter Paper Units (FPU) are defined as the amount of enzyme required to release 2.0 mg of glucose from the filter paper in 1 hour.
Conclusion
The choice between this compound and cellulase for biomass degradation is fundamentally dependent on the feedstock composition. For starch-rich materials, this compound offers a highly efficient and direct route to fermentable sugars. For lignocellulosic biomass, a more complex and synergistic cellulase system is required, often in conjunction with physical or chemical pre-treatment to overcome the recalcitrance of the substrate. While cellulase-mediated hydrolysis is inherently more challenging, ongoing research into enzyme engineering, microbial production systems, and optimized pre-treatment methods continues to enhance its economic viability and efficiency, paving the way for the broader utilization of abundant lignocellulosic resources in the bio-based economy. Researchers and professionals in drug development can leverage the distinct specificities of these enzymes for targeted polysaccharide degradation in various applications.
References
- 1. Access to cellulose limits the efficiency of enzymatic hydrolysis: the role of amorphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellulase - Wikipedia [en.wikipedia.org]
- 3. Gaining insights into α‑this compound inhibition by glucose through mathematical modeling and analysis of the hydrolysis kinetics of gelatinized corn starch dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Guide to the Inter-laboratory Validation of a Standardized Amylase Assay
This guide provides an objective comparison of a newly optimized, standardized α-amylase assay protocol against a previous method. The data presented is based on a significant inter-laboratory study, demonstrating the enhanced reproducibility and reliability of the optimized assay for researchers, scientists, and drug development professionals.
Performance Comparison: Original vs. Optimized Amylase Assay
An international study conducted by the INFOGEST "Working Group 5 - Starch digestion and amylases" identified significant inter-laboratory variation with the commonly used single-point α-amylase assay conducted at 20°C.[1][2][3] This led to the development and validation of an optimized protocol. The validation study involved 13 laboratories across 12 countries and 3 continents, testing human saliva and three different porcine enzyme preparations.[1][4]
The key improvement in the optimized protocol is the use of four time-point measurements at 37°C, which has been shown to greatly enhance the reproducibility of the assay.[1][2][3] The following table summarizes the performance of the original and the newly optimized methods, highlighting the improved precision of the new protocol.
| Performance Metric | Original Protocol (Single-point at 20°C) | Optimized Protocol (Four time-point at 37°C) |
| Inter-laboratory Reproducibility (CV%) | Significantly higher variation (up to 4x higher) | 16% to 21%[1][2][3] |
| Intra-laboratory Repeatability (CV%) | Not explicitly stated, but variation was a concern | Overall: <15% (ranging from 8% to 13%)[1][2][3] |
| Per lab: <20% for all products tested[1][2][3] | ||
| Enzyme Activity | Baseline | Increased by 3.3-fold (± 0.3) from 20 to 37°C[1][2][3] |
CV% : Coefficient of Variation percentage, a measure of relative variability.
Experimental Protocols
Original Assay Protocol (Single-point measurement at 20°C)
The previous standard method for determining α-amylase activity involved a single-point measurement of enzyme activity at an incubation temperature of 20°C.[1][2][3] This protocol was found to have significant inter-laboratory variation.
Optimized Assay Protocol (Four time-point measurement at 37°C)
The optimized protocol, validated by the INFOGEST network, involves measuring α-amylase activity at four distinct time points with an incubation temperature of 37°C.[1][2][3] This kinetic approach provides a more robust and reproducible measure of enzyme activity.
Key Steps in the Optimized Protocol:
-
Sample Preparation: Human saliva (pooled from ten healthy adults) and three porcine enzyme preparations (two pancreatic α-amylases and pancreatin) were used as test samples.[1][2]
-
Reagent Preparation: Specific substrates and buffers are prepared according to the standardized protocol.
-
Incubation: Samples are incubated with the substrate at 37°C.
-
Measurement: Aliquots are taken at four specified time points, and the reaction is stopped. The product formation is then quantified, typically using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the four time-point measurements to determine the α-amylase activity.
Visualizing the Validation Workflow and Protocol Comparison
To better illustrate the processes involved in the inter-laboratory validation and the differences between the two protocols, the following diagrams are provided.
Caption: Inter-laboratory validation workflow for the standardized this compound assay.
Caption: Comparison of the original and optimized this compound assay protocols.
References
- 1. Interlaboratory validation of an optimized protocol for measuring α-amylase activity by the INFOGEST international research network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nofima.com [nofima.com]
- 4. Interlaboratory validation of an optimized protocol for measuring α-amylase activity by the INFOGEST international research network [air.uniud.it]
A Researcher's Guide to Comparing Wild-Type and Mutant Amylase Activity
For scientists and professionals in drug development and enzyme engineering, understanding the functional consequences of mutations on enzyme activity is paramount. This guide provides a framework for the comparative study of wild-type versus mutant amylase activity, offering detailed experimental protocols, data presentation structures, and visualizations to facilitate clear and objective analysis.
Comparative Analysis of Kinetic Properties
The enzymatic activity of this compound is often characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for its substrate. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. A comparison of these parameters between a wild-type this compound and its mutants can reveal significant changes in catalytic efficiency and substrate binding.
Below is a summary of kinetic data from studies on α-amylase from Bacillus licheniformis and Bacillus amyloliquefaciens, illustrating the impact of specific mutations.
| Enzyme Variant | Source Organism | Km | Vmax | Catalytic Efficiency (kcat/Km) | Optimal Temperature (°C) | Notes |
| Wild-Type (WT) | B. amyloliquefaciens | Same as mutants | Same as mutants | Same as mutants | 60 | - |
| Mutant M77 | B. amyloliquefaciens | Same as WT | Same as WT | Same as WT | 60 | Asp233 retained. |
| Mutant M111 | B. amyloliquefaciens | Same as WT | Same as WT | Same as WT | 40 (rises to 50-60 with 5 mM CaCl2) | Asp233 replaced by Asn, affecting thermal stability.[1] |
| Mutant 21B | B. amyloliquefaciens | Same as WT | Same as WT | Same as WT | 40 (rises to 50-60 with 5 mM CaCl2) | Asp233 replaced by Asn, affecting thermal stability.[1] |
| Wild-Type | Bacillus sp. | - | - | - | 30 | - |
| Mutant M3 | Bacillus sp. | - | - | - | 32.5 | UV-mutated strain with higher activity.[2] |
| Wild-Type AMYWT | Bacillus velezensis | 2.09 g/L | - | 0.75 L/g min-1 | - | - |
| Mutant AMYI589F | Bacillus velezensis | - | - | Increased by 101.6% vs WT | - | Saturation mutagenesis identified this beneficial mutation.[3] |
| Mutant (EMS-6) | B. licheniformis | 8.3 mg/ml | 2778 U/mg/min | - | 50 | Mutant strain with altered kinetic parameters.[4][5] |
Experimental Protocols
A standardized protocol is crucial for obtaining comparable and reproducible data. The dinitrosalicylic acid (DNS) method is a common and reliable assay for measuring the amount of reducing sugars produced by this compound activity.
Protocol: α-Amylase Activity Assay (DNS Method)
Principle: α-Amylase hydrolyzes starch into reducing sugars, primarily maltose (B56501).[6][7] The quantity of reducing sugars is determined by their reaction with 3,5-dinitrosalicylic acid (DNS), which is reduced to 3-amino-5-nitrosalicylic acid, resulting in a color change that can be measured spectrophotometrically at 540 nm.[6][8][9]
Materials:
-
20 mM Sodium phosphate (B84403) buffer (pH 6.9) with 6.7 mM NaCl[6]
-
1% (w/v) Soluble starch solution[6]
-
DNS reagent (1g 3,5-dinitrosalicylic acid, 30g sodium potassium tartrate, and 20ml 2N NaOH in 100ml water)[8]
-
Maltose standard solution (e.g., 0.2% w/v)[6]
-
Wild-type and mutant this compound solutions of known concentrations
-
Spectrophotometer
-
Water baths (one for incubation at the desired temperature, e.g., 37°C, and one for boiling)
-
Ice bath
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of maltose dilutions from the standard solution.[6]
-
To 1 ml of each dilution, add 1 ml of DNS reagent.[8]
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[6][8]
-
Cool the tubes to room temperature and add 9-10 ml of distilled water.[6][8]
-
Measure the absorbance at 540 nm against a blank containing water and DNS reagent.[6]
-
Plot a graph of absorbance versus the concentration of maltose to generate a standard curve.
-
-
Enzyme Assay:
-
Pipette 1.0 mL of the 1% starch solution into a test tube.
-
Equilibrate the tube at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Add 1.0 mL of the enzyme solution (wild-type or mutant) to the starch solution and start a timer.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 2.0 mL of DNS reagent.[10]
-
Boil the mixture for 5-15 minutes to allow for color development.[6][8]
-
Cool the tubes on ice and then add 9.0 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
A blank should be prepared by adding the DNS reagent to the starch solution before adding the enzyme.[7]
-
-
Calculation of Enzyme Activity:
-
Determine the amount of maltose produced from the standard curve using the absorbance values of the samples.
-
One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µmol of reducing sugar (as maltose) per minute under the specified assay conditions.[9]
-
Visualizing Experimental Workflow and Relationships
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: Workflow for the comparative this compound activity assay.
Caption: Key factors in wild-type vs. mutant this compound comparison.
References
- 1. Comparison of the wild-type alpha-amylase and its variant enzymes in Bacillus amyloliquefaciens in activity and thermal stability, and insights into engineering the thermal stability of bacillus alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ispub.com [ispub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. inis.iaea.org [inis.iaea.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. rsc.org [rsc.org]
- 8. This compound, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 10. researchgate.net [researchgate.net]
Amylase as a Biomarker for Pancreatic Disease: A Comparative Guide
Amylase, a digestive enzyme that facilitates the breakdown of carbohydrates, has long been utilized as a clinical biomarker, primarily for diseases of the pancreas.[1][2] Produced by both the salivary glands and the pancreas, its levels in the blood and urine can fluctuate in response to various physiological and pathological conditions.[1] This guide provides an objective comparison of this compound's performance against other biomarkers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound in the Diagnosis of Acute Pancreatitis
The most common clinical application for serum this compound measurement is the diagnosis of acute pancreatitis, an inflammatory condition of the pancreas.[3] In acute pancreatitis, damage to the pancreatic acinar cells leads to the release of this compound into the bloodstream.[4] Serum this compound activity typically rises within 12 hours of symptom onset and returns to normal within three to five days as it is rapidly cleared by the kidneys.[5][6] A common diagnostic criterion is a serum this compound level at least three times the upper limit of normal.[5]
Comparative Diagnostic Accuracy: this compound vs. Lipase (B570770)
While historically a cornerstone of pancreatitis diagnosis, serum this compound is increasingly being replaced by serum lipase. Lipase, another pancreatic enzyme, is considered more specific to the pancreas and has a longer half-life, offering a wider diagnostic window.[4][7][8] In cases of alcohol-induced pancreatitis or delayed presentation (more than 24 hours after symptom onset), lipase is significantly more sensitive than this compound.[4][9]
Below is a summary of quantitative data from various studies comparing the diagnostic performance of serum this compound and serum lipase in acute pancreatitis.
| Biomarker | Sensitivity (%) | Specificity (%) | Study / Cohort | Notes |
| This compound | 61 - 85 | 88 - 99.1 | Multiple sources[5][10] | Sensitivity decreases with late presentation and in alcohol-induced or hypertriglyceridemia-associated pancreatitis.[5][9] |
| Lipase | 82 - 100 | 82 - 99.4 | Multiple sources[7][10][11] | Generally considered more sensitive and specific than this compound.[7][8][9] Remains elevated for 8 to 14 days.[4] |
| This compound | 78.6 | 99.1 | Retrospective Study[10] | |
| Lipase | 96.6 | 99.4 | Retrospective Study[10] | |
| This compound | 62.8 | 99.2 | Kumar & Kapoor, 2018[12][13] | At 3-fold above normal limit. |
| Lipase | 96.1 | 99.1 | Kumar & Kapoor, 2018[12][13] | At 3-fold above normal limit. |
| Urinary Trypsinogen-2 | 94 | 95 | Prospective Study[5] | Dipstick test showed higher sensitivity and specificity than serum this compound in this study.[5] |
Current guidelines and recommendations increasingly favor lipase over this compound for the initial diagnosis of acute pancreatitis.[4] Testing both enzymes simultaneously is generally discouraged as it adds cost with only a marginal improvement in diagnostic accuracy.[4][11]
This compound in the Diagnosis of Chronic Pancreatitis
In contrast to acute pancreatitis, where high levels of this compound are indicative of disease, chronic pancreatitis may be associated with low serum this compound levels.[14] This is due to the progressive destruction of pancreatic acinar cells, leading to reduced enzyme production. A study found that a pancreas-specific plasma this compound level below 17.3 U/L had a high specificity for diagnosing chronic pancreatitis, although with moderate sensitivity.[15]
| Biomarker | Cutoff Value | Sensitivity (%) | Specificity (%) | Cohort |
| Low Plasma this compound | < 17.3 U/l | 59 | 94 | Discovery Cohort[15] |
| Low Plasma this compound | < 17.3 U/l | 51 | 94 | Validation Cohort[15] |
These findings suggest that low plasma this compound can be a useful, specific marker to "rule in" a diagnosis of advanced chronic pancreatitis.[15]
Limitations and Non-Pancreatic Sources of this compound
A significant limitation of this compound as a biomarker is its lack of specificity. Elevated this compound levels can be found in a variety of non-pancreatic conditions, including:
-
Salivary gland disorders (mumps, parotiditis)[6]
-
Peptic ulcers[6]
-
Renal failure (due to decreased clearance)[9]
-
Certain cancers (lung, ovarian)[3]
-
Diabetic ketoacidosis[14]
-
Macroamylasemia, a benign condition where this compound binds to immunoglobulins to form a large complex that is not efficiently cleared by the kidneys[16]
Furthermore, serum this compound has very poor sensitivity and specificity for pancreatic cancer and should not be used as a primary diagnostic tool for this condition.[17][18] Other markers like CA 19-9 and imaging techniques are the standard for pancreatic cancer diagnosis.[17]
Experimental Protocols
Colorimetric Assay for Serum α-Amylase Activity
This protocol is based on the principle of a two-step enzymatic reaction commonly used in commercial assay kits.
Principle: The substrate, ethylidene-pNP-G7, is cleaved by α-amylase to produce smaller fragments. These fragments are then acted upon by α-glucosidase, which releases a chromophore (p-nitrophenol). The rate of increase in absorbance at 405 nm is directly proportional to the α-amylase activity in the sample.[19][20]
Materials:
-
This compound Assay Buffer
-
This compound Substrate Mix (containing ethylidene-pNP-G7 and α-glucosidase)
-
Nitrophenol Standard (for standard curve)
-
Serum or plasma samples (collected without citrate, oxalate, or EDTA anticoagulants, as they chelate calcium, which is necessary for this compound activity)[16][20]
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve Preparation: Prepare a series of nitrophenol standards by diluting the stock standard in the assay buffer. This will be used to convert the absorbance values to the amount of nitrophenol produced.
-
Sample Preparation: Serum and urine samples can often be tested directly. However, it is recommended to perform several dilutions (e.g., 1:2, 1:5, 1:10) with the assay buffer to ensure the readings fall within the linear range of the standard curve.[21]
-
Reaction Setup:
-
Add 50 µL of each standard and diluted sample to separate wells of the 96-well plate.
-
Prepare a Reaction Mix by combining the Assay Buffer and the Substrate Mix according to the kit's protocol.
-
Add 100 µL of the Reaction Mix to each well containing the standards and samples. Mix thoroughly.
-
-
Measurement:
-
Calculation:
-
Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Use the standard curve to determine the amount of nitrophenol generated by the samples.
-
Calculate the this compound activity in the sample using the following formula: this compound Activity (U/L) = (Amount of nitrophenol generated / reaction time) x (1 / sample volume) x sample dilution factor One unit (U) of this compound is defined as the amount of enzyme that generates 1.0 µmol of nitrophenol per minute under the assay conditions.[19]
-
Visualizations
Caption: Workflow for diagnosing acute pancreatitis.
Caption: Key advantages of lipase compared to this compound.
Caption: Workflow for a colorimetric this compound assay.
References
- 1. This compound blood test: What to expect and what do the results mean? [medicalnewstoday.com]
- 2. This compound Test: MedlinePlus Medical Test [medlineplus.gov]
- 3. Hyperamylasemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. Don’t test for this compound in cases of suspected acute pancreatitis. Instead, test for lipase. | AAFP [aafp.org]
- 5. Biochemical markers of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Lipase or this compound for the diagnosis of acute pancreatitis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. documents.cap.org [documents.cap.org]
- 10. bmjopen.bmj.com [bmjopen.bmj.com]
- 11. A comparison of lipase and this compound in the diagnosis of acute pancreatitis in patients with abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. msjonline.org [msjonline.org]
- 13. msjonline.org [msjonline.org]
- 14. optimaldx.com [optimaldx.com]
- 15. Pancreas-specific plasma this compound for assessment and diagnosis of chronic pancreatitis: New insights on an old topic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. droracle.ai [droracle.ai]
- 19. 2.7. Determination of this compound Activity in Blood Serum [bio-protocol.org]
- 20. medichem-me.com [medichem-me.com]
- 21. abcam.com [abcam.com]
A Comparative Analysis of Amylase Activity in Various Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amylase activity across different plant tissues, supported by experimental data. The information presented is intended to assist researchers in selecting appropriate plant sources for this compound extraction and to provide a foundational understanding of the distribution of this vital enzyme in plants.
Introduction
Amylases are a class of enzymes that catalyze the hydrolysis of starch into sugars. In plants, these enzymes play a crucial role in the breakdown of starch reserves to provide energy for various metabolic processes, including seed germination and growth. The concentration and activity of this compound can vary significantly between different plant species and among various tissues within the same plant, such as leaves, stems, seeds, and roots. Understanding this distribution is essential for applications ranging from biofuel production to the development of therapeutic agents that target carbohydrate metabolism.
Comparative Analysis of this compound Activity
The activity of this compound is not uniform throughout a plant. Seeds, particularly during germination, are known to have high levels of this compound activity to mobilize stored starch for the growing embryo. Leaves, as the primary sites of photosynthesis, also exhibit this compound activity related to the diurnal turnover of transitory starch. Stems and roots generally show lower levels of this compound activity compared to seeds and leaves.
Here, we present a summary of quantitative data on this compound activity from different plant tissues.
| Plant Species | Tissue | Total Protein Content (mg/mL) | This compound Activity (mg maltose (B56501) released/min/mL) |
| Portulaca oleracea (Purslane) | Leaves | 0.53 ± 0.04 | 1.4 |
| Seeds | 0.16 ± 0.02 | Lower than leaves | |
| Stem | 0.10 | Lower than leaves |
Data for Portulaca oleracea is sourced from a study on the detection and comparative analysis of this compound activity from its leaves, seeds, and stem.[1] In this study, leaves of purslane exhibited the highest total protein content and substantial this compound activity.[1] The seeds and stems showed comparatively lower this compound activity.[1]
In pea (Pisum sativum L.), the primary amylases found in leaves, stems, petals, and roots are β-amylase and α-amylase.[2][3] Among these tissues in light-grown pea plants, petals have the highest levels of total amylolytic activity, which is primarily β-amylase.[2][3] There is an inverse relationship between the concentration of chlorophyll (B73375) and the activity of β-amylase in the aerial tissues.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Extraction from Plant Tissues
This protocol describes a general method for extracting crude this compound from various plant tissues.
Materials:
-
Plant tissue (leaves, stems, seeds, or roots)
-
Extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Cheesecloth or Miracloth
-
Ice bucket
Procedure:
-
Weigh a known amount of fresh plant tissue (e.g., 1 gram).
-
Place the tissue in a pre-chilled mortar and add a small amount of liquid nitrogen to flash-freeze and facilitate grinding.
-
Grind the tissue to a fine powder using the pestle.
-
Add a specific volume of cold extraction buffer to the mortar (e.g., 5 mL) and continue to grind until a homogenous slurry is formed.
-
Filter the homogenate through several layers of cheesecloth or Miracloth into a cold centrifuge tube.
-
Centrifuge the filtrate at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude enzyme extract. Store the extract on ice for immediate use or at -20°C for long-term storage.
Dinitrosalicylic Acid (DNS) Assay for this compound Activity
This assay is a common method for determining the amount of reducing sugars produced from the enzymatic hydrolysis of starch.
Materials:
-
Crude enzyme extract
-
1% (w/v) soluble starch solution in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent (1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, 0.2 M NaOH)
-
Spectrophotometer
-
Water bath
-
Test tubes
Procedure:
-
Set up a series of test tubes for the reaction. For each sample, prepare a reaction tube and a blank tube.
-
In the reaction tube, add 0.5 mL of the crude enzyme extract and 1 mL of the 1% starch solution.
-
In the blank tube, add 0.5 mL of the crude enzyme extract (the reaction will be stopped immediately by adding DNS reagent before incubation).
-
Incubate the reaction tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Stop the enzymatic reaction by adding 1 mL of the DNS reagent to each tube. Also, add 1 mL of DNS reagent to the blank tubes.
-
Place all the tubes in a boiling water bath for 5-10 minutes.
-
Cool the tubes to room temperature under tap water.
-
Add a specific volume of distilled water (e.g., 8.5 mL) to each tube to dilute the mixture.
-
Measure the absorbance of the solution in each tube at 540 nm using a spectrophotometer, using the blank to zero the instrument.
-
The this compound activity is determined by quantifying the amount of maltose released, which is proportional to the absorbance. A standard curve using known concentrations of maltose should be prepared to calculate the enzyme activity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound activity from different plant tissues.
Caption: A diagram illustrating the workflow for this compound activity analysis.
Enzymatic Reaction of this compound
The following diagram illustrates the basic enzymatic reaction catalyzed by this compound.
Caption: A simplified diagram of the enzymatic breakdown of starch by this compound.
References
A Comparative Guide to Amylase Detection: Immunological vs. Catalytic Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of amylase is crucial in a multitude of applications, from clinical diagnostics to forensic science and food technology. The two primary methodologies employed for this purpose are immunological and catalytic assays. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Principle of Detection: Protein vs. Activity
The fundamental difference between these two assay types lies in what they measure. Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), detect the physical presence of the this compound protein itself. These assays utilize specific antibodies that bind to unique epitopes on the this compound molecule. In contrast, catalytic assays measure the enzymatic activity of this compound – its ability to hydrolyze substrates like starch into smaller sugar molecules.
Performance Comparison
The choice between an immunological and a catalytic assay often depends on the specific requirements of the experiment, including the nature of the sample, the need for quantification of active enzyme versus total protein, and the required sensitivity and throughput.
| Feature | Immunological Assays (e.g., ELISA) | Catalytic Assays (e.g., DNSA, Chromogenic) |
| Principle | Detects the this compound protein via antibody-antigen binding.[1][2] | Measures the enzymatic activity of this compound on a substrate.[3][4] |
| Specificity | High for the target this compound protein. Can distinguish between isoenzymes with specific antibodies.[1] | Can be influenced by other enzymes or substances in the sample that interfere with the reaction. Specificity can be improved by using specific substrates. |
| Sensitivity | Generally high, with detection limits in the low ng/mL or mU/mL range.[5][6] For instance, some commercial ELISA kits can detect α-amylase content as low as 0.2 mU. | Sensitivity varies depending on the specific method. Some modern chromogenic assays have increased sensitivity.[7] |
| Quantitative Range | Wide dynamic range, for example, 0.156 - 10 mIU/mL for some kits.[5] | The linear range can be more limited and may require sample dilution. Some methods are linear up to 15 times the upper reference limit.[7] |
| Effect of Sample Degradation | More robust for degraded samples where enzymatic activity may be lost, as it detects the protein structure.[8][9] | Highly susceptible to sample degradation, as enzymatic activity is easily lost.[8][9] |
| Turnaround Time | Typically longer, often involving multiple incubation and wash steps (e.g., 2-4 hours).[5] | Generally faster, with some kinetic assays providing results in minutes.[7] |
| Throughput | Well-suited for high-throughput screening using microplates. | Can be adapted for high-throughput formats, but may be more labor-intensive. |
| Instrumentation | Requires a microplate reader. | Requires a spectrophotometer or microplate reader. |
Experimental Protocols
Immunological Assay: Sandwich ELISA for α-Amylase
This protocol provides a general overview of a sandwich ELISA for the quantification of α-amylase. Specific details may vary between commercial kits.
Materials:
-
Microplate pre-coated with anti-amylase antibody
-
Wash Buffer
-
Assay Diluent
-
This compound standards
-
Biotinylated detection antibody specific for this compound
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the contents of the wells and wash three to five times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader within 5 minutes.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples from the standard curve.
Catalytic Assay: Chromogenic Substrate Method
This protocol describes a common method for determining α-amylase activity using a chromogenic substrate.
Materials:
-
Chromogenic substrate (e.g., 2-chloro-p-nitrophenyl-α-D-maltotrioside, CNP-G3)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 6.9)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare the substrate solution in the assay buffer according to the manufacturer's instructions.
-
Reaction Initiation: Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C). Add the sample containing this compound to the substrate solution.
-
Kinetic Measurement: Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol release) over a set period (e.g., 1-5 minutes) using a spectrophotometer.[7]
-
Calculation: The rate of change in absorbance is directly proportional to the this compound activity in the sample. The activity is typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows for a typical sandwich ELISA and a catalytic this compound assay.
Caption: Workflow of a Sandwich ELISA for this compound Detection.
Caption: Workflow of a Catalytic this compound Assay.
Signaling Pathways and Logical Relationships
The underlying principles of detection can be visualized as follows:
Caption: Principles of Immunological vs. Catalytic Detection.
Conclusion
Both immunological and catalytic assays are powerful tools for the detection of this compound. Immunological assays offer high specificity and are particularly advantageous when analyzing degraded samples or when the quantification of total this compound protein is required. Catalytic assays, on the other hand, provide a direct measure of enzyme activity and are often faster. The selection of the optimal assay will depend on the specific research question, sample type, and desired performance characteristics. For applications requiring the detection of this compound in potentially degraded samples, such as in forensic science, immunological methods are superior.[8][9] For routine clinical diagnostics where rapid assessment of active enzyme levels is needed, catalytic assays remain a valuable option.
References
- 1. researchgate.net [researchgate.net]
- 2. An Extremely Sensitive this compound Activity Assay and its Application for the Determination of the Residual this compound Activit… [ouci.dntb.gov.ua]
- 3. Determination of this compound by measurement of enzymatic activity and by enzyme immunoassay and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical specificity - Wikipedia [en.wikipedia.org]
- 6. Enzymatic Assay of α-Amylase (EC 3.2.1.1) [sigmaaldrich.com]
- 7. Human α-Amylase (AMS/AMY) Elisa Kit – AFG Scientific [afgsci.com]
- 8. Comparison of Catalytic and Immunological this compound Tests for Identifying of Saliva from Degraded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
Safety Operating Guide
Amylase proper disposal procedures
Proper disposal of amylase is crucial for maintaining a safe and compliant laboratory environment. As an enzyme, this compound presents low-level hazards, but adherence to established procedures is essential to mitigate risks such as skin, eye, and respiratory irritation, or potential allergic reactions.[1][2] Disposal methods vary based on the physical form of the this compound (solid or liquid), the quantity of waste, and prevailing institutional and local regulations.
Immediate Safety and Handling
Before disposal, ensure that proper personal protective equipment (PPE) is used. This minimizes direct contact and prevents inhalation of this compound, particularly in its powdered form.
-
Eye Protection : Wear chemical safety goggles.[1]
-
Hand Protection : Use chemical-resistant gloves.[1]
-
Body Protection : Wear a lab coat or other protective body covering.[1]
-
Respiratory Protection : When handling powdered this compound, work in a fume hood and wear a mask or a NIOSH-approved respirator to prevent sensitization and respiratory irritation.[1][3]
Always wash hands thoroughly after handling and at the end of the workday.[1]
Disposal Procedures
The appropriate disposal route for this compound depends primarily on the quantity and local regulations. Always consult your institution's Environmental Health & Safety (EHS) guidelines, which supersede any general recommendations.[1][4][5]
Disposal of Liquid this compound Solutions
For Small Quantities: Solutions of this compound are generally considered to be of low hazard, comparable to saliva.[4]
-
Deactivation (Recommended) : Small volumes can be deactivated by treating them with a 5% bleach solution for 12-16 hours.[6] This step helps to denature the enzyme.
-
Dilution : After deactivation, or for very small amounts of untreated solution, dilute the this compound solution with a large volume of water (at least 20-fold).
-
Sewer Disposal : Pour the diluted solution down a sanitary sewer drain, followed by flushing with additional water. Do not dispose of the raw, undiluted product directly into the sewerage system.[6]
For Large Quantities: Bulk quantities of this compound solutions should be treated as chemical waste.
-
Containment : Store the waste solution in a clearly labeled, sealed container.
-
EHS Contact : Contact your institution's EHS office or designated waste management provider to arrange for pickup and disposal through an approved hazardous materials program.[4]
Disposal of Solid (Powdered) this compound
For Small Spills or Unused Amounts: Minor spills or residual amounts of solid this compound can be managed directly within the lab.
-
Containment : Carefully wipe up the spilled powder with a damp paper towel to avoid creating dust.[7]
-
Packaging : Place the damp towel and this compound residue into a sealed bag or container.[7]
-
Disposal : Dispose of the sealed container in the regular solid waste stream, unless institutional policy dictates otherwise.[4]
For Out-of-Date or Bulk Powder: Larger quantities of unused or expired solid this compound require more stringent procedures.
-
Dissolution (for sewer disposal) : In a fume hood and while wearing appropriate PPE, dissolve the powdered enzyme in water to create a dilute solution (e.g., 1%).[3] Once dissolved, follow the procedure for disposing of small quantities of liquid this compound.
-
Hazardous Waste Disposal (for large quantities) : For significant amounts of solid this compound, it is best to manage it as chemical waste. Package the original container in a sealed bag and contact your EHS office for disposal via a hazardous materials program.[4]
Disposal of Contaminated Materials
Items such as pipette tips, centrifuge tubes, gloves, and absorbent materials used for spill cleanup should be disposed of according to institutional guidelines.
-
Chemical Waste : Place materials into a designated chemical waste container.[1]
-
Biohazard Waste : Some laboratories may classify all enzyme-contaminated materials as biohazard waste, requiring disposal in marked red biohazard boxes.[8]
Quantitative Disposal Parameters
For procedures involving chemical deactivation, specific parameters should be followed to ensure efficacy.
| Parameter | Value | Purpose | Source |
| Deactivating Agent | 5% Bleach Solution | Denaturation of enzyme | [6] |
| Treatment Time | 12-16 hours | To ensure complete deactivation | [6] |
| Working Concentration | ~1% Solution | For dissolving powders before drain disposal | [3] |
Experimental Protocol: Deactivation of this compound
This protocol details a method for deactivating small volumes of this compound solution prior to disposal.
Objective: To denature this compound using a common laboratory disinfectant (bleach) to render it inactive for safe sewer disposal.[6]
Materials:
-
This compound waste solution
-
5% Bleach solution (Sodium Hypochlorite)
-
Appropriate waste container (labeled)
-
Personal Protective Equipment (goggles, gloves, lab coat)
Methodology:
-
Carefully transfer the this compound waste solution into a designated, labeled container suitable for holding chemical waste.
-
Add the 5% bleach solution to the this compound waste. Ensure the final concentration of bleach is sufficient for deactivation.
-
Allow the mixture to stand in a safe, ventilated area for a minimum of 12 to 16 hours to ensure complete denaturation of the enzyme.[6]
-
Following the incubation period, the deactivated solution can be safely poured down the sanitary sewer, followed by flushing with a copious amount of water.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound disposal decisions.
References
- 1. edvotek.com [edvotek.com]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. Enzyme disposal | UK Science Technician Community [community.preproom.org]
- 4. Usage Recommendations for alpha-Amylases [cool.culturalheritage.org]
- 5. agilent.com [agilent.com]
- 6. southernbiological.com [southernbiological.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. Biohazard and Chemical Waste [thesammonslab.org]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Amylase
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling enzymes like amylase, understanding and utilizing the correct Personal Protective Equipment (PPE) is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including procedural guidance for the selection, use, and disposal of PPE for handling this compound.
This compound, while a vital tool in many applications, can pose health risks if handled improperly. It can cause irritation to the respiratory tract, skin, and eyes, and may lead to allergic reactions or asthma-like symptoms upon inhalation.[1][2][3] Adherence to proper safety protocols is therefore non-negotiable.
Recommended Personal Protective Equipment
Based on safety data sheets and laboratory safety guidelines, the following PPE is essential when working with this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirators.[1] N100/P100/P3 filters are recommended where dust or aerosols may be generated.[4] | To prevent inhalation of this compound dust or aerosols, which can cause respiratory irritation and allergic sensitization.[1][2][3] |
| Hand Protection | Chemical resistant gloves (e.g., PVC).[5][6] | To prevent skin contact, which can lead to irritation.[1][6] |
| Eye Protection | Chemical safety goggles or safety glasses.[1][5] | To protect eyes from splashes or dust, which can cause burns or serious irritation.[1][6] |
| Skin and Body Protection | Laboratory coat, coveralls, or other protective clothing.[1][4] | To minimize contact with skin and prevent contamination of personal clothing.[4][7] |
Occupational Exposure Limits for Fungal Alpha-Amylase
Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. For fungal alpha-amylase, several OELs have been proposed and discussed by various regulatory and advisory bodies.
| Issuing Body/Region | Recommended Exposure Limit (ng/m³) | Notes |
| Dutch Health Council | 0.9 | Proposed as a health-based recommended exposure limit (HBROEL) to minimize the risk of sensitization.[8][9] |
| Socio-Economic Council (Netherlands) | 10 | Advised as a feasible value for the baking industry over an introductory period.[9] |
| AMFEP/FEDIMA | 60 | Proposed as a Derived Minimum Effect Level (DMEL) based on scientific data and extensive industry experience, believed to provide a safe working environment.[8] This value is also referred to as a Ceiling value, which should not be exceeded at any time.[9] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Proper procedure in putting on (donning) and taking off (doffing) PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
1. Donning Protocol:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean laboratory coat or gown, ensuring it is fully fastened.
-
Respirator: If required, perform a fit test for your respirator. Don the respirator, ensuring a tight seal around the nose and mouth.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
2. Doffing Protocol (to be performed in a designated area):
-
Gloves: Remove gloves first, peeling them off from the cuff downwards without touching the outer surface.
-
Gown/Lab Coat: Unfasten and remove the lab coat by rolling it inside-out, avoiding contact with the exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
3. Disposal Plan:
-
All disposable PPE (gloves, respirators) contaminated with this compound should be placed in a designated, sealed waste container.[1]
-
Non-disposable PPE should be cleaned and decontaminated according to the manufacturer's instructions.
-
Contaminated clothing should be removed and washed before reuse.[4][7]
-
Dispose of this compound-contaminated waste according to local, regional, and national regulations.[1][5]
Visualizing the PPE Workflow for Handling this compound
To further clarify the procedural logic, the following diagram illustrates the decision-making and operational workflow for the safe handling of this compound.
References
- 1. edvotek.com [edvotek.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. westlab.com [westlab.com]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. labtest.com.br [labtest.com.br]
- 7. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 8. amfep.org [amfep.org]
- 9. academic.oup.com [academic.oup.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
